molecular formula C22H28Cl2O4 B1669898 Dcpib CAS No. 82749-70-0

Dcpib

Cat. No.: B1669898
CAS No.: 82749-70-0
M. Wt: 427.4 g/mol
InChI Key: KHKGTPJPBOQECW-UHFFFAOYSA-N
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Description

4-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]butanoic acid is a member of indanones.

Properties

IUPAC Name

4-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2O4/c1-2-3-10-22(15-7-4-5-8-15)13-14-12-16(28-11-6-9-17(25)26)19(23)20(24)18(14)21(22)27/h12,15H,2-11,13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKGTPJPBOQECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCCCC(=O)O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435165
Record name DCPIB
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82749-70-0
Record name DCPIB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DCPIB
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DCPIB on Volume-Regulated Anion Channels (VRACs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the molecular interactions, quantitative pharmacology, experimental methodologies, and cellular consequences of the inhibition of Volume-Regulated Anion Channels (VRACs) by the small molecule inhibitor, 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (DCPIB).

Core Mechanism of Action: A "Cork-in-a-Bottle" Blockade

Volume-Regulated Anion Channels are crucial for regulating cell volume in response to osmotic stress and are formed by heteromeric assemblies of Leucine-Rich Repeat-Containing 8 (LRRC8) family proteins, with LRRC8A being an essential subunit.[1][2] this compound is a potent and widely used inhibitor of these channels.[3][4]

Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for this compound's inhibitory action on the LRRC8A-containing channel complex.[1][2] The mechanism is a direct, physical occlusion of the ion conduction pathway, aptly described as a "cork-in-a-bottle" mechanism.[1][2][5]

  • Binding Site: this compound binds within the extracellular vestibule of the channel pore.[1][2]

  • Molecular Interaction: The binding is stabilized by a key electrostatic interaction between the negatively charged carboxylic acid group of this compound and a ring of positively charged arginine residues (R103 in the mouse LRRC8A subunit) that form the channel's narrowest constriction, or selectivity filter.[1][2][6]

  • Steric Hindrance: Once bound, the bulky, hydrophobic indanone body of the this compound molecule is too large to pass through the selectivity filter, thus physically blocking the passage of anions.[1][2][5]

This direct plug mechanism provides a clear and simple explanation for how this compound effectively inhibits VRAC function.[1] The inhibition is reversible and has been shown to be largely voltage-independent in native VRACs.[4][7][8][9]

cluster_membrane Cell Membrane VRAC_N1 LRRC8 VRAC_A LRRC8A VRAC_N2 LRRC8 VRAC_N3 LRRC8 VRAC_N4 LRRC8 VRAC_N5 LRRC8 Pore R103 Selectivity Filter Block Steric & Electrostatic Blockade Pore->Block This compound This compound Molecule This compound->Pore This compound->Block Anions Anions (e.g., Cl⁻, Glutamate) Anions->Pore Influx/Efflux Block->Anions Prevents Passage

Caption: this compound physically occludes the VRAC pore via a "cork-in-a-bottle" mechanism.

Quantitative Data: Inhibitory Potency of this compound

The half-maximal inhibitory concentration (IC₅₀) of this compound for VRACs has been determined across various cell types and experimental systems. While generally potent in the low micromolar range, the precise value can vary depending on the specific LRRC8 subunit composition and the cell line used.

Cell Type / SystemIC₅₀ Value (µM)Reference(s)
Calf Pulmonary Artery Endothelial (CPAE) Cells4.1[3][7]
HEK-293 Cells4.8 ± 1.2[10]
Rat Pancreatic β-cells~ 2[7]
Glutamate Release via VRAC (Rat Glial Cells)~ 1[11]
PC3 Cells (Prostate Cancer)4.15 ± 1.79[12]
HT29 Cells (Colon Cancer)11.3 ± 4.13[12]
HeLa Cells3.36 ± 1.04[12]
LN215 Cells (Glioblastoma)3.45[13]

Note: It is important to consider that this compound exhibits off-target effects and its selectivity should be carefully evaluated in the context of the experimental system.[11][13][14]

Experimental Protocols

The investigation of this compound's effect on VRACs relies on specific and robust experimental methodologies.

This is the gold-standard technique for directly measuring ion channel activity and the effect of inhibitors.

  • Objective: To measure swelling-activated chloride currents (ICl,swell) and their inhibition by this compound.

  • Cell Preparation: Cells endogenously or exogenously expressing VRACs are cultured on glass coverslips.

  • Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to gain electrical access to the cell's interior.

  • Solutions:

    • Intracellular (Pipette) Solution: Typically contains a CsCl or NMDG-Cl-based solution to isolate chloride currents and set the intracellular ionic strength. EGTA is included to chelate calcium.

    • Extracellular (Bath) Solution: An isotonic solution (e.g., ~300 mOsm) is used to establish a baseline recording. A hypotonic solution (e.g., ~220-250 mOsm) is then perfused to induce cell swelling and activate VRACs.[15]

  • Voltage Protocol: A "step-ramp" or "ramp" protocol is commonly applied. For example, the membrane potential is held at 0 mV, and voltage ramps from -100 mV to +100 mV are applied periodically to elicit currents and generate a current-voltage (I-V) relationship.[6][15]

  • Procedure:

    • Establish a stable whole-cell recording in isotonic bath solution and record baseline currents.

    • Perfuse the cell with a hypotonic bath solution to activate ICl,swell, which is observed as a time-dependent increase in current.

    • Once the current reaches a stable maximum, the hypotonic solution containing a known concentration of this compound is applied.

    • The degree of current inhibition is measured. To determine the IC₅₀, this process is repeated with multiple concentrations of this compound.[10]

    • A washout step with a this compound-free solution can be performed to confirm the reversibility of the block.[4]

cluster_workflow IC₅₀ Determination Workflow (Patch-Clamp) A 1. Establish Whole-Cell Recording in Isotonic Solution B 2. Perfuse with Hypotonic Solution to Activate VRAC A->B C 3. Record Maximal Swelling-Activated Current (I_control) B->C D 4. Apply Hypotonic Solution + this compound (Concentration X) C->D E 5. Record Inhibited Current (I_inhibited) D->E F 6. Calculate % Inhibition for Concentration X E->F G 7. Repeat for Multiple Concentrations F->G H 8. Plot Dose-Response Curve & Calculate IC₅₀ G->H

Caption: Experimental workflow for determining the IC₅₀ of this compound using patch-clamp.

This method is suitable for higher-throughput screening of VRAC inhibitors.

  • Objective: To indirectly measure VRAC activity by monitoring the influx of a quenching halide (Iodide, I⁻).

  • Principle: Cells are engineered to express a halide-sensitive variant of Yellow Fluorescent Protein (YFP). The influx of I⁻ through activated VRACs quenches the YFP fluorescence.[15]

  • Procedure:

    • Plate YFP-expressing cells in a microplate reader-compatible format (e.g., 96-well plate).

    • Replace the culture medium with an isotonic, low-chloride buffer and measure baseline fluorescence.

    • Simultaneously add a hypotonic, iodide-containing solution with or without the test compound (this compound).

    • Monitor the rate of YFP fluorescence quenching over time. A faster quenching rate indicates higher VRAC activity.

    • This compound and other inhibitors will slow the rate of fluorescence quenching in a dose-dependent manner.[13]

Downstream Signaling and Cellular Functions

Inhibition of VRACs by this compound has significant consequences for various cellular processes and signaling pathways, primarily by preventing the efflux of key signaling molecules and osmolytes.

  • Neurotransmitter Release: VRACs are permeable to glutamate.[11] In pathological conditions like cerebral ischemia, cell swelling can trigger excessive glutamate release through VRACs, leading to excitotoxicity. This compound has been shown to block this release, providing a neuroprotective effect in preclinical models.[7][8][9]

  • Cell Cycle Progression: VRAC activity is linked to cell proliferation. This compound can arrest astrocytes in the G1/S phase of the cell cycle.[16] This effect is mediated by the modulation of the ERK signaling cascade, leading to decreased expression of CDK4 and Cyclin D1 and an increase in the cell cycle inhibitor p27.[16]

  • Inflammatory Response: In microglia, this compound can modulate the MAPK signaling pathway.[17] This has been shown to promote the conversion of pro-inflammatory M1 microglia to an anti-inflammatory M2 phenotype, thereby reducing the inflammatory response.[17]

  • Apoptosis: VRAC-mediated efflux of anions is an early and critical step in apoptotic volume decrease (AVD). By blocking this process, this compound can inhibit the progression of apoptosis in certain contexts.[15]

This compound This compound VRAC VRAC This compound->VRAC Inhibits ERK ERK Signaling Cascade VRAC->ERK Activates Cyclins Cyclin D1 / CDK4 ERK->Cyclins Promotes p27 p27 ERK->p27 Inhibits G1S G1/S Phase Arrest Cyclins->G1S Promotes Progression p27->G1S Prevents Progression Proliferation Astrocyte Proliferation G1S->Proliferation Inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Targets of Dcpib

This technical guide provides a comprehensive overview of the molecular targets of 4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (this compound), a widely used pharmacological tool. The document details its primary and secondary targets, presents quantitative data on its activity, outlines key experimental methodologies for target validation, and visualizes the associated signaling pathways and workflows.

Primary Molecular Target: Volume-Regulated Anion Channel (VRAC)

The principal and most well-characterized molecular target of this compound is the Volume-Regulated Anion Channel (VRAC).[1][2][3][4][5][6] VRACs are crucial for regulating cell volume in response to osmotic stress and are involved in various physiological processes, including apoptosis and the release of neurotransmitters.[7] The essential subunit of VRAC is Leucine-rich repeat-containing protein 8A (LRRC8A).[8][9][10] this compound acts as a potent and selective blocker of VRAC.[1][5][6]

Mechanism of Inhibition

Cryo-electron microscopy studies have elucidated the mechanism by which this compound inhibits VRAC.[8][10] this compound binds to the extracellular pore of the LRRC8A subunit, acting like a "cork in a bottle" to physically obstruct the ion conduction pathway.[8][10][11] This steric hindrance prevents the passage of anions, thereby blocking channel function.[8] The interaction involves the R103 residue in the selectivity filter of LRRC8A, which electrostatically interacts with the carboxylic acid group of this compound.[8]

cluster_membrane Cell Membrane VRAC Extracellular LRRC8A Channel Pore Intracellular Block Steric Occlusion (Cork-in-bottle) This compound This compound This compound->VRAC:p Binds to selectivity filter (R103)

Figure 1: this compound's "cork-in-a-bottle" inhibition of the VRAC/LRRC8A channel.

Secondary and Off-Target Effects

While this compound is valued for its VRAC inhibition, it is not entirely specific and exhibits a range of off-target activities that are critical to consider during experimental design and data interpretation.[9][11][12] These secondary targets include other ion channels, transporters, and signaling molecules.

K2P Potassium Channels

This compound distinctly modulates several members of the two-pore-domain potassium (K2P) channel family.[1][6][13] Its effects are complex, involving both activation and inhibition depending on the specific channel subfamily.[1][13]

  • Activation: this compound activates members of the TREK subfamily, including TREK1, TREK2, and TRAAK, in a voltage-dependent manner.[1][2][6][13]

  • Inhibition: Conversely, this compound potently inhibits TRESK, TASK1, and TASK3 channels.[1][6][13] It shows a particularly high affinity for TRESK.[6]

cluster_activation Activation cluster_inhibition Inhibition This compound This compound TREK1 TREK1 This compound->TREK1 TRAAK TRAAK This compound->TRAAK TREK2 TREK2 This compound->TREK2 TRESK TRESK This compound->TRESK TASK1 TASK1 This compound->TASK1 TASK3 TASK3 This compound->TASK3

Figure 2: Differential modulation of K2P potassium channel subfamilies by this compound.
Glutamate Transporters and Hemichannels

In glial cells, this compound has been shown to inhibit glutamate transport pathways beyond its effect on VRAC-mediated glutamate release.[7] It potently inhibits the glutamate transporter GLT-1 and glutamate release via connexin hemichannels.[7] This is particularly relevant in studies of neuroprotection and ischemic brain injury, where glutamate excitotoxicity is a key factor.[3][5][7]

VEGFR2 Signaling Pathway

Recent evidence suggests this compound possesses anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[14] Studies have shown that this compound can suppress the proliferation, tube formation, and migration of human umbilical vein endothelial cells (HUVECs).[14] This effect is mediated through the inhibition of both total and phosphorylated VEGFR2 levels and its downstream effectors, including ERK and STAT3.[14]

This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits ERK p-ERK VEGFR2->ERK STAT3 p-STAT3 VEGFR2->STAT3 Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis STAT3->Angiogenesis

Figure 3: Inhibition of the VEGFR2 signaling pathway by this compound, leading to anti-angiogenic effects.
Mitochondrial Respiration

This compound can inhibit mitochondrial respiration independently of its action on VRAC.[9][15] At concentrations typically used to block VRAC (10 µM), this compound suppresses basal and ATP-linked respiration.[9][15] This is achieved by uncoupling the inner mitochondrial membrane proton gradient and inhibiting complexes I, II, and III of the electron transport chain (ETC).[9][15]

Quantitative Data Summary

The potency of this compound varies across its different molecular targets. The following tables summarize the available quantitative data for its inhibitory and activating effects.

Table 1: Inhibitory Activity of this compound

Target Assay/Cell Type IC₅₀ Value Reference(s)
VRAC / ICl,swell Calf Pulmonary Artery Endothelial (CPAE) cells 4.1 µM [1][6][16]
Rat Pancreatic β-cells ~2 µM [5]
Glial Cells (Glutamate Release) ~1 µM [7]
TRESK Heterologous expression 0.14 µM [1][6]
TASK1 Heterologous expression 0.95 µM [1][6]
TASK3 Heterologous expression 50.72 µM [1][6]
GLT-1 Microglial Cells ~10 µM [7]

| Connexin Hemichannels | Glial Cells (Glutamate Release) | ~1 µM |[7] |

Table 2: Activating Activity of this compound

Target Effect Concentration Cell Type Reference(s)
TREK1 Activation 10 µM COS-7 cells [1]

| TRAAK | Activation / Enhancement | 10 µM | COS-7 cells |[1] |

Key Experimental Protocols

Validating the interaction of this compound with its molecular targets requires specific and robust experimental methodologies.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is the gold standard for measuring ion channel activity and is used to quantify the effects of this compound on VRAC and K2P channels.

Objective: To measure ionic currents through VRAC or K2P channels in response to this compound application.

Methodology:

  • Cell Preparation: Culture cells known to express the target channel (e.g., CPAE cells for native VRAC, or HEK293 cells heterologously expressing a specific K2P channel).

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ. Fill the pipette with an appropriate intracellular solution (e.g., CsCl-based for isolating chloride currents, or K-gluconate-based for potassium currents).

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, achieving electrical access to the cell interior.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply voltage-step or ramp protocols to elicit ionic currents, which are recorded using an amplifier and digitizer.

  • Channel Activation (for VRAC): To activate ICl,swell, perfuse the cell with a hypotonic extracellular solution to induce cell swelling.

  • This compound Application: Once stable baseline currents are recorded, perfuse the cell with the extracellular solution containing this compound at the desired concentration. Record changes in current amplitude to determine the extent of inhibition or activation.

  • Data Analysis: Analyze the recorded currents to determine parameters such as current density (pA/pF) and calculate the IC₅₀ value from a dose-response curve.

A Prepare Cells Expressing Target Ion Channel B Form Giga-seal with Patch Pipette A->B C Establish Whole-Cell Configuration B->C D Record Baseline Ionic Currents C->D E Activate Channel (e.g., Hypotonic solution for VRAC) D->E F Apply this compound via Perfusion System E->F G Record Post-Dcpib Currents F->G H Analyze Data (Dose-Response, IC50) G->H

Figure 4: Experimental workflow for patch-clamp validation of this compound's effects on ion channels.
Protocol: Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

This protocol was used to determine the high-resolution structure of this compound bound to the LRRC8A channel.[8][10]

Objective: To visualize the this compound binding site on its target protein at near-atomic resolution.

Methodology:

  • Protein Expression and Purification: Overexpress the target protein (e.g., Mus musculus LRRC8A) in a suitable system like Sf9 insect cells and purify it using affinity chromatography.

  • Reconstitution: Reconstitute the purified protein into a membrane-mimicking environment, such as lipid nanodiscs, to maintain its native conformation.

  • Complex Formation: Incubate the reconstituted protein with a saturating concentration of this compound to ensure binding.

  • Grid Preparation: Apply a small volume of the protein-Dcpib complex solution to an EM grid. The grid is then blotted and rapidly plunge-frozen in liquid ethane to vitrify the sample, preserving the protein structure.

  • Data Collection: Collect thousands of images (micrographs) of the frozen particles at different orientations using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Use specialized software to perform particle picking, 2D classification (to remove bad particles), and 3D reconstruction to generate a high-resolution density map of the complex.

  • Model Building and Refinement: Build an atomic model of the protein-ligand complex into the cryo-EM density map and refine it to fit the data. The final model reveals the precise binding pose of this compound.

Protocol: Seahorse XF Analyzer for Mitochondrial Respiration Assay

This assay is used to assess the off-target effects of this compound on mitochondrial function.[15]

Objective: To measure the oxygen consumption rate (OCR) of living cells in real-time to determine the impact of this compound on mitochondrial respiration.

Methodology:

  • Cell Seeding: Seed cells (e.g., HAP-1 or HEK-293) into a Seahorse XF microplate and allow them to adhere.

  • Assay Preparation: A day later, replace the culture medium with a specialized Seahorse assay medium and incubate the plate in a non-CO₂ incubator to allow temperature and pH to equilibrate.

  • Compound Loading: Load the injector ports of the sensor cartridge with this compound and a series of mitochondrial stressors: oligomycin (ATP synthase inhibitor), FCCP (a protonophore/uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

  • Assay Execution: Place the microplate into the Seahorse XF Analyzer. The instrument will perform baseline OCR measurements before sequentially injecting the compounds.

  • Data Acquisition: The analyzer records OCR changes after each injection.

  • Data Analysis: The resulting OCR profile is used to calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, revealing how this compound impacts these processes.[15]

References

The Role of Dcpib in Regulating Cellular Volume: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular volume homeostasis is a fundamental physiological process, critical for normal cell function and survival. Dysregulation of cell volume is implicated in a variety of pathological conditions, including ischemic brain injury, cardiac arrhythmias, and cancer. A key player in the intricate machinery of cellular volume regulation is the Volume-Regulated Anion Channel (VRAC). This technical guide provides an in-depth exploration of 4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (Dcpib), a potent and selective inhibitor of VRAC. We delve into its mechanism of action, its utility as a research tool, its off-target effects, and detailed experimental protocols for its application in studying cellular volume regulation. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies to effectively utilize this compound in their investigations.

Introduction to this compound and Cellular Volume Regulation

Cells constantly face osmotic challenges that can lead to swelling or shrinking. To counteract these changes, cells have evolved sophisticated mechanisms to regulate their volume, a process known as Regulatory Volume Decrease (RVD) in response to swelling, and Regulatory Volume Increase (RVI) in response to shrinkage. RVD is primarily mediated by the efflux of ions, such as chloride (Cl-) and potassium (K+), and organic osmolytes, followed by the osmotic movement of water out of the cell.

The Volume-Regulated Anion Channel (VRAC), also known as the volume-sensitive outwardly rectifying (VSOR) anion channel or the swelling-induced chloride current (ICl,swell), is a critical component of the RVD response. VRACs are activated by cell swelling and provide a pathway for the efflux of Cl- and other small organic osmolytes like taurine and glutamate. The molecular identity of VRAC has been identified as a heteromeric complex of proteins from the Leucine-Rich Repeat Containing 8 (LRRC8) family, with LRRC8A being an essential subunit.

This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of VRAC. It is a potent and selective inhibitor of VRAC, allowing for the targeted investigation of its function in cellular volume regulation and associated processes.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on VRAC through a direct interaction with the channel pore. Cryo-electron microscopy (cryo-EM) studies of the LRRC8A homomeric channel in complex with this compound have revealed a "cork-in-a-bottle" mechanism of inhibition. This compound binds within the outer vestibule of the channel pore, physically occluding the ion conduction pathway and thereby preventing the efflux of anions. This direct blockade of the VRAC pore makes this compound a highly effective inhibitor of ICl,swell.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized across various cell types and against different ion channels. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound on VRAC/ICl,swell

Cell TypeIC50 (μM)Reference
Calf Pulmonary Artery Endothelial (CPAE) Cells4.1[1]
Guinea-pig Atrial Cardiomyocytes~10 (near complete inhibition)[1]
Rat Pancreatic β-cells~2

Table 2: Off-Target Effects of this compound on K2P Potassium Channels

ChannelEffectIC50 (μM)Reference
TREK-1Activation-[1]
TRAAKActivation-[1]
TRESKInhibition0.14[1]
TASK-1Inhibition0.95[1]
TASK-3Inhibition50.72[1]

Signaling Pathways and Experimental Workflows

VRAC Activation and this compound Inhibition Pathway

The activation of VRAC is a complex process initiated by an increase in cell volume. This swelling is thought to lead to a decrease in intracellular ionic strength and/or mechanical stress on the cell membrane, which in turn triggers a conformational change in the LRRC8 complex, opening the channel pore. This compound directly blocks this open pore.

VRAC_Activation_Inhibition Cell_Swelling Cell Swelling (Hypotonic Stress) Membrane_Stretch Membrane Stretch / Decreased Ionic Strength Cell_Swelling->Membrane_Stretch causes VRAC_Inactive VRAC (LRRC8) (Closed) Membrane_Stretch->VRAC_Inactive activates VRAC_Active VRAC (LRRC8) (Open) VRAC_Inactive->VRAC_Active conformational change Ion_Efflux Cl- and Osmolyte Efflux VRAC_Active->Ion_Efflux mediates RVD Regulatory Volume Decrease (RVD) Ion_Efflux->RVD leads to This compound This compound This compound->VRAC_Active blocks (Cork-in-a-bottle)

Caption: VRAC activation by cell swelling and its inhibition by this compound.

Experimental Workflow for Studying this compound Effects

A typical experimental workflow to investigate the role of this compound in cellular volume regulation involves inducing cell swelling, measuring the resulting changes in cell volume and ion channel activity, and then applying this compound to observe its inhibitory effects.

Dcpib_Experimental_Workflow Start Start: Isotonic Conditions Induce_Swelling Induce Cell Swelling (Hypotonic Solution) Start->Induce_Swelling Measure_Baseline Measure Baseline: - Cell Volume - VRAC Current (Patch Clamp) Induce_Swelling->Measure_Baseline Apply_this compound Apply this compound Measure_Baseline->Apply_this compound Measure_Effect Measure Effect of this compound: - Cell Volume Changes - VRAC Current Inhibition Apply_this compound->Measure_Effect Data_Analysis Data Analysis and Comparison Measure_Effect->Data_Analysis Conclusion Conclusion on this compound's Role Data_Analysis->Conclusion

Caption: A generalized workflow for investigating this compound's effects.

Experimental Protocols

Protocol for Measuring VRAC Currents using Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ICl,swell and its inhibition by this compound.

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • Cell culture of interest

  • Isotonic extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH, ~300 mOsm)

  • Hypotonic extracellular solution (in mM): 90 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH, ~220 mOsm)

  • Intracellular (pipette) solution (in mM): 130 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, 4 Mg-ATP (pH 7.2 with CsOH, ~290 mOsm)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare cells on coverslips suitable for patch-clamp recording.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Mount the coverslip in the recording chamber and perfuse with the isotonic extracellular solution.

  • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -40 mV.

  • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) or a step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments) to record baseline currents in isotonic solution.

  • Switch the perfusion to the hypotonic extracellular solution to induce cell swelling and activate VRAC.

  • Continuously record currents using the same voltage protocol. A time-dependent increase in outwardly rectifying chloride current (ICl,swell) should be observed.

  • Once ICl,swell has reached a stable, activated state, add this compound to the hypotonic solution at the desired final concentration (e.g., 10 μM).

  • Record the inhibition of ICl,swell by this compound.

  • To test for reversibility, wash out this compound with the hypotonic solution.

Data Analysis:

  • Measure the current amplitude at a specific positive potential (e.g., +100 mV) over time to visualize the activation and inhibition kinetics.

  • Construct current-voltage (I-V) curves from the voltage ramp or step protocols before and after this compound application.

  • Calculate the percentage of inhibition by this compound at a specific voltage.

Protocol for Measuring Cell Volume Changes using the Calcein-Quenching Method

This fluorescence-based assay provides a dynamic measurement of relative cell volume changes.

Materials:

  • Fluorescence microscope or plate reader with appropriate filters for calcein (excitation ~490 nm, emission ~515 nm)

  • Calcein-AM (acetoxymethyl ester)

  • Isotonic and hypotonic solutions (as described in 5.1)

  • This compound stock solution

Procedure:

  • Seed cells on glass-bottom dishes or appropriate microplates.

  • Load the cells with 2-5 µM Calcein-AM in isotonic solution for 30-60 minutes at 37°C. This allows the non-fluorescent, membrane-permeant Calcein-AM to enter the cells and be cleaved by intracellular esterases into the fluorescent, membrane-impermeant calcein.

  • Wash the cells with isotonic solution to remove extracellular Calcein-AM.

  • Acquire baseline fluorescence intensity (F_iso) in the isotonic solution.

  • Perfuse the cells with the hypotonic solution to induce swelling. As the cells swell, the intracellular concentration of calcein decreases, leading to an increase in fluorescence (dequenching). Record the fluorescence intensity over time until a stable swollen state is reached (F_hypo).

  • While in the hypotonic solution, add this compound and continue to record fluorescence. Inhibition of VRAC by this compound is expected to prevent or reduce the regulatory volume decrease, thus maintaining a higher fluorescence signal compared to untreated swollen cells.

  • For control experiments, observe the fluorescence changes in cells exposed to hypotonic solution without this compound to monitor the natural RVD response (a decrease in fluorescence as the cells shrink).

Data Analysis:

  • Normalize the fluorescence data to the initial baseline (F/F_iso).

  • Relative volume changes can be estimated from the changes in fluorescence, assuming an inverse relationship between fluorescence intensity and cell volume in the quenching range.

  • Compare the time course of fluorescence changes in the presence and absence of this compound to quantify its effect on RVD.

Off-Target Effects of this compound

While this compound is a selective inhibitor of VRAC, it is crucial for researchers to be aware of its potential off-target effects, especially at higher concentrations. As summarized in Table 2, this compound can modulate the activity of several members of the two-pore domain potassium (K2P) channel family. It has been shown to activate TREK-1 and TRAAK channels while inhibiting TRESK, TASK-1, and TASK-3 channels with varying potencies. These effects on potassium channels can influence the cell's membrane potential and overall ion homeostasis, which should be considered when interpreting experimental results.

Furthermore, studies have indicated that this compound can inhibit mitochondrial respiration independently of its action on VRAC. This effect appears to be due to the inhibition of complexes I, II, and III of the electron transport chain. Therefore, in experiments where cellular metabolism is a key parameter, the potential impact of this compound on mitochondrial function should be carefully evaluated.

Conclusion

This compound is an invaluable pharmacological tool for the investigation of VRAC function in cellular volume regulation and a wide array of associated physiological and pathophysiological processes. Its potent and selective inhibition of VRAC, coupled with a well-characterized mechanism of action, allows for targeted studies of ICl,swell. However, a thorough understanding of its off-target effects on K2P channels and mitochondrial respiration is essential for the rigorous interpretation of experimental data. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their quest to unravel the complexities of cellular volume homeostasis and its implications in health and disease. As with any pharmacological inhibitor, the use of complementary approaches, such as genetic knockdown or knockout of VRAC subunits, is recommended to validate findings obtained with this compound.

References

The Multifaceted Effects of DCPIB on Glutamate Transport and Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (DCPIB) is widely recognized as a selective blocker of volume-regulated anion channels (VRACs), which are crucial for cell volume regulation and permeable to the excitatory neurotransmitter glutamate.[1][2][3] Consequently, this compound has been instrumental in elucidating the physiological and pathological roles of VRACs, particularly in the context of cerebral ischemia where it has been shown to suppress pathological glutamate release.[1][2] However, emerging evidence reveals a more complex pharmacological profile for this compound, with significant off-target effects on several other key players in glutamate transport and homeostasis. This technical guide provides a comprehensive overview of the known effects of this compound, detailing its interactions with various glutamate transporters and release pathways, summarizing quantitative data, and providing detailed experimental protocols to facilitate further research in this area.

Core Target: Volume-Regulated Anion Channels (VRACs)

This compound is a potent and selective inhibitor of VRACs, also known as swelling-induced chloride channels (ICl,swell).[4][5][6] VRACs are activated by cell swelling and mediate the efflux of anions, including chloride and organic osmolytes like glutamate, to restore cell volume.[1][2] In pathological conditions such as ischemic stroke, excessive cell swelling can lead to excitotoxic glutamate release through VRACs, contributing to neuronal damage.[1][7][8] this compound's neuroprotective effects in animal models of stroke are largely attributed to its inhibition of this pathological glutamate release.[1][7][8]

Quantitative Data: this compound Inhibition of VRACs
ParameterValueCell TypeReference
IC50 (for VRAC)~1 µMRat Glial Cells[1]
IC50 (for VRAC)~2 µMRat Pancreatic β-cells[5][6]
IC50 (for ICl,swell)4.1 µMCalf Pulmonary Artery Endothelial (CPAE) Cells[4][5][6]

Off-Target Effects on Glutamate Transport and Release Mechanisms

While this compound's action on VRACs is well-established, a seminal study by Bowens et al. (2013) demonstrated that this compound influences several other glutamate transport pathways, complicating the interpretation of in vivo studies that rely on its presumed selectivity.[1][2][9]

Inhibition of Connexin Hemichannels

This compound potently inhibits glutamate release mediated by connexin-43 (Cx43) hemichannels.[1][2][9] This was confirmed using siRNA knockdown of Cx43, which mimicked the inhibitory effect of this compound.[1][9]

Quantitative Data: this compound Inhibition of Connexin Hemichannels
ParameterValueConditionsReference
IC50~1 µMConnexin-mediated glutamate release under CMF conditions[1]
Inhibition of the Glial Glutamate Transporter GLT-1

This compound inhibits the uptake of glutamate by the major astrocytic glutamate transporter, GLT-1 (also known as EAAT2).[1][2][9] This is a significant finding, as GLT-1 is responsible for the majority of glutamate clearance from the synaptic cleft, and its inhibition could potentially lead to increased extracellular glutamate levels under normal physiological conditions.[1] However, in vivo microdialysis studies have shown that perfusion with this compound does not increase basal extracellular glutamate levels.[1][9] It is hypothesized that the neuroprotective effects of this compound in ischemia are unlikely to be related to GLT-1 inhibition, as GLT-1 can operate in reverse during severe ischemia, contributing to glutamate release.[1][9]

Lack of Effect on Other Glutamate Transport Mechanisms

Crucially, this compound does not appear to affect several other key glutamate transport and release pathways:

  • GLAST (EAAT1): The other major astrocytic glutamate transporter, GLAST, is not affected by this compound.[1][2][9]

  • Vesicular Glutamate Release: this compound has no direct effect on the Ca2+-dependent release of glutamate from synaptic vesicles in rat brain synaptosomes.[1][2][9]

  • Cystine/Glutamate Antiporter (System xc-): this compound shows only weak and likely indirect inhibition of this antiporter at high concentrations.[1][9]

Potentiation of P2X7/Pannexin-Mediated Glutamate Release

In a surprising finding, this compound potentiates glutamate release triggered by the activation of the P2X7 receptor/pannexin permeability pathway.[1][9] Activation of P2X7 receptors by ATP can open pannexin channels, allowing for the release of glutamate. This compound enhances this effect in a dose-dependent manner.[1][9]

Suppression of ATP-Induced Glutamate Release

This compound strongly suppresses glutamate release from cultured astrocytes that is induced by ATP.[1][9][10] This effect is consistent with the inhibition of VRACs or connexin hemichannels, which can be activated downstream of P2Y receptor stimulation by ATP.[10]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the complex interactions of this compound with various glutamate transport and signaling pathways.

DCPIB_Effects_on_Glutamate_Transport cluster_inhibition Inhibition cluster_no_effect No Direct Effect cluster_potentiation Potentiation This compound This compound VRAC VRAC (Volume-Regulated Anion Channel) This compound->VRAC Cx43 Connexin-43 Hemichannels This compound->Cx43 GLT1 GLT-1 (EAAT2) This compound->GLT1 ATP_induced_release ATP-Induced Glutamate Release This compound->ATP_induced_release Vesicular_Release Vesicular Glutamate Release GLAST GLAST (EAAT1) System_xc System xc- (Cystine/Glutamate Antiporter) P2X7_Pannexin P2X7/Pannexin Pathway This compound->P2X7_Pannexin Glutamate_Efflux Glutamate Efflux (e.g., in Ischemia) VRAC->Glutamate_Efflux Cx43->Glutamate_Efflux Glutamate_Uptake Glutamate Uptake GLT1->Glutamate_Uptake Glutamate_Release Glutamate Release ATP_induced_release->Glutamate_Release Vesicular_Release->Glutamate_Release GLAST->Glutamate_Uptake System_xc->Glutamate_Release P2X7_Pannexin->Glutamate_Release

Caption: Overview of this compound's effects on glutamate transport pathways.

Experimental_Workflow_Glutamate_Transport cluster_preparation Biological Preparation cluster_assays Functional Assays cluster_validation Target Validation Astrocyte_Culture Primary Astrocyte Culture Radiolabeled_Uptake Radiolabeled Amino Acid Uptake/Release Assay (e.g., [3H]glutamate, [3H]aspartate) Astrocyte_Culture->Radiolabeled_Uptake Patch_Clamp Patch-Clamp Electrophysiology (for VRAC currents) Astrocyte_Culture->Patch_Clamp Cell_Volume Cell Volume Measurement Astrocyte_Culture->Cell_Volume siRNA siRNA Knockdown (e.g., for Cx43) Astrocyte_Culture->siRNA Synaptosomes Synaptosome Preparation Synaptosomes->Radiolabeled_Uptake Vesicular release siRNA->Radiolabeled_Uptake Confirm target effect Western_Blot Western Blot (Protein expression analysis) siRNA->Western_Blot Validate knockdown

Caption: Experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying the effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Primary Astrocyte Culture (from Rat Cortex)
  • Tissue Dissociation: Cerebral cortices from neonatal rat pups (P1-P2) are dissected and mechanically dissociated in a suitable buffer (e.g., Hank's Balanced Salt Solution).

  • Cell Plating: Dissociated cells are plated onto poly-D-lysine coated flasks in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Purification: After reaching confluency (typically 7-10 days), flasks are shaken on an orbital shaker to remove microglia and oligodendrocytes, leaving a purified astrocyte monolayer.

  • Maturation: Astrocytes can be treated with agents like dibutyryl cyclic AMP (dbcAMP) to induce a more differentiated, mature phenotype.

Synaptosome Preparation and Vesicular Glutamate Release Assay
  • Homogenization: Rat brain tissue (e.g., cortex or hippocampus) is homogenized in an ice-cold iso-osmotic buffer (e.g., sucrose-based buffer).

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to pellet nuclei and mitochondria, enriching the supernatant with synaptosomes.

  • Gradient Centrifugation (Optional): For higher purity, the crude synaptosomal fraction can be further purified on a Ficoll or Percoll density gradient.

  • Radiolabeling: Purified synaptosomes are pre-loaded with a radiolabeled glutamate tracer, such as L-[3H]glutamate.

  • Stimulation of Release: The loaded synaptosomes are then stimulated with a depolarizing agent (e.g., high KCl concentration) in the presence of extracellular Ca2+ to induce vesicular release.

  • Quantification: The amount of radioactivity released into the supernatant is measured by liquid scintillation counting. This compound is added at various concentrations before and during the stimulation to assess its effect.

Radiolabeled Amino Acid Transport Assays in Astrocytes
  • Cell Plating: Primary astrocytes are seeded into multi-well plates.

  • Pre-incubation: Cells are washed and pre-incubated in a physiological salt solution. This compound or other pharmacological agents are added during this step.

  • Initiation of Uptake/Release: The assay is initiated by adding the radiolabeled substrate (e.g., D-[3H]aspartate for glutamate transporters) for uptake studies, or by inducing release (e.g., with a hypotonic solution for VRAC-mediated release) in pre-loaded cells.

  • Termination: The assay is stopped by rapidly washing the cells with ice-cold buffer.

  • Quantification: The amount of radioactivity remaining in the cells (for uptake) or released into the medium is determined by scintillation counting.

siRNA-Mediated Knockdown of Connexin-43
  • Transfection: Primary astrocytes are transfected with siRNA constructs targeting Cx43 or a non-targeting control siRNA using a suitable transfection reagent (e.g., lipofectamine-based).

  • Incubation: Cells are incubated for a period (e.g., 48-72 hours) to allow for knockdown of the target protein.

  • Validation of Knockdown: The efficiency of knockdown is confirmed by Western blot analysis of Cx43 protein levels and/or qRT-PCR for Cx43 mRNA levels.

  • Functional Assay: The effect of Cx43 knockdown on glutamate release (e.g., under conditions that activate hemichannels) is then assessed using a radiolabeled release assay, and the results are compared to the effects of this compound in control cells.

Conclusion and Future Directions

This compound remains a valuable pharmacological tool for studying VRACs, but its off-target effects on other glutamate transport and release mechanisms, particularly connexin hemichannels and the GLT-1 transporter, must be carefully considered when interpreting experimental results. The potentiation of P2X7/pannexin-mediated glutamate release adds another layer of complexity to its pharmacological profile.

For drug development professionals, the multifaceted nature of this compound's activity suggests that while it may show efficacy in preclinical models of diseases involving glutamate excitotoxicity, its clinical translation would require a thorough understanding of the relative contributions of its on- and off-target effects in the specific pathological context. Future research should focus on developing more selective VRAC inhibitors and further characterizing the molecular mechanisms by which this compound modulates its various targets. The detailed experimental protocols provided in this guide are intended to facilitate such investigations, ultimately leading to a more nuanced understanding of glutamate homeostasis and the development of more targeted therapeutic strategies.

References

An In-depth Technical Guide on the Interaction Between Dcpib and Connexin Hemichannels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between the compound 4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (Dcpib) and connexin hemichannels. Initially identified as a selective blocker of volume-regulated anion channels (VRACs), subsequent research has revealed this compound's potent inhibitory effects on connexin hemichannels, highlighting its role as a multi-target inhibitor.[1][2][3] This guide details the quantitative aspects of this interaction, outlines the experimental protocols used to elucidate these findings, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data: this compound Inhibition of Connexin Hemichannels and Other Channels

The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on connexin hemichannels and, for comparative purposes, its primary target, VRACs, as well as other channels.

Target Channel/TransporterSpecies/Cell TypeExperimental ConditionIC50 ValueReference
Connexin Hemichannels Rat Glial CellsCa2+/Mg2+-free (CMF) medium to trigger hemichannel opening~1 µM[1]
Volume-Regulated Anion Channel (VRAC)Rat Glial CellsHypoosmotic activation of glutamate release~1 µM[1]
Swelling-induced Chloride Current (ICl,swell)Calf Pulmonary Artery Endothelial (CPAE) cellsWhole-cell patch clamp4.1 µM[4][5]
Volume-Regulated Anion Channel (VRAC)Rat Pancreatic β-cellsNot specified~2 µM[6][7]
TRESK Potassium ChannelCOS-7 cellsHeterologous expression0.14 µM[4]
TASK1 Potassium ChannelCOS-7 cellsHeterologous expression0.95 µM[4]
TASK3 Potassium ChannelCOS-7 cellsHeterologous expression50.72 µM[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the interaction between this compound and connexin hemichannels.

1. Glutamate Release Assay via Connexin Hemichannels

This protocol is adapted from studies investigating this compound's effect on glutamate release from glial cells.[1][3]

  • Objective: To measure the inhibitory effect of this compound on glutamate release mediated by connexin hemichannels.

  • Cell Culture: Primary cultures of rat astrocytes are prepared and maintained in appropriate media.

  • Induction of Hemichannel Opening: To specifically open connexin hemichannels, the astrocytes are superfused with a Ca2+/Mg2+-free (CMF) medium.

  • Radiolabeling: The cells are preloaded with L-[3H]glutamate or D-[3H]aspartate to trace amino acid release.

  • This compound Treatment: this compound is added to the CMF medium at various concentrations to determine a dose-response curve. A vehicle control is run in parallel.

  • Sample Collection and Analysis: The superfusate is collected at regular intervals, and the amount of released radiolabeled glutamate is quantified using scintillation counting.

  • Data Analysis: The percentage of inhibition of glutamate release by this compound is calculated relative to the control condition. The IC50 value is determined by fitting the dose-response data to a logistical equation.

2. siRNA Knockdown for Target Validation

This protocol confirms that the this compound-mediated inhibition of glutamate release is indeed through connexin-43 (Cx43) hemichannels.[1][2]

  • Objective: To genetically validate that this compound's inhibitory effect on glutamate release is mediated by Cx43.

  • siRNA Transfection: Rat astrocytes are transfected with siRNA constructs specifically targeting Cx43 mRNA. A scrambled negative control siRNA is used in a parallel set of experiments.

  • Verification of Knockdown: The efficiency of the knockdown is confirmed at both the mRNA and protein levels.

    • qRT-PCR: Quantitative real-time polymerase chain reaction is used to measure the relative expression of Cx43 mRNA, normalized to a housekeeping gene.

    • Western Blotting: The total protein lysates from the transfected cells are subjected to Western blot analysis using an antibody specific for Cx43 to assess the reduction in protein levels.

  • Glutamate Release Assay: The glutamate release assay, as described above, is performed on the Cx43 knockdown cells and control cells in the presence and absence of this compound.

  • Data Analysis: A significant reduction in both the CMF-induced glutamate release and the inhibitory effect of this compound in the Cx43 knockdown cells compared to the control cells confirms that this compound acts on Cx43 hemichannels.

3. Electrophysiological Recording of VRAC Currents

This protocol is used to measure the effect of this compound on VRAC activity.[5]

  • Objective: To directly measure the inhibitory effect of this compound on the chloride currents mediated by VRACs.

  • Cell Preparation: Cells endogenously expressing VRACs (e.g., CPAE cells) are used.

  • Whole-Cell Patch Clamp: The whole-cell configuration of the patch-clamp technique is employed to record macroscopic currents.

  • Activation of ICl,swell: The swelling-induced chloride current (ICl,swell) is activated by exposing the cells to a hypotonic solution.

  • This compound Application: this compound is applied to the bath solution at different concentrations to assess its effect on the activated currents.

  • Data Acquisition and Analysis: The current amplitude is measured before and after the application of this compound. The percentage of current inhibition is calculated, and a dose-response curve is generated to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and experimental designs.

Dcpib_Signaling_Pathway cluster_this compound This compound This compound This compound VRAC VRAC This compound->VRAC Inhibits Connexin_HC Connexin Hemichannel This compound->Connexin_HC Inhibits GLT1 GLT-1 (Glutamate Transporter) This compound->GLT1 Inhibits P2X7_Pannexin P2X7/Pannexin Pathway GLAST GLAST (Glutamate Transporter) Cystine_Glutamate_Exchanger Cystine/Glutamate Exchanger

Caption: this compound's molecular targets and unaffected pathways.

Glutamate_Release_Workflow cluster_workflow Experimental Workflow: Glutamate Release Assay start Primary Astrocyte Culture step1 Preload with [3H]glutamate start->step1 step2 Induce Hemichannel Opening (CMF Medium) step1->step2 step3 Treat with this compound (Dose-Response) step2->step3 step4 Collect Superfusate step3->step4 step5 Scintillation Counting step4->step5 end Calculate IC50 step5->end

Caption: Workflow for assessing this compound's effect on glutamate release.

siRNA_Validation_Logic cluster_logic Logical Flow: siRNA Knockdown Validation hypothesis Hypothesis: This compound inhibits Connexin-43 transfect Transfect Astrocytes (Cx43 siRNA vs. Scrambled) hypothesis->transfect verify Verify Knockdown (qRT-PCR & Western Blot) transfect->verify assay Perform Glutamate Release Assay verify->assay result Reduced Glutamate Release & Diminished this compound Effect in Cx43 Knockdown Cells assay->result conclusion Conclusion: Hypothesis Confirmed result->conclusion

References

The Role of Dcpib in Mitigating Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. Microglia and astrocytes, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the inflammatory cascade. A key player in this process is the Volume-Regulated Anion Channel (VRAC), which is involved in cell volume regulation, and the release of excitatory amino acids and inflammatory mediators. Dcpib (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid), a potent and selective blocker of VRAC, has emerged as a promising therapeutic agent for mitigating neuroinflammation. This technical guide provides an in-depth overview of the core mechanisms by which this compound exerts its anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Mechanism of Action: Inhibition of Volume-Regulated Anion Channels (VRACs)

This compound's primary mechanism of action is the inhibition of VRACs. These channels are crucial for maintaining cell volume homeostasis, but their overactivation under pathological conditions, such as ischemia, contributes to excitotoxicity and neuroinflammation through the release of glutamate and other small organic osmolytes. This compound has been shown to be a selective blocker of VRACs with IC50 values typically in the low micromolar range.[1][2][3]

This compound Specificity and Potency
TargetIC50 ValueCell TypeReference
VRAC / ICl,swell ~1 µMRat Astrocytes
~2 µMRat Pancreatic β-cells
4.1 µMCalf Pulmonary Artery Endothelial (CPAE) cells[1][2]
3.45 µMLN215 Human Glioblastoma Cells[4]
4.15 ± 1.79 μMPC3 Cells[4]
11.3 ± 4.13 μMHT29 Cells[4]
3.36 ± 1.04 μMHeLa Cells[4]
Connexin Hemichannels ~1 µMRat Astrocytes
TRESK K+ Channel 0.14 µMCOS-7 Cells[5]
TASK1 K+ Channel 0.95 µMCOS-7 Cells[2]
TASK3 K+ Channel 50.72 µMCOS-7 Cells[2]
CFTR Chloride Channel 71.7 µMFRT Cells[4]

Attenuation of Microglial Activation and Pro-inflammatory Mediator Release

Activated microglia are key drivers of neuroinflammation. This compound has been demonstrated to potently inhibit microglial activation, proliferation, and the subsequent release of pro-inflammatory cytokines.[6][7]

In Vitro Evidence of Anti-inflammatory Effects

Studies utilizing in vitro models of neuroinflammation, such as oxygen-glucose deprivation (OGD) and lipopolysaccharide (LPS) stimulation, have provided significant insights into this compound's effects on microglia.

Experimental ModelCell TypeThis compound ConcentrationObserved EffectQuantitative DataReference
OGDPrimary MicrogliaNot specifiedInhibition of proliferation, migration, and cytokine secretionData not specified in abstract[6]
LPSBV2 Microglia10 µMInhibition of MAPK pathway activationSignificant reduction in phosphorylated ERK1/2, JNK, and p38[2][6]
OGDMicroglia/Neuron Co-cultureNot specifiedReduced neuronal damageMarked reduction in neuronal damage[6]
In Vivo Evidence of Neuroprotection

Animal models of ischemic stroke, such as the reversible middle cerebral artery occlusion (rMCAO) model, have corroborated the neuroprotective effects of this compound observed in vitro.

Animal ModelThis compound AdministrationObserved EffectQuantitative DataReference
Rat rMCAOIntracisternalReduced infarct volume and improved neurobehavioral scores~75% reduction in mean infarct volume (Vehicle: 208.0 ± 38.3 mm³ vs. This compound: 68.5 ± 22.7 mm³)[8][9][10][11]
Neonatal Mouse Hypoxic-Ischemic InjuryIntraperitoneal (10 mg/kg)Reduced infarct volume and improved functional recoverySignificant reduction in hemispheric corrected infarct volume (Vehicle: 45.52% ± 1.45% vs. This compound: 26.65% ± 2.23%)[12][13]
Mouse tMCAO/RLateral Ventricular InjectionReduced mortality, improved behavioral performance, alleviated pathological injury, inhibited inflammatory response and oxidative stress, promoted M1 to M2 microglial conversionData not specified in abstract[7]

Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway and the NLRP3 inflammasome pathway.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway, comprising ERK1/2, JNK, and p38, is a crucial regulator of microglial activation and pro-inflammatory gene expression. This compound has been shown to significantly reduce the phosphorylation, and thus the activation, of these key kinases.[6]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS / OGD TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK VRAC VRAC MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK12 ERK1/2 MAPKK->ERK12 NFkB NF-κB p38->NFkB JNK->NFkB ERK12->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines This compound This compound This compound->VRAC Inhibits This compound->MAPKK Inhibits (Indirectly)

Caption: this compound inhibits the MAPK signaling pathway.
Regulation of the NLRP3 Inflammasome

Recent evidence suggests a role for VRACs in the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation and release of IL-1β and IL-18. While direct studies on this compound's effect on the NLRP3 inflammasome in neuroinflammation are emerging, the inhibition of VRAC by this compound is a plausible mechanism for its downstream anti-inflammatory effects.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the role of this compound in neuroinflammation.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is widely used to mimic ischemic conditions in vitro.

  • Cell Culture : Primary microglia or BV2 microglial cells are cultured to an appropriate confluency.

  • OGD Induction :

    • Replace the culture medium with a glucose-free balanced salt solution.

    • Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).

  • This compound Treatment : this compound is added to the culture medium at the desired concentration before, during, or after the OGD period.

  • Reperfusion : After the OGD period, the glucose-free medium is replaced with normal, glucose-containing culture medium, and the cells are returned to normoxic conditions.

  • Assessment : Cell viability, cytokine release (ELISA), and protein expression/phosphorylation (Western blot) are assessed at various time points post-reperfusion.

OGD_Workflow cluster_protocol Oxygen-Glucose Deprivation (OGD) Protocol start Start: Microglial Cell Culture ogd OGD Induction: - Glucose-free medium - Hypoxic chamber start->ogd This compound This compound Treatment ogd->this compound reperfusion Reperfusion: - Normal medium - Normoxic conditions This compound->reperfusion assessment Assessment: - Viability - ELISA - Western Blot reperfusion->assessment end End assessment->end

Caption: Experimental workflow for the OGD model.
In Vivo Model: Reversible Middle Cerebral Artery Occlusion (rMCAO)

The rMCAO model is a widely used in vivo model of focal cerebral ischemia.

  • Animal Preparation : Anesthetize the animal (e.g., rat or mouse) and perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion :

    • Ligate the ECA.

    • Insert a filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • This compound Administration : Administer this compound via the desired route (e.g., intracisternal or intraperitoneal injection) at a specific time point relative to the occlusion.

  • Reperfusion : After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

  • Post-operative Care : Suture the incision and provide post-operative care.

  • Assessment :

    • Neurobehavioral Scoring : Evaluate neurological deficits at various time points.

    • Infarct Volume Measurement : After a set period (e.g., 24-72 hours), sacrifice the animal, and stain brain slices (e.g., with TTC) to quantify the infarct volume.

    • Immunohistochemistry/Immunofluorescence : Analyze brain sections for markers of microglial activation (e.g., Iba1), neuronal damage, and inflammatory mediators.

Western Blot Analysis for MAPK Phosphorylation
  • Protein Extraction : Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates.

  • SDS-PAGE : Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% BSA in TBST).

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2, JNK, and p38, as well as antibodies for the total forms of these proteins.

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification : Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

ELISA for Cytokine Measurement
  • Sample Collection : Collect cell culture supernatants or tissue homogenates.

  • Coating : Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-1β).

  • Blocking : Block non-specific binding sites.

  • Sample and Standard Incubation : Add samples and a serial dilution of a known concentration of the recombinant cytokine (standard curve) to the wells.

  • Detection Antibody : Add a biotinylated detection antibody.

  • Enzyme Conjugate : Add an enzyme-linked conjugate (e.g., streptavidin-HRP).

  • Substrate Addition : Add a substrate that will be converted by the enzyme to produce a colorimetric signal.

  • Measurement : Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification : Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Immunofluorescence for Microglial Activation
  • Tissue/Cell Preparation : Prepare brain sections or cultured cells on coverslips.

  • Fixation and Permeabilization : Fix the samples (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with Triton X-100).

  • Blocking : Block non-specific antibody binding.

  • Primary Antibody Incubation : Incubate with a primary antibody against a microglial marker (e.g., Iba1).

  • Secondary Antibody Incubation : Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining : Counterstain with a nuclear stain (e.g., DAPI).

  • Imaging : Visualize and capture images using a fluorescence microscope.

  • Analysis : Analyze the images for changes in microglial morphology, density, and protein expression.

Logical Relationships and Multifaceted Effects of this compound

This compound's therapeutic potential in neuroinflammation stems from its ability to target multiple pathological processes initiated by VRAC activation.

Dcpib_Effects cluster_pathology Pathological Conditions (e.g., Ischemia) cluster_cellular Cellular Events cluster_downstream Downstream Consequences Ischemia Ischemia / Injury VRAC_Activation VRAC Activation Ischemia->VRAC_Activation Glutamate_Release ↑ Glutamate Release VRAC_Activation->Glutamate_Release Microglia_Activation Microglial Activation VRAC_Activation->Microglia_Activation Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Neuroinflammation Neuroinflammation Microglia_Activation->Neuroinflammation Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Neuroinflammation->Neuronal_Damage This compound This compound This compound->VRAC_Activation Inhibits

Caption: this compound's multifaceted role in neuroinflammation.

Conclusion

This compound represents a significant tool for researchers and a potential therapeutic lead for the treatment of neurological disorders characterized by neuroinflammation. Its well-defined mechanism of action as a VRAC inhibitor, coupled with its demonstrated efficacy in reducing microglial activation, pro-inflammatory cytokine release, and neuronal damage in both in vitro and in vivo models, underscores its importance. The detailed experimental protocols and understanding of the signaling pathways involved, as outlined in this guide, provide a solid foundation for future research and drug development efforts aimed at mitigating the detrimental effects of neuroinflammation. Further investigation into the precise role of this compound in modulating the NLRP3 inflammasome and its potential off-target effects will be crucial for its clinical translation.

References

Off-Target Modulation of K2P Potassium Channels by Dcpib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dcpib (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl)oxybutyric acid) is widely recognized as a potent and selective inhibitor of volume-regulated anion channels (VRACs).[1][2] Its utility in studying the physiological roles of VRACs, particularly in the context of cellular volume regulation and neurological conditions, is well-established.[3] However, a growing body of evidence reveals that this compound exerts significant off-target effects on several members of the two-pore domain potassium (K2P) channel family.[4][5][6] These channels are critical regulators of cellular excitability and are implicated in a variety of physiological and pathological processes.[6]

This technical guide provides a comprehensive overview of the off-target effects of this compound on K2P potassium channels. It is designed to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to navigate the complexities of using this compound in their studies and to understand its polypharmacological profile. The information presented herein is crucial for the accurate interpretation of experimental results and for the development of more selective pharmacological tools.

Quantitative Data Summary

The modulatory effects of this compound on various K2P channels are summarized in the tables below. The data, derived from patch-clamp electrophysiology studies on heterologous expression systems (primarily COS-7 cells), highlight the dual nature of this compound's action: activation of the TREK subfamily and inhibition of TRESK and TASK channels.

Channel SubfamilyK2P ChannelEffect of this compoundPotency (IC50/EC50)Voltage DependenceReference
TREK TREK-1 (K2P2.1)ActivationNot fully determinedVoltage-dependent[1][2][4][5]
TREK-2 (K2P10.1)ActivationNot fully determinedNot specified[1][2]
TRAAK (K2P4.1)ActivationNot fully determinedVoltage-dependent[4][5]
TRESK TRESK (K2P18.1)Inhibition0.14 µMNo[4][5][6]
TASK TASK-1 (K2P3.1)Inhibition0.95 µMNo[4][5]
TASK-3 (K2P9.1)Inhibition50.72 µMNo[4][5]

Table 1: Modulatory Effects of this compound on K2P Channel Subfamilies. This table provides a summary of the observed effects of this compound on different K2P channels, including the nature of the effect, the reported potency (where available), and its voltage dependency.

Signaling Pathways and Mechanisms of Action

The distinct modulatory effects of this compound on different K2P channel subfamilies suggest disparate mechanisms of action. The voltage-dependent activation of TREK channels contrasts with the voltage-independent inhibition of TRESK and TASK channels, implying different binding sites or allosteric effects.

Dcpib_K2P_Modulation cluster_TREK TREK Subfamily cluster_TRESK_TASK TRESK & TASK Subfamilies This compound This compound Activation Activation (Voltage-Dependent) This compound->Activation Inhibition Inhibition (Voltage-Independent) This compound->Inhibition TREK1 TREK-1 (K2P2.1) TREK2 TREK-2 (K2P10.1) TRAAK TRAAK (K2P4.1) TRESK TRESK (K2P18.1) TASK1 TASK-1 (K2P3.1) TASK3 TASK-3 (K2P9.1) Activation->TREK1 Activation->TREK2 Activation->TRAAK Inhibition->TRESK Inhibition->TASK1 Inhibition->TASK3

Figure 1: this compound's dual modulatory action on K2P channel subfamilies.

Studies have indicated that the molecular determinants for this compound's activating effect on TREK-1 and its inhibitory effect on TRESK are different.[6] Specifically, mutations in the ion selectivity filter region of TREK-1 significantly impair its activation by this compound, while similar mutations in TRESK do not affect its inhibition.[6] This suggests that this compound may interact directly or allosterically with the outer pore region of TREK channels to promote a conductive state, whereas its inhibitory action on TRESK likely involves a different binding site.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's effects on K2P channels.

Cell Culture and Transfection

The heterologous expression of K2P channels in mammalian cell lines, such as COS-7, is a standard approach to isolate and study the activity of a specific channel type.

1. Cell Culture:

  • Cell Line: COS-7 cells (or other suitable mammalian cell lines like HEK293).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Transfection:

  • Plating: Seed COS-7 cells onto glass coverslips in 35 mm culture dishes at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection Reagent: Use a suitable lipid-based transfection reagent (e.g., Lipofectamine® 2000 or FuGENE® HD).

  • DNA Preparation: For each dish, prepare a mixture of plasmid DNA encoding the K2P channel of interest and a marker plasmid (e.g., pEGFP-N1 for visualization of transfected cells) in a serum-free medium.

  • Complex Formation: Add the transfection reagent to the DNA mixture, incubate at room temperature for 20-30 minutes to allow for the formation of DNA-lipid complexes.

  • Transfection: Add the DNA-lipid complexes dropwise to the cells in fresh growth medium.

  • Incubation: Incubate the transfected cells for 24-48 hours before electrophysiological recordings.

Transfection_Workflow start Start: COS-7 Cell Culture plate Plate cells on coverslips start->plate prepare_dna Prepare K2P plasmid DNA + marker plasmid in serum-free medium plate->prepare_dna prepare_reagent Prepare transfection reagent in serum-free medium plate->prepare_reagent mix Mix DNA and reagent (incubate 20-30 min) prepare_dna->mix prepare_reagent->mix transfect Add complexes to cells mix->transfect incubate Incubate 24-48 hours transfect->incubate record Proceed to Electrophysiology incubate->record

Figure 2: General workflow for transient transfection of K2P channels in COS-7 cells.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp recording is the primary technique used to measure the ionic currents flowing through K2P channels in response to this compound application.

1. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO) and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

2. Recording Procedure:

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Selection: Identify transfected cells by fluorescence microscopy (if a fluorescent marker is used).

  • Seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Recordings: Clamp the membrane potential at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to elicit channel currents.

  • Drug Application: Perfuse the recording chamber with the external solution containing this compound at various concentrations to determine its effect on the K2P channel currents.

  • Data Acquisition and Analysis: Record currents using a patch-clamp amplifier and digitizer. Analyze the data using appropriate software to determine parameters such as current amplitude, current-voltage relationships, and dose-response curves to calculate IC50 or EC50 values.

Patch_Clamp_Workflow start Start: Transfected Cells pipette Fabricate and fill patch pipette start->pipette select_cell Select transfected cell pipette->select_cell seal Form giga-seal select_cell->seal whole_cell Establish whole-cell configuration seal->whole_cell record_baseline Record baseline K2P currents whole_cell->record_baseline apply_this compound Apply this compound via perfusion record_baseline->apply_this compound record_effect Record this compound-modulated currents apply_this compound->record_effect washout Washout this compound record_effect->washout analyze Data Analysis (I-V curves, dose-response) washout->analyze

Figure 3: Experimental workflow for whole-cell patch-clamp recordings.

Conclusion and Implications

The off-target modulation of K2P channels by this compound is a critical consideration for researchers utilizing this compound. While this compound remains a valuable tool for studying VRACs, its effects on TREK, TRESK, and TASK channels can confound the interpretation of experimental data, particularly in systems where these K2P channels are endogenously expressed. The neuroprotective effects previously attributed solely to VRAC inhibition by this compound may, in part, be mediated by the activation of TREK channels.[1][2]

This guide underscores the importance of a thorough understanding of the pharmacological profile of chemical probes. For future studies, it is imperative to:

  • Validate findings using structurally unrelated VRAC inhibitors to confirm that the observed effects are not due to off-target interactions with K2P channels.

  • Characterize the expression profile of K2P channels in the experimental system being used.

  • Exercise caution when interpreting data from studies where this compound is used as a sole pharmacological tool to implicate VRACs.

The dual activity of this compound on different ion channel families also presents an opportunity for the development of novel therapeutics. The structural backbone of this compound could serve as a template for designing more selective activators of TREK channels or inhibitors of TRESK and TASK channels, which are themselves promising targets for various neurological and cardiovascular disorders. Further structure-activity relationship studies are warranted to dissect the molecular features of this compound responsible for its distinct actions on VRACs and K2P channels.

References

Technical Whitepaper: The Impact of Dcpib on Astroglial Swelling and Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Astrocytes, the most abundant glial cells in the central nervous system (CNS), are critical for maintaining brain homeostasis. Under pathological conditions such as ischemia and trauma, astrocytes undergo significant swelling, a state known as cytotoxic edema. This swelling activates Volume-Regulated Anion Channels (VRACs), leading to the release of excitatory amino acids (EAAs) like glutamate, which can exacerbate excitotoxic neuronal damage.[1][2] 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (Dcpib) has been identified as a potent and widely used inhibitor of VRACs.[3][4] This document provides a comprehensive technical overview of this compound's effects on astroglial swelling and function, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways. While this compound is a powerful tool for studying VRAC function, it is crucial to recognize its off-target effects to ensure accurate interpretation of experimental results.[5][6]

The Role of VRAC in Astrocyte Physiology

Cell volume regulation is a fundamental homeostatic process. When astrocytes swell due to osmotic stress, they activate VRACs to release chloride ions and small organic osmolytes, including taurine, aspartate, and glutamate, driving water efflux and restoring cell volume in a process known as Regulatory Volume Decrease (RVD).[7][8] The molecular identity of VRAC has been discovered to be a heteromeric channel composed of Leucine-rich repeat-containing 8 (LRRC8) family proteins, with LRRC8A being an essential subunit.[1][7][9][10] In astrocytes, LRRC8A, in combination with other subunits like LRRC8C and LRRC8D, forms the glutamate-permeable VRAC, which is implicated in pathological glutamate release during ischemic conditions.[1][11]

This compound's Primary Mechanism: Inhibition of Astroglial VRAC

This compound acts as a direct inhibitor of VRAC. Cryo-electron microscopy studies have revealed that this compound functions through a "cork-in-the-bottle" mechanism, physically occluding the channel pore from the extracellular side.[12] This blockade prevents the efflux of anions and organic osmolytes that is typically triggered by cell swelling.

By inhibiting VRAC, this compound effectively attenuates the release of glutamate and other EAAs from swollen astrocytes.[3][5] This action is the basis for its neuroprotective effects observed in models of cerebral ischemia, where this compound administration reduces infarct volume and decreases the extracellular concentration of glutamate in the ischemic penumbra.[2][13]

cluster_0 Astrocyte Under Hypotonic Stress Astrocyte Swollen Astrocyte VRAC VRAC (LRRC8A) Channel Astrocyte->VRAC Activates Osmolytes Glutamate, Aspartate, Taurine, Cl- VRAC->Osmolytes Efflux Water H₂O Osmolytes->Water Water Follows Water->Astrocyte Volume Restored (RVD) This compound This compound This compound->VRAC Blocks Pore

Caption: this compound's primary mechanism of VRAC inhibition in a swollen astrocyte.

Quantitative Impact of this compound on Astrocyte Function

The following tables summarize the quantitative effects of this compound as reported in the literature.

Table 1: this compound Inhibition of VRAC-Mediated Events

Parameter Measured Cell Type This compound Concentration Effect Reference
Swelling-activated Cl- currents Cultured Rat Astrocytes 10 µM Potent suppression [5]
Swelling-activated D-[³H]aspartate release Cultured Rat Astrocytes IC₅₀ ~2-4 µM Potent inhibition [3]
ATP-induced D-[³H]aspartate release Cultured Rat Astrocytes 20 µM Strong suppression (P < 0.001) [5][14]
Ischemia-induced Glutamate Release Rat Cortex (in vivo) Intracisternal Significant reduction [13]
Infarct Volume (MCAO model) Adult Rats Intracisternal ~75% reduction (P = 0.02) [13]

| Astrocyte Swelling (Hypoxia + AGQS) | Mouse Hippocampal Slices | 20 µM | Prevented neuronal swelling, reduced astroglial swelling |[8] |

Table 2: Off-Target Effects of this compound

Target Effect This compound Concentration Cell Type / System Reference
K₂P 2.1 (TREK-1) & K₂P 10.1 (TREK-2) Activation 10 µM Cultured Rat Astrocytes [3][6]
K₂P (TRAAK, TRESK, TASK1, TASK3) Modulation (Activation/Inhibition) IC₅₀ 0.14 µM for TRESK Recombinant Channels [15]
Glutamate Transporter (GLT-1) Potent Inhibition Not specified Rat Glial Cells [5][16]
Connexin Hemichannels (Cx43) Potent Inhibition Not specified Rat Glial Cells [5][16]
ANO1 (TMEM16A) Chloride Channel Potent Blockade Not specified Recombinant Channels [17]

| hERG K+ Channel | Significant Blockade | IC₅₀ of 11.4 µM | Recombinant Channels |[17] |

Off-Target Effects and Selectivity Profile

While this compound is a cornerstone tool for studying VRACs, it is not perfectly selective. It significantly impacts several other ion channels and transporters, which is critical for data interpretation.

  • Activation of Potassium Channels: this compound activates two-pore-domain potassium (K₂P) channels, specifically TREK-1 and TREK-2, in cultured astrocytes.[3][6] This can lead to membrane hyperpolarization, which may independently contribute to neuroprotective effects by favoring glutamate uptake and increasing the threshold for neuronal firing.[3]

  • Inhibition of Glutamate Transport: this compound has been shown to inhibit the major astrocytic glutamate transporter GLT-1 and connexin 43 hemichannels, another pathway for glutamate release.[5][18] This complicates its use in studies aiming to isolate VRAC's contribution to glutamate homeostasis.

  • Other Channels: this compound also modulates other K₂P channels and can block ANO1 and hERG channels, highlighting its broad activity profile.[15][17]

cluster_1 This compound's Multifaceted Effects on an Astrocyte This compound This compound VRAC VRAC (LRRC8A) This compound->VRAC Inhibits (Primary Target) TREK TREK-1/TREK-2 (K₂P Channels) This compound->TREK Activates GLT1 GLT-1 (Glutamate Transporter) This compound->GLT1 Inhibits Cx43 Connexin 43 Hemichannel This compound->Cx43 Inhibits

Caption: Overview of this compound's primary and off-target effects on astrocytes.

Impact on Astrocyte Proliferation

Beyond ion homeostasis, VRACs are involved in cell cycle progression. Studies have shown that this compound can attenuate astrocyte proliferation and DNA synthesis in vitro.[4][19] This effect is mediated by the arrest of the cell cycle at the G1/S checkpoint. Mechanistically, this compound-induced VRAC inhibition leads to a decrease in the expression of Cyclin D1 and CDK4 and an increase in the expression of the cell cycle inhibitor p27, an effect modulated through the ERK signaling cascade.[4]

cluster_2 This compound's Anti-Proliferative Signaling Pathway This compound This compound VRAC VRAC This compound->VRAC ERK ERK Signaling Cascade VRAC->ERK Inhibits CDK Cyclin D1 / CDK4 (Pro-Proliferation) ERK->CDK Downregulates p27 p27 (Anti-Proliferation) ERK->p27 Upregulates Arrest G1/S Phase Arrest (Proliferation Inhibited) CDK->Arrest p27->Arrest

Caption: this compound inhibits astrocyte proliferation via the ERK signaling pathway.

Experimental Protocols

This section provides generalized methodologies for key experiments used to study this compound's effects.

Measurement of Astrocyte Swelling

Method 1: Calcein-AM Fluorescence Microscopy [20]

  • Cell Culture: Plate primary astrocytes on glass coverslips and culture until confluent.

  • Dye Loading: Incubate cells with Calcein-AM. The dye diffuses into cells and is cleaved by intracellular esterases into fluorescent calcein, which is retained in the cytoplasm.

  • Baseline Imaging: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Acquire baseline images in isotonic artificial cerebrospinal fluid (aCSF).

  • Induction of Swelling: Perfuse the chamber with a hypotonic solution (e.g., aCSF with reduced NaCl concentration) to induce swelling.

  • Treatment: For the experimental group, co-perfuse with the hypotonic solution containing this compound (e.g., 10-20 µM).

  • Image Acquisition: Capture time-lapse images throughout the experiment. Cell swelling is detected as an increase in the cell's cross-sectional area or a change in fluorescence intensity (dilution of the dye can paradoxically increase fluorescence by relieving self-quenching).

  • Analysis: Quantify changes in cell area or volume over time relative to the baseline using image analysis software.

Method 2: 3D Confocal Morphometry [21]

  • Tissue Preparation: Use acute brain slices from fluorescent reporter mice (e.g., expressing eGFP in astrocytes) or slices loaded with a fluorescent astrocyte marker.

  • Imaging Setup: Place the slice in a recording chamber on a confocal microscope stage, continuously perfused with aCSF.

  • Baseline Measurement: Identify an astrocyte 20-30 µm below the slice surface. Acquire a z-stack of images through the entire cell.

  • Experimental Challenge: Perfuse the slice with hypotonic aCSF or high K+ aCSF to induce swelling, with or without this compound.

  • Time-Lapse Imaging: Acquire z-stacks at regular intervals (e.g., every 5 minutes) during the challenge and subsequent washout period.

  • Reconstruction and Analysis: Use specialized software to perform 3D reconstruction of the astrocyte from each z-stack. Calculate the total cell volume at each time point and express it as a percentage change from the baseline.

Measurement of Swelling-Activated Amino Acid Release

Method: D-[³H]Aspartate Efflux Assay [1][5]

  • Cell Culture: Grow primary astrocytes on 35-mm dishes.

  • Tracer Loading: Incubate cultures with radio-labeled D-[³H]aspartate (a non-metabolizable analog of glutamate) in culture medium.

  • Perfusion Setup: Place dishes in a temperature-controlled perfusion system. Begin perfusion with an isotonic buffer to establish a stable baseline.

  • Sample Collection: Collect fractions of the perfusate at regular intervals (e.g., every 1-2 minutes).

  • Induction and Treatment: Switch the perfusion to a hypotonic buffer to induce swelling and stimulate release. For the experimental group, include this compound in the hypotonic buffer.

  • Quantification: Measure the radioactivity in each collected fraction using liquid scintillation counting. At the end of the experiment, lyse the cells to determine the total remaining intracellular radioactivity.

  • Data Analysis: Express the release at each time point as a fractional release rate (% of total radioactivity released per minute). Compare the peak release in control vs. This compound-treated groups.

cluster_3 Experimental Workflow: D-[³H]Aspartate Release Assay Start Culture Primary Astrocytes Load Load with D-[³H]Aspartate Start->Load Wash Wash & Establish Baseline in Isotonic Buffer Load->Wash Induce Induce Swelling (Hypotonic Buffer) Wash->Induce Treat Control (No this compound) Induce->Treat NoTreat Experimental (+ this compound) Induce->NoTreat Collect Collect Perfusate Fractions Over Time Treat->Collect NoTreat->Collect Measure Measure Radioactivity (Scintillation Counting) Collect->Measure Analyze Calculate & Compare Fractional Release Rates Measure->Analyze

Caption: Workflow for assessing this compound's effect on swelling-induced release.
Electrophysiology (Whole-Cell Patch-Clamp)

Method: Recording Swelling-Activated Cl- Currents (ICl,swell) [3][7]

  • Cell Preparation: Use cultured astrocytes on coverslips.

  • Recording Setup: Transfer a coverslip to a recording chamber on an upright microscope equipped for patch-clamp recording.

  • Pipette and Solutions: Use borosilicate glass pipettes filled with a CsCl-based internal solution to isolate Cl- currents. The external bath solution is initially isotonic.

  • Patching: Obtain a whole-cell patch-clamp configuration on a selected astrocyte.

  • Baseline Recording: Hold the cell at a negative potential (e.g., -60 mV) and apply voltage steps or ramps to measure baseline membrane currents.

  • Induction of ICl,swell: Switch the external solution to a hypotonic solution to induce cell swelling and activate VRACs, evidenced by the appearance of a slowly activating, outwardly rectifying current.

  • Pharmacology: Once the current is stable, apply this compound (e.g., 10 µM) to the bath to observe inhibition of ICl,swell. Perform a washout with hypotonic solution to test for reversibility.

  • Data Analysis: Measure the current amplitude at a positive potential (e.g., +100 mV) before and after this compound application. Calculate the percentage of inhibition.

Conclusion and Future Directions

This compound is an invaluable pharmacological tool that has significantly advanced our understanding of the role of astroglial VRACs in both physiological volume regulation and pathological conditions like ischemia. Its ability to inhibit swelling-induced glutamate release provides a strong rationale for targeting VRACs in neuroprotective strategies.[13] However, the utility of this compound as a precise molecular probe is limited by its known off-target effects on key homeostatic machinery in astrocytes, including potassium channels and glutamate transporters.[3][5][6]

Future research should focus on:

  • Developing more selective VRAC inhibitors: The identification of VI-116, a novel inhibitor with higher selectivity over ANO1 and hERG channels than this compound, is a promising step in this direction.[17]

  • Leveraging genetic tools: Using siRNA-mediated knockdown or knockout models of LRRC8A provides a more specific method to validate the roles of VRAC, helping to deconvolve the effects of pharmacological agents like this compound.[1][7]

  • In vivo validation: Further studies are needed to confirm the impact of this compound and newer inhibitors on astrocyte swelling and function in living animal models, bridging the gap between in vitro findings and clinical relevance.[22]

By combining pharmacology with genetic and advanced imaging techniques, the field can build a more nuanced understanding of astrocyte volume regulation and develop targeted therapies for neurological disorders characterized by cytotoxic edema.

References

DCPIB: A Technical Guide to its Involvement in Angiogenesis and Vascular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (DCPIB) in angiogenesis and vascular biology. This compound is primarily recognized as a potent and specific inhibitor of volume-regulated anion channels (VRACs), and its impact on vascular processes is a subject of ongoing research.[1][2][3][4] This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: Inhibition of Volume-Regulated Anion Channels

This compound is a widely utilized pharmacological tool to investigate the physiological and pathological functions of VRACs.[1] These channels are crucial for regulating cell volume, and their activity is implicated in various cellular processes, including proliferation and migration.[5][6] In the context of vascular biology, the inhibition of VRACs in endothelial cells by this compound is a primary mechanism underlying its anti-angiogenic effects.[5][7] The essential subunit of VRAC is Leucine-rich repeat-containing protein 8A (LRRC8A), and its knockout in endothelial cells has been shown to impair angiogenesis, further supporting the role of VRAC in this process.[1][8]

Modulation of VEGF Signaling

A significant aspect of this compound's anti-angiogenic activity is its ability to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis.[1][9] Research has demonstrated that this compound can inhibit both the expression and the phosphorylation of VEGF receptor 2 (VEGFR2), the primary receptor for VEGF-A.[1][10] This inhibition subsequently dampens the activation of downstream signaling cascades that are essential for endothelial cell function.

The schematic below illustrates the proposed signaling pathway through which this compound exerts its anti-angiogenic effects by targeting the VEGFR2 pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_downstream Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation DCPIB_target This compound DCPIB_target->VEGFR2 Inhibits Expression & Phosphorylation STAT3 STAT3 pVEGFR2->STAT3 ERK ERK pVEGFR2->ERK RhoA RhoA pVEGFR2->RhoA CyclinD1 Cyclin D1 pVEGFR2->CyclinD1 Proliferation Proliferation STAT3->Proliferation ERK->Proliferation Migration Migration RhoA->Migration CyclinD1->Proliferation Tube_Formation Tube Formation Proliferation->Tube_Formation Migration->Tube_Formation

Caption: this compound's inhibition of VEGFR2 signaling cascade.

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature regarding the effects of this compound and other VRAC inhibitors on angiogenesis-related parameters.

Table 1: Inhibitory Concentrations of this compound

ParameterCell TypeIC50Reference
Swelling-induced Chloride Current (ICl,swell)Calf Bovine Pulmonary Artery Endothelial (CPAE) cells4.1 µM[4][11]
Volume-Regulated Anion Channels (VRAC)Rat pancreatic β-cells~2 µM
TRESK Potassium Channel-0.14 µM[11][12]
TASK1 Potassium Channel-0.95 µM[11]
TASK3 Potassium Channel-50.72 µM[11]

Table 2: Effects of VRAC Blockers on Tube Formation

CompoundConcentrationCell Type% Inhibition (Mean ± SEM)Reference
Mibefradil20 µMRat microvascular endothelial cells42.9 ± 8.8[7]
NPPB100 µMRat microvascular endothelial cells25.3 ± 10.4[7]
Tamoxifen20 µMRat microvascular endothelial cells32.2 ± 4.5[7]
Clomiphene20 µMRat microvascular endothelial cells20.0 ± 5.8[7]

Table 3: In Vitro Effects of this compound on Endothelial Cells

AssayCell TypeThis compound ConcentrationEffectReference
Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)20 µMSignificant reduction in capillary-like network formation[1]
Migration (Wound Healing)HUVECs20 µMInhibition of VEGF165-induced migration[1]
Proliferation (Edu Staining)HUVECs20 µMDecrease in proliferation in the presence and absence of VEGF165[1]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound on angiogenesis.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.[13][14][15][16][17]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS supplement)

  • Basement Membrane Matrix (e.g., Matrigel or Geltrex)

  • 24-well or 48-well plates

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • VEGF (optional, as a pro-angiogenic stimulus)

  • Calcein AM (optional, for fluorescence imaging)

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50-100 µL of the matrix into each well of a pre-chilled 24-well plate, ensuring the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using trypsin and resuspend them in a serum-free or low-serum medium.

  • Treatment: Prepare cell suspensions containing the desired concentrations of this compound or vehicle control. If using a pro-angiogenic stimulus, add VEGF to the appropriate wells. A typical cell density is 1.5 x 10^4 to 2.5 x 10^4 cells per well.

  • Plating: Gently add the cell suspension to the solidified matrix-coated wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • Phase Contrast Microscopy: Observe the formation of tube-like structures using an inverted microscope.

    • Fluorescence Microscopy (Optional): If using Calcein AM, incubate the cells with the dye for 30 minutes prior to imaging.

    • Quantification: Capture images and analyze them using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of branches.

A Coat wells with basement membrane matrix D Plate cells onto coated wells A->D B Prepare endothelial cell suspension C Treat cells with This compound or vehicle B->C C->D E Incubate for 4-18 hours D->E F Visualize and quantify tube formation E->F

Caption: Workflow for the endothelial cell tube formation assay.

Western Blot Analysis for VEGFR2 Phosphorylation

This protocol is used to determine the effect of this compound on the activation of VEGFR2.[1][18]

Materials:

  • HUVECs

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Seed HUVECs and grow to near confluency. Serum-starve the cells for several hours before treatment. Treat the cells with this compound or vehicle for a specified time, followed by stimulation with VEGF for a short period (e.g., 10 minutes).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total VEGFR2 and a loading control like β-actin to normalize the data.

Off-Target Effects and Considerations

While this compound is a valuable tool for studying VRACs, it is important to acknowledge its potential off-target effects. Studies have reported that this compound can also modulate the activity of certain potassium channels, including TRESK, TASK1, and TASK3, and may also affect glutamate transporters.[3][11][12][19][20][21] Researchers should consider these off-target effects when interpreting their results and may need to employ complementary approaches, such as genetic knockdown of VRAC components, to confirm the specific role of these channels.

Conclusion

This compound has emerged as a significant inhibitor of angiogenesis, primarily through its well-documented role as a blocker of volume-regulated anion channels and its interference with the VEGFR2 signaling cascade. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals investigating the therapeutic potential of targeting these pathways in angiogenesis-related diseases. Future research should continue to delineate the precise molecular interactions of this compound and further explore its efficacy and safety in preclinical models.

References

The Impact of DCPIB on Glucose-Stimulated Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells is a cornerstone of glucose homeostasis. This intricate process is governed by a series of electrochemical events, culminating in the release of insulin. A key player in the repolarization phase of the β-cell membrane potential is the volume-regulated anion channel (VRAC). The compound 4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid, commonly known as DCPIB, has emerged as a potent blocker of VRAC. This technical guide provides an in-depth analysis of the effects of this compound on GSIS, detailing its mechanism of action, summarizing quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways.

Mechanism of Action: Inhibition of GSIS through VRAC Blockade

This compound inhibits glucose-stimulated insulin secretion by blocking volume-regulated anion channels (VRACs) in pancreatic β-cells. This blockade leads to an indirect activation of ATP-sensitive potassium (KATP) channels. The opening of KATP channels causes hyperpolarization of the β-cell membrane, which in turn suppresses the glucose-induced electrical activity necessary for insulin release.[1]

The canonical pathway of GSIS begins with the entry of glucose into the β-cell, leading to an increased ATP/ADP ratio. This closes KATP channels, depolarizing the membrane and opening voltage-dependent calcium channels (VDCCs). The subsequent influx of Ca2+ triggers the exocytosis of insulin-containing granules. By activating KATP channels, this compound counteracts the depolarizing effect of glucose metabolism, thus inhibiting insulin secretion.

It is crucial to note that this compound is not entirely specific to VRAC and exhibits off-target effects. Studies have shown that it can inhibit mitochondrial respiration by affecting complexes I, II, and III of the electron transport chain, which could independently impact the cellular ATP levels essential for GSIS.[2][3] Furthermore, this compound has been observed to modulate the activity of other ion channels, including various potassium channels, which could also contribute to its overall effect on β-cell function.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Inhibitory Concentration of this compound

ParameterCell TypeValueReference
IC50 for VRAC inhibition (outward current)Rat pancreatic β-cells2.2 µM[1]
IC50 for VRAC inhibition (inward current)Rat pancreatic β-cells1.7 µM[1]
IC50 for ICl,swell inhibitionCPAE cells4.1 µM

Table 2: Off-Target Effects of this compound on K2P Channels

ChannelEffectIC50 / ConcentrationReference
TRESKInhibition0.14 µM[6][7]
TASK1Inhibition50.72 µM[7]
TASK3Inhibition50.72 µM[7]
TREK1Activation10 µM
TRAAKActivation10 µM

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions, the following diagrams have been generated using the DOT language.

GSIS_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Metabolism Glycolysis & Citric Acid Cycle Glucose_int->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel (Closed) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Inhibits K+ efflux VDCC Voltage-Dependent Ca2+ Channel (Open) Depolarization->VDCC Ca_influx ↑ [Ca2+]i VDCC->Ca_influx Ca2+ influx Exocytosis Insulin Granule Exocytosis Ca_influx->Exocytosis Insulin Insulin Secretion Exocytosis->Insulin

Diagram 1: Glucose-Stimulated Insulin Secretion Pathway.

DCPIB_Inhibition cluster_cell Pancreatic β-cell This compound This compound VRAC VRAC (Blocked) This compound->VRAC Inhibits Mitochondria Mitochondrial Respiration This compound->Mitochondria Inhibits (Off-target) KATP_indirect KATP Channel (Open) VRAC->KATP_indirect Indirectly Activates Hyperpolarization Membrane Hyperpolarization KATP_indirect->Hyperpolarization K+ efflux GSIS_inhibition Inhibition of Glucose-Stimulated Insulin Secretion Hyperpolarization->GSIS_inhibition ATP_production ↓ ATP Production Mitochondria->ATP_production ATP_production->GSIS_inhibition

Diagram 2: Mechanism of this compound-mediated GSIS Inhibition.

GSIS_Workflow Islet_Isolation 1. Islet Isolation (e.g., Collagenase Digestion) Islet_Culture 2. Islet Culture & Recovery Islet_Isolation->Islet_Culture Pre_incubation 3. Pre-incubation (Low Glucose) Islet_Culture->Pre_incubation Stimulation 4. Stimulation (High Glucose ± this compound) Pre_incubation->Stimulation Supernatant_Collection 5. Supernatant Collection Stimulation->Supernatant_Collection Insulin_Assay 6. Insulin Quantification (e.g., ELISA, RIA) Supernatant_Collection->Insulin_Assay Data_Analysis 7. Data Analysis Insulin_Assay->Data_Analysis

Diagram 3: Experimental Workflow for GSIS Assay.

Experimental Protocols

Isolation of Pancreatic Islets

A common method for isolating pancreatic islets from rodents involves collagenase digestion.

  • Materials:

    • Krebs-Ringer Bicarbonate (KRB) buffer

    • Collagenase solution

    • Ficoll gradient solutions (or similar density gradient medium)

    • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Perfuse the pancreas of a euthanized animal with cold KRB buffer via the common bile duct.

    • Inject collagenase solution into the pancreas to initiate digestion.

    • Excise the distended pancreas and incubate it in a water bath to complete the digestion.

    • Mechanically disrupt the digested tissue and wash with KRB buffer.

    • Purify the islets from acinar and other tissues using a density gradient centrifugation (e.g., Ficoll gradient).

    • Hand-pick the islets under a stereomicroscope.

    • Culture the isolated islets in a suitable medium to allow for recovery before experimentation.[8]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted by isolated islets in response to different glucose concentrations.

  • Materials:

    • Isolated and recovered pancreatic islets

    • KRB buffer with low glucose (e.g., 2.8 mM)

    • KRB buffer with high glucose (e.g., 16.7 mM)

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • Insulin assay kit (ELISA or RIA)

  • Procedure:

    • Pre-incubate batches of islets (e.g., 10-20 islets per well in a 24-well plate) in KRB buffer with low glucose for a defined period (e.g., 1-2 hours) to establish a basal secretion rate.[9][10]

    • Replace the pre-incubation buffer with fresh KRB buffer containing low glucose (basal control), high glucose (stimulated control), or high glucose with the desired concentration of this compound.

    • Incubate the islets for a specific time (e.g., 1 hour) at 37°C.[9]

    • Collect the supernatant from each well for insulin measurement.

    • Lyse the islets to determine the total insulin content.

    • Quantify the insulin concentration in the supernatants and lysates using an appropriate insulin assay.

    • Normalize the secreted insulin to the total insulin content or DNA content.

Patch-Clamp Electrophysiology

The patch-clamp technique is used to measure the ion channel activity and membrane potential of single β-cells.

  • Materials:

    • Isolated pancreatic islets or dispersed β-cells

    • Extracellular and intracellular (pipette) solutions

    • Patch-clamp amplifier and data acquisition system

    • Micromanipulator and microscope

  • Procedure:

    • Disperse isolated islets into single cells if required.

    • Plate the cells or place an intact islet in a recording chamber on the microscope stage.

    • Approach a single β-cell with a glass micropipette filled with intracellular solution to form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) or measurement of the membrane potential (current-clamp).[11][12]

    • Record baseline electrical activity or ion channel currents.

    • Perfuse the chamber with a solution containing this compound to observe its effect on membrane potential, electrical activity, or specific ion channel currents.[1]

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of VRAC in pancreatic β-cell physiology. Its potent inhibitory effect on glucose-stimulated insulin secretion underscores the importance of this anion channel in the intricate regulation of insulin release. However, researchers and drug development professionals must remain cognizant of its off-target effects, particularly on mitochondrial function and other ion channels, to ensure accurate interpretation of experimental results. The detailed protocols and pathway visualizations provided in this guide offer a comprehensive resource for designing and executing studies on the impact of this compound and other VRAC modulators on insulin secretion.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of DCPIB in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (DCPIB) is a potent and widely used pharmacological tool for the in vitro study of volume-regulated anion channels (VRACs), also known as volume-sensitive outwardly rectifying (VSOR) anion channels or ICl,swell.[1][2][3] VRACs are crucial for regulating cell volume in response to osmotic stress and are involved in various physiological processes, including cell proliferation, migration, and apoptosis.[4][5] this compound acts as a reversible inhibitor of VRAC, making it an invaluable compound for investigating the physiological and pathological roles of these channels.[2][3] However, it is important to note that this compound also exhibits off-target effects on other ion channels, particularly two-pore domain potassium (K2P) channels.[1][6] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, including quantitative data on its efficacy and methodologies for key experimental assays.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound on Various Ion Channels
Target ChannelCell TypeIC50 ValueReference
Volume-Regulated Anion Channel (VRAC) / ICl,swellVarious (HEK293, HeLa, HCT116, CPAE, etc.)~2-5 µM[2]
Volume-Regulated Anion Channel (VRAC) / ICl,swellCPAE cells4.1 µM[3][7]
Connexin HemichannelsRat Glial Cells~1 µM[8]
TRESK (K2P Channel)COS-7 cells0.14 µM[3][6]
TASK1 (K2P Channel)COS-7 cells0.95 µM[3][6]
TASK3 (K2P Channel)COS-7 cells50.72 µM[3][6]
CFTRFRT cells71.7 µM[4]
hERG K+ ChannelHEK293T cells11.4 µM[4]
Table 2: Effective Concentrations of this compound in Functional Assays
AssayCell TypeConcentrationObserved EffectReference
Inhibition of swelling-activated excitatory amino acid releaseCultured astrocytesNot specifiedSelective depression[1]
Activation of K+ conductance (TREK channels)Cultured astrocytes10 µMPromotion of activation[1]
Inhibition of ATP-induced glutamate releaseCultured astrocytes20 µMStrong inhibition[8]
Inhibition of LPS-induced MAPK activationBV2 cells10 µMInhibition[3]
Inhibition of astrocyte proliferation and DNA synthesisCultured astrocytesNot specifiedAttenuation[9]
Suppression of mitochondrial respirationHAP-1 and HEK-293 cells10 µMSuppression[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

DCPIB_Signaling cluster_primary Primary Target cluster_off_target Off-Target Effects cluster_downstream Downstream Cellular Effects This compound This compound VRAC VRAC (Volume-Regulated Anion Channel) This compound->VRAC Inhibits K2P_TREK TREK-1/TREK-2 (K2P Channels) This compound->K2P_TREK Activates K2P_TASK TRESK/TASK1/TASK3 (K2P Channels) This compound->K2P_TASK Inhibits Mitochondria Mitochondrial Respiration (Complexes I, II, III) This compound->Mitochondria Inhibits CellVolume Decreased Cell Swelling VRAC->CellVolume Regulates GlutamateRelease Reduced Glutamate Release VRAC->GlutamateRelease Mediates CellCycle G1/S Arrest VRAC->CellCycle Influences MembranePotential Hyperpolarization K2P_TREK->MembranePotential Contributes to ATP_Production Decreased ATP Production Mitochondria->ATP_Production Drives Proliferation Inhibited Proliferation CellCycle->Proliferation Leads to

Caption: this compound's primary and off-target effects leading to downstream cellular changes.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Culture cells on coverslips Mount_Coverslip Mount coverslip in recording chamber Cell_Culture->Mount_Coverslip Prepare_Solutions Prepare intracellular and extracellular solutions Prepare_Solutions->Mount_Coverslip Pull_Pipettes Pull glass micropipettes (3-7 MΩ resistance) Fill_Pipette Fill pipette with intracellular solution Pull_Pipettes->Fill_Pipette Approach_Cell Approach cell with pipette Fill_Pipette->Approach_Cell Mount_Coverslip->Approach_Cell Form_Seal Form Gigaohm seal Approach_Cell->Form_Seal Rupture_Membrane Rupture membrane (whole-cell) Form_Seal->Rupture_Membrane Record_Baseline Record baseline currents Rupture_Membrane->Record_Baseline Apply_Stimulus Apply hypotonic solution to activate VRAC Record_Baseline->Apply_Stimulus Apply_this compound Apply this compound (e.g., 10 µM) Apply_Stimulus->Apply_this compound Record_Effect Record changes in current Apply_this compound->Record_Effect Washout Washout this compound Record_Effect->Washout Analyze_Currents Analyze current-voltage (I-V) relationship Washout->Analyze_Currents Calculate_Inhibition Calculate percent inhibition Analyze_Currents->Calculate_Inhibition

Caption: Step-by-step workflow for whole-cell patch-clamp experiments with this compound.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure VRAC Inhibition

This protocol is designed to measure the inhibitory effect of this compound on VRAC currents (ICl,swell) in cultured cells.

Materials:

  • Cultured cells of interest (e.g., HEK293, astrocytes, COS-7) grown on glass coverslips.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries.

  • Isotonic extracellular solution (e.g., in mM: 90 NMDG-Cl, 2 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, 100 mannitol; adjust pH to 7.4).

  • Hypotonic extracellular solution (same as isotonic but without mannitol).[8]

  • Intracellular solution (e.g., in mM: 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; adjust pH to 7.2).

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Prepare fresh isotonic and hypotonic extracellular solutions, and intracellular solution.

  • Pull glass micropipettes to a resistance of 3-7 MΩ when filled with intracellular solution.[11]

  • Place a coverslip with cultured cells into the recording chamber on the microscope stage and perfuse with isotonic extracellular solution.

  • Fill a micropipette with intracellular solution and mount it on the headstage.

  • Under visual control, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.[12]

  • Clamp the cell at a holding potential of -40 mV or 0 mV.[1][8]

  • Record baseline currents in the isotonic solution using a voltage ramp or step protocol (e.g., ramps from -100 mV to +100 mV).

  • Induce cell swelling and activate VRAC by switching the perfusion to the hypotonic extracellular solution. This should result in a significant increase in the outwardly rectifying chloride current.

  • Once the swelling-induced current has stabilized (typically 5-15 minutes), apply the hypotonic solution containing the desired concentration of this compound (e.g., 10 µM).

  • Record the current in the presence of this compound until a steady-state block is achieved.

  • To test for reversibility, perfuse the chamber with the hypotonic solution without this compound.

  • Analyze the data by measuring the current amplitude at a specific voltage (e.g., +100 mV) before and after this compound application to calculate the percentage of inhibition.

Protocol 2: Fluorescence-Based Assay for VRAC Activity using a Halide-Sensitive Fluorescent Protein

This protocol provides a higher-throughput method to assess VRAC activity and its inhibition by this compound. It relies on the quenching of a halide-sensitive fluorescent protein (e.g., YFP-H148Q/I152L) by iodide influx through VRAC.

Materials:

  • Cells stably or transiently expressing a halide-sensitive fluorescent protein.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with bottom-read capabilities.

  • Isotonic buffer (e.g., in mM: 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; adjust pH to 7.4).

  • Hypotonic buffer (same as isotonic but with reduced NaCl, e.g., 70 mM).

  • Iodide-containing hypotonic buffer (replace NaCl with NaI).

  • This compound stock solution.

Procedure:

  • Seed cells expressing the halide-sensitive fluorescent protein into a 96-well plate and grow to confluence.

  • Wash the cells twice with isotonic buffer.

  • Add isotonic buffer with or without this compound at various concentrations to the wells and incubate for a specified time (e.g., 10-30 minutes).

  • Measure the baseline fluorescence of each well using the plate reader.

  • To activate VRAC, rapidly replace the solution with the iodide-containing hypotonic buffer (with and without this compound).

  • Immediately begin kinetic fluorescence readings for 5-10 minutes.

  • The rate of fluorescence quench is proportional to the rate of iodide influx through VRAC.

  • Calculate the initial rate of quench for each condition and determine the IC50 of this compound by plotting the percent inhibition against the log of the this compound concentration.

Protocol 3: Cell Viability and Proliferation Assay

This protocol assesses the effect of this compound on cell viability and proliferation, which can be influenced by VRAC inhibition.

Materials:

  • Cultured cells of interest.

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • This compound stock solution.

  • Cell viability/proliferation reagent (e.g., MTT, WST-1, or a commercial kit based on ATP content like CellTiter-Glo®).

  • Plate reader capable of measuring absorbance or luminescence.

Procedure:

  • Seed cells at a low density in a 96-well plate and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell viability/proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the cell viability or proliferation as a percentage of the vehicle-treated control cells.

  • This data can be used to determine the cytotoxic or anti-proliferative effects of this compound. It has been shown that this compound can inhibit astrocyte proliferation and induce G1/S cell cycle arrest.[9]

Important Considerations and Cautions

  • Off-Target Effects: Be aware of this compound's effects on K2P channels (activation of TREK, inhibition of TRESK and TASK) and mitochondrial respiration.[1][6][10] These off-target effects should be considered when interpreting results, especially in cells where these channels are highly expressed or when metabolic readouts are used.

  • Solubility: this compound is typically dissolved in DMSO to make a stock solution.[13] Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.

  • Reversibility: The inhibitory effect of this compound on VRAC is generally reversible upon washout.[2][7] This can be confirmed experimentally.

  • Concentration: Use the lowest effective concentration of this compound to minimize off-target effects. A typical starting concentration for VRAC inhibition is 10 µM.[1][3]

  • Controls: Always include appropriate vehicle controls (e.g., DMSO) in all experiments. For studies on VRAC, consider using cells with genetic knockout or knockdown of essential VRAC subunits (e.g., LRRC8A) as a negative control.[10]

References

Application Notes and Protocols for the Use of DCPIB in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (DCPIB), a widely used inhibitor of Volume-Regulated Anion Channels (VRACs), in patch-clamp electrophysiology experiments.

Introduction

This compound is a potent and selective blocker of VRACs, also known as volume-sensitive outwardly rectifying (VSOR) Cl⁻ channels or swelling-induced chloride channels (ICl,swell).[1][2][3] These channels are crucial for cell volume regulation and have been implicated in various physiological and pathophysiological processes, including apoptosis, cell proliferation, and ischemic brain injury.[4][5] While this compound is a valuable tool for studying VRAC function, it is essential to be aware of its potential off-target effects to ensure accurate data interpretation.[5][6][7][8]

Data Presentation: this compound Concentrations and IC₅₀ Values

The optimal concentration of this compound can vary depending on the cell type and the specific ion channels being investigated. Below is a summary of reported IC₅₀ values and commonly used working concentrations for patch-clamp electrophysiology.

Target Channel Cell Type IC₅₀ Typical Working Concentration Reference(s)
Primary Target
Volume-Regulated Anion Channel (VRAC) / ICl,swellRat Pancreatic β-cells~2 µM10 - 20 µM[3][4]
Calf Pulmonary Artery Endothelial (CPAE) cells4.1 µM10 µM[2][3][9]
Rat Glial Cells~1 µM (for VRAC-mediated glutamate release)20 µM[1]
LN215 cells3.45 µM10 µM[5]
PC3, HT29, HeLa cells4.15 µM, 11.3 µM, 3.36 µM10 µM[5]
Off-Target Effects
TRESK (K2P Channel)COS-7 cells (recombinant)0.14 µM> 0.1 µM[2][10]
TASK1 (K2P Channel)COS-7 cells (recombinant)0.95 µM> 1 µM[2][10]
TASK3 (K2P Channel)COS-7 cells (recombinant)50.72 µM> 50 µM[2][10]
hERG K⁺ Channel11.4 µM> 10 µM[5]
CFTR Chloride ChannelFRT cells (recombinant)71.7 µM> 70 µM[5]
Connexin HemichannelsRat Glial Cells~1 µM (for CMF-induced glutamate release)20 µM[1]
GLT-1 (Glutamate Transporter)Rat Glial Cells-20 µM (inhibits uptake)[1]
Mitochondrial Respiration (Complexes I, II, III)HAP-1 and HEK-293 cells-10 µM (suppresses)[6][7]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Based on the molecular weight of this compound (427.37 g/mol ), calculate the required mass to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).[3]

  • Dissolve the this compound powder in a suitable solvent such as DMSO or ethanol.[3] Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Whole-Cell Patch-Clamp Recording of VRAC Currents

This protocol describes a general procedure for recording swelling-activated chloride currents (ICl,swell) using the whole-cell patch-clamp technique.[11][12]

Materials:

  • Cell culture of interest

  • Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries

  • Pipette puller

  • Standard isotonic extracellular (bath) solution

  • Hypotonic extracellular (bath) solution to induce cell swelling

  • Standard intracellular (pipette) solution

  • This compound stock solution

Solutions:

  • Isotonic Bath Solution (example): 90 mM NMDG-Cl, 50 mM MgSO₄, 1 mM CaCl₂, 12 mM HEPES, 8 mM Tris, 5 mM Glucose, 80 mM Sucrose, and 2 mM L-glutamine (pH 7.4, ~295 mOsm).[7]

  • Hypotonic Bath Solution (example): 90 mM NMDG-Cl, 50 mM MgSO₄, 1 mM CaCl₂, 12 mM HEPES, 8 mM Tris, 5 mM glucose, and 2 mM L-glutamine (pH 7.4, ~225 mOsm). Osmolality is reduced by omitting sucrose.[7]

  • Intracellular Pipette Solution (example): 144 mM KCl, 2 mM MgCl₂, 5 mM EGTA, 10 mM HEPES (pH 7.2 with KOH, ~300 mOsm).[13]

Protocol:

  • Prepare recording pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the intracellular solution.[11]

  • Plate cells on coverslips suitable for microscopy and place a coverslip in the recording chamber.

  • Perfuse the chamber with the isotonic bath solution.

  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.[11][12]

  • Clamp the cell at a holding potential of -40 mV or 0 mV.[1][13]

  • Apply voltage steps or ramps to record baseline currents in the isotonic solution. A typical voltage protocol can range from -100 mV to +100 mV.[1]

  • Induce cell swelling and activate VRACs by switching the perfusion to the hypotonic bath solution. A gradual increase in the outwardly rectifying chloride current should be observed.[1][9]

  • Once the swelling-activated current reaches a stable maximum, apply this compound at the desired final concentration (e.g., 10 µM) by adding it to the hypotonic solution.

  • Record the inhibition of the VRAC current by this compound. The effect is typically reversible upon washout with the this compound-free hypotonic solution.[2]

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording prep_cells Cell Plating establish_seal Establish Giga-Seal & Whole-Cell prep_cells->establish_seal prep_solutions Prepare Solutions (Isotonic, Hypotonic, Intracellular) prep_solutions->establish_seal prep_pipette Pull & Fill Pipette prep_pipette->establish_seal prep_this compound Prepare this compound Stock apply_this compound Apply this compound (in Hypotonic Solution) prep_this compound->apply_this compound baseline Record Baseline Current (Isotonic Solution) establish_seal->baseline activate_vrac Activate VRAC (Hypotonic Solution) baseline->activate_vrac activate_vrac->apply_this compound record_inhibition Record VRAC Inhibition apply_this compound->record_inhibition washout Washout record_inhibition->washout

Caption: Experimental workflow for patch-clamp analysis of this compound on VRAC.

signaling_pathway hypotonic_stress Hypotonic Stress (Cell Swelling) vrac VRAC / ICl,swell (LRRC8 complex) hypotonic_stress->vrac activates cl_efflux Cl- Efflux vrac->cl_efflux volume_regulation Regulatory Volume Decrease cl_efflux->volume_regulation This compound This compound This compound->vrac inhibits off_target Off-Target Effects This compound->off_target k2p K2P Channels (TRESK, TASK1, etc.) off_target->k2p connexin Connexin Hemichannels off_target->connexin mitochondria Mitochondrial Respiration off_target->mitochondria

Caption: this compound's primary target and notable off-target interactions.

Important Considerations and Best Practices

  • Solvent Control: When preparing the final dilution of this compound in the bath solution, ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all experimental conditions, including a vehicle control.

  • Off-Target Effects: Be mindful of the potential off-target effects of this compound, especially when working with cells that express high levels of K₂P channels, connexins, or when studying mitochondrial function.[1][6][10][13] Consider using additional, structurally different VRAC inhibitors or molecular tools like siRNA to confirm the role of VRACs in the observed phenomena.[1]

  • Voltage Dependence: The blocking action of this compound on VRACs is generally considered to be voltage-independent.[4] However, its effects on some off-target channels, like certain K₂P channels, can be voltage-dependent.[10]

  • Reversibility: The inhibition of VRACs by this compound is reversible, which can be confirmed by a washout step in the experimental protocol.[2]

  • Data Interpretation: Given the potential for off-target effects, it is crucial to interpret data with caution. For instance, this compound's ability to inhibit glutamate release may be attributed to its action on both VRACs and connexin hemichannels.[1] Similarly, its effects on cellular metabolism could be linked to the inhibition of mitochondrial respiration.[6][7]

By following these guidelines and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the physiological and pathophysiological roles of Volume-Regulated Anion Channels.

References

Application Notes and Protocols for In Vivo Administration of Dcpib in a Middle Cerebral Artery Occlusion (MCAO) Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Dcpib, a potent inhibitor of Volume-Regulated Anion Channels (VRACs), in a mouse model of Middle Cerebral Artery Occlusion (MCAO), a common model for preclinical stroke research.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of pathological events leading to neuronal cell death. One key mechanism implicated in this process is the excessive release of the excitatory neurotransmitter glutamate, which leads to excitotoxicity. Volume-Regulated Anion Channels (VRACs) have been identified as a significant pathway for glutamate release from astrocytes during ischemic conditions. This compound (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid) is a specific blocker of VRACs and has shown neuroprotective effects in rodent models of stroke by reducing infarct volume and improving neurological outcomes.[1][2][3][4] These notes detail the administration protocols for this compound in an MCAO mouse model, along with methodologies for assessing its efficacy.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies investigating the in vivo administration of this compound in rodent MCAO models.

ParameterIntracisternal (i.c.) AdministrationIntravenous (i.v.) AdministrationIntraperitoneal (i.p.) Administration (Neonatal Model)
Species RatRatMouse (P7 pups)
Dosage 20 µg/kg10 mg/kg10 mg/kg
Vehicle 10 µl DMSONot specified0.2% DMSO
Timing 15 minutes before ischemiaNot specified20 minutes before ischemia
Infarct Volume Reduction ~75% reduction (from 208.0 ± 38.3 mm³ to 68.5 ± 22.7 mm³)[2][3]No significant reduction[2][3]Significant reduction (from 45.52% ± 1.45% to 26.65% ± 2.23%)[5]
Neurological Score Improvement Significant improvement[2][3]No significant improvement[2][3]Improved functional recovery[5]
Key Finding Effective neuroprotectionIneffective, likely due to poor blood-brain barrier penetration[1][2][3][6]Effective in a model with a less developed blood-brain barrier[5]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Mouse Model

This protocol describes the intraluminal filament model of transient MCAO in mice, which is a widely used technique to mimic focal cerebral ischemia.[7][8]

Materials:

  • 5-0 monofilament suture with a rounded tip (tip diameter of 0.21-0.22 mm for a 25-30 g mouse)[7]

  • Anesthesia system (e.g., isoflurane)

  • Heating pad with a rectal probe to maintain body temperature at 36.5-37.5 °C[7]

  • Surgical microscope

  • Standard surgical instruments (forceps, scissors, sutures)

Procedure:

  • Anesthetize the mouse with 4-5% isoflurane and maintain at 1-2% for the duration of the surgery.[9]

  • Place the mouse in a supine position on a heating pad and monitor body temperature.[7]

  • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7][10]

  • Ligate the distal ECA and place a temporary ligature around the CCA.

  • Make a small incision in the ECA.

  • Introduce the monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 9-10 mm from the CCA bifurcation.[7]

  • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

  • Suture the neck incision and allow the mouse to recover in a heated cage.[7]

This compound Administration Protocol

Due to the poor blood-brain barrier penetration of this compound, direct administration into the central nervous system is often required in adult models.[1][2][3][6]

Intracisternal (i.c.) Injection:

  • Prepare this compound solution in a suitable vehicle (e.g., DMSO).

  • Anesthetize the mouse and place it in a stereotaxic frame.

  • Make a midline incision on the back of the neck to expose the cisterna magna.

  • Using a Hamilton syringe, slowly inject the this compound solution into the cisterna magna.

  • Suture the incision and proceed with the MCAO surgery as described above.

Note: For neonatal mouse models, intraperitoneal (i.p.) administration has been shown to be effective due to the underdeveloped blood-brain barrier.[5]

Assessment of Infarct Volume by TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a dye used to differentiate between viable and infarcted brain tissue.[7][11][12]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix for slicing

  • 10% neutral buffered formalin

Procedure:

  • At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the mouse and decapitate it to collect the brain.[7][13]

  • Chill the brain on ice for a few minutes to harden it for slicing.

  • Place the brain in a brain matrix and slice it into 1-2 mm coronal sections.[7][8]

  • Immerse the brain slices in 2% TTC solution for 15-30 minutes at 37°C in the dark.[7][14]

  • Viable tissue will stain red, while the infarcted tissue will remain white.[14][15]

  • Fix the stained slices in 10% formalin.[7]

  • Capture images of the slices and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice.

  • Calculate the total infarct volume by summing the infarct area of each slice multiplied by the slice thickness. To correct for edema, the following formula can be used: Corrected Infarct Volume = [Volume of Contralateral Hemisphere – (Volume of Ipsilateral Hemisphere – Volume of Infarct Area)].[13]

Neurological Deficit Scoring

A neurological scoring system is used to assess the functional outcome after stroke.[16][17]

Procedure: A commonly used 5-point scale for neurological deficit scoring in mice after MCAO is as follows:

  • 0: No observable neurological deficit.

  • 1: Mild focal neurological deficit (e.g., contralateral forelimb flexion).

  • 2: Moderate focal neurological deficit (circling towards the contralateral side).

  • 3: Severe focal neurological deficit (falling to the contralateral side).

  • 4: No spontaneous motor activity.

The scoring should be performed by an observer blinded to the experimental groups at defined time points post-MCAO.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Ischemic Stroke

This compound exerts its neuroprotective effects primarily through the inhibition of VRACs. In the context of cerebral ischemia, the following signaling cascade is implicated:

Dcpib_Mechanism_of_Action cluster_ischemia Ischemic Cascade cluster_intervention This compound Intervention Ischemia Ischemia Cell Swelling Cell Swelling Ischemia->Cell Swelling leads to Microglial Activation Microglial Activation Ischemia->Microglial Activation triggers VRAC Activation VRAC Activation Cell Swelling->VRAC Activation induces Glutamate Release Glutamate Release VRAC Activation->Glutamate Release mediates Excitotoxicity Excitotoxicity Glutamate Release->Excitotoxicity causes Neuronal Death Neuronal Death Excitotoxicity->Neuronal Death results in MAPK Pathway MAPK Pathway Microglial Activation->MAPK Pathway via Inflammation Inflammation Inflammation->Neuronal Death contributes to MAPK Pathway->Inflammation promotes This compound This compound VRAC Inhibition VRAC Inhibition This compound->VRAC Inhibition causes MAPK Inhibition MAPK Inhibition This compound->MAPK Inhibition causes VRAC Inhibition->VRAC Activation Reduced Glutamate Release Reduced Glutamate Release VRAC Inhibition->Reduced Glutamate Release leads to MAPK Inhibition->MAPK Pathway Reduced Inflammation Reduced Inflammation MAPK Inhibition->Reduced Inflammation leads to Neuroprotection Neuroprotection Reduced Glutamate Release->Neuroprotection promotes Reduced Inflammation->Neuroprotection promotes Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_assessment Post-Surgical Assessment Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization This compound Administration This compound Administration Randomization->this compound Administration Vehicle Administration Vehicle Administration Randomization->Vehicle Administration MCAO Surgery MCAO Surgery This compound Administration->MCAO Surgery Vehicle Administration->MCAO Surgery Reperfusion Reperfusion MCAO Surgery->Reperfusion Neurological Scoring Neurological Scoring Reperfusion->Neurological Scoring Euthanasia & Brain Collection Euthanasia & Brain Collection Neurological Scoring->Euthanasia & Brain Collection TTC Staining TTC Staining Euthanasia & Brain Collection->TTC Staining Infarct Volume Analysis Infarct Volume Analysis TTC Staining->Infarct Volume Analysis

References

Application Notes and Protocols for Preparing DCPIP Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorophenolindophenol (DCPIP) is a redox-active dye widely utilized in various scientific disciplines. Its distinct color change upon reduction makes it an invaluable tool for quantitative analysis. In its oxidized state, DCPIP is a deep blue color, which becomes colorless when it is reduced.[1][2] This property is exploited in numerous experimental assays, most notably in the quantification of ascorbic acid (Vitamin C) and for monitoring electron transport chain activity in photosynthesis, where it acts as an artificial electron acceptor.[1][2][3] Proper preparation of a stable and accurate DCPIP stock solution is critical for obtaining reliable and reproducible experimental results. These application notes provide a comprehensive guide to preparing DCPIP stock solutions for various research applications.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of DCPIP is essential for its correct handling and preparation. The most commonly used form for preparing aqueous solutions is the sodium salt of DCPIP, due to its higher solubility in water compared to the free acid form.[4]

PropertyValueReference
Full Chemical Name 2,6-Dichlorophenolindophenol[1]
Synonyms DCPIP, DCIP, DPIP, Tillman's reagent[1][3]
Molecular Formula C₁₂H₇Cl₂NO₂ (Acid form)[1]
Molar Mass (Acid form) 268.09 g/mol [1]
Molar Mass (Sodium Salt) 290.08 g/mol [3][5]
Appearance Dark blue to very dark blue solid[6]
Maximal Absorption (λmax) ~600-605 nm (oxidized form)[1][7]
Solubility The sodium salt is soluble in water and ethanol. The free acid form is insoluble in water.[4]

Experimental Protocols

The following protocols outline the preparation of DCPIP stock solutions at various concentrations commonly used in experimental settings. The choice of concentration will depend on the specific application.

Protocol 1: Preparation of a 1% (w/v) DCPIP Stock Solution

This concentration is frequently used in Vitamin C titration experiments.[8][9]

Materials:

  • 2,6-Dichlorophenolindophenol sodium salt

  • Distilled or deionized water

  • Volumetric flask (100 mL)

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Accurately weigh 1.0 g of 2,6-Dichlorophenolindophenol sodium salt.

  • Transfer the weighed DCPIP to a 100 mL volumetric flask.

  • Add approximately 80 mL of distilled water to the flask.

  • Place a magnetic stir bar in the flask and stir the solution until the DCPIP is completely dissolved. Gentle warming may aid dissolution, but avoid boiling.

  • Once dissolved, bring the final volume to 100 mL with distilled water.

  • Store the solution in a dark, well-sealed container, as DCPIP is light-sensitive. For best results, prepare this solution fresh.

Protocol 2: Preparation of a 0.1 M DCPIP Stock Solution

A molar concentration is often preferred for precise stoichiometric calculations in various assays.

Materials:

  • 2,6-Dichlorophenolindophenol sodium salt (Molar Mass: 290.08 g/mol )

  • Doubly distilled water[10]

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • To prepare 100 mL of a 0.1 M solution, calculate the required mass of DCPIP sodium salt: Mass (g) = Molarity (mol/L) x Molar Mass ( g/mol ) x Volume (L) Mass (g) = 0.1 mol/L x 290.08 g/mol x 0.1 L = 2.9008 g

  • Accurately weigh 2.9008 g of 2,6-Dichlorophenolindophenol sodium salt.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 80 mL of doubly distilled water and a magnetic stir bar.

  • Stir until the solid is fully dissolved.

  • Bring the solution to the final volume of 100 mL with doubly distilled water.

  • Store in a dark bottle and refrigerate. It is recommended to keep the solution in the dark to maintain its stability.[10]

Protocol 3: Preparation of a Low Concentration DCPIP Solution with Enhanced Solubility

For applications requiring lower concentrations or when experiencing solubility issues, the addition of sodium bicarbonate can be beneficial.[4][11]

Materials:

  • 2,6-Dichlorophenolindophenol sodium salt

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • For a target concentration of approximately 0.001 M (or ~0.03% w/v), weigh out approximately 0.05 g of DCPIP sodium salt for a final volume of 200 mL.[4][11]

  • In a separate container, dissolve approximately 0.04 g of sodium bicarbonate in 200 mL of distilled water.[4][11]

  • Add the weighed DCPIP to the sodium bicarbonate solution with continuous stirring.

  • DCPIP can be slow to dissolve; leaving the solution to stir overnight may be necessary.[4][11]

  • After complete dissolution, it is advisable to filter the solution to remove any undissolved particles.[4][11]

  • Store the final solution in a dark container in a refrigerator.

Experimental Workflow and Signaling Pathways

The general workflow for preparing a DCPIP stock solution is straightforward and involves careful measurement, dissolution, and storage.

DCPIP_Preparation_Workflow cluster_prep Preparation Steps cluster_app Experimental Application cluster_reaction Redox Reaction weigh 1. Weigh DCPIP Sodium Salt dissolve 2. Dissolve in Solvent (e.g., Distilled Water) weigh->dissolve Transfer Powder volume 3. Adjust to Final Volume dissolve->volume Ensure Complete Dissolution storage 4. Store in Dark Container volume->storage Protect from Light assay Use in Assay (e.g., Vitamin C Titration) storage->assay Ready for Use dcpip_ox DCPIP (Oxidized) Blue dcpip_red DCPIP (Reduced) Colorless dcpip_ox->dcpip_red Reduction reducing_agent Reducing Agent (e.g., Ascorbic Acid) reducing_agent->dcpip_ox Donates Electrons

Caption: Workflow for the preparation and application of a DCPIP stock solution.

The utility of DCPIP in assays is based on its redox properties. In the presence of a reducing agent like ascorbic acid, DCPIP accepts electrons and is converted to its colorless, reduced form.

DCPIP_Redox_Pathway ascorbic Ascorbic Acid (Reducing Agent) dcpip_oxidized DCPIP (Oxidized) Blue Solution dehydroascorbic Dehydroascorbic Acid (Oxidized) ascorbic->dehydroascorbic is oxidized to dcpip_reduced DCPIP (Reduced) Colorless Solution dcpip_oxidized->dcpip_reduced is reduced to

Caption: Redox reaction between Ascorbic Acid and DCPIP.

Conclusion

The accurate preparation of a DCPIP stock solution is a fundamental prerequisite for a range of biochemical assays. By following the detailed protocols and considering the chemical properties outlined in these application notes, researchers can ensure the quality and reliability of their experimental outcomes. The choice of the sodium salt of DCPIP and appropriate storage conditions, particularly protection from light, are critical for maintaining the integrity of the stock solution.

References

Application Notes and Protocols for Dcpib in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dcpib, a potent and selective blocker of the Volume-Regulated Anion Channel (VRAC), in immunofluorescence (IF) staining procedures. This document offers detailed protocols for cell culture and treatment, immunofluorescence staining, and quantitative analysis, along with illustrative diagrams of the underlying signaling pathways and experimental workflows.

Introduction to this compound

4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (this compound) is a widely used pharmacological tool for investigating the physiological and pathological roles of VRAC.[1][2] VRACs, also known as volume-sensitive outwardly rectifying (VSOR) anion channels or swelling-activated chloride channels (ICl,swell), are crucial for regulating cell volume, and are also implicated in processes such as apoptosis, cell proliferation, and neuroinflammation.[1][2] this compound exerts its inhibitory effect by acting as a "cork" in the channel pore, physically occluding ion conduction. In the context of immunofluorescence, this compound is a valuable tool for studying the role of VRAC in cellular processes by observing the localization and expression of specific proteins in response to VRAC inhibition.

Mechanism of Action of this compound

This compound primarily targets the VRAC, a heteromeric channel typically composed of LRRC8A and other LRRC8 subunits. Upon cell swelling, VRACs open, allowing the efflux of chloride ions and organic osmolytes, which leads to water outflow and a return to normal cell volume in a process known as regulatory volume decrease (RVD). This compound blocks this channel, preventing RVD. In microglia, the resident immune cells of the central nervous system, VRAC activation is associated with inflammatory responses. Inhibition of VRAC by this compound has been shown to attenuate microglia-mediated neuroinflammation, in part by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

This compound This compound VRAC VRAC (Volume-Regulated Anion Channel) This compound->VRAC Inhibits IonEfflux Ion & Osmolyte Efflux (e.g., Cl-, Glutamate) VRAC->IonEfflux Mediates MicrogliaActivation Microglial Activation VRAC->MicrogliaActivation Contributes to RVD Regulatory Volume Decrease (RVD) IonEfflux->RVD Leads to MAPK MAPK Pathway (p38, ERK, JNK) MicrogliaActivation->MAPK Activates InflammatoryResponse Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) MAPK->InflammatoryResponse Induces

This compound inhibits VRAC, blocking ion efflux and downstream inflammatory signaling.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound on VRAC and provide representative quantitative data from immunofluorescence analysis of microglial markers following this compound treatment.

Compound Target Cell Type IC50 Reference
This compoundVRAC / ICl,swellCPAE cells4.1 µM[2]
This compoundVRACRat pancreatic β-cells~2 µM[3]
This compoundVRACHEK-293 cells5 ± 1 µM[4]
Marker Treatment Group Mean Fluorescence Intensity (Arbitrary Units) Fold Change vs. Control
Iba1 Control (Vehicle)150.2 ± 12.51.0
LPS (1 µg/mL)285.7 ± 25.11.9
LPS + this compound (10 µM)180.4 ± 18.91.2
CD68 Control (Vehicle)80.1 ± 9.81.0
LPS (1 µg/mL)210.5 ± 21.32.6
LPS + this compound (10 µM)115.3 ± 15.61.4

Note: The immunofluorescence data are representative and intended for illustrative purposes. Actual values will vary depending on the experimental conditions, cell type, and imaging parameters.

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of cultured microglia to investigate the effects of this compound on the expression and localization of target proteins.

Start Start: Culture Microglia Treatment Treat with this compound or Vehicle Start->Treatment Fixation Fixation (4% PFA) Treatment->Fixation Permeabilization Permeabilization (0.25% Triton X-100) Fixation->Permeabilization Blocking Blocking (5% Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-Iba1, anti-CD68) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Mounting Mounting and Imaging SecondaryAb->Mounting Analysis Quantitative Analysis Mounting->Analysis

Workflow for immunofluorescence staining with this compound treatment.
Materials and Reagents

  • Microglial cell line (e.g., BV-2) or primary microglia

  • This compound (Tocris, Cat. No. 1785 or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer: 5% normal goat serum in PBS with 0.1% Triton X-100

  • Primary antibodies (e.g., rabbit anti-Iba1, mouse anti-CD68)

  • Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure

1. Cell Culture and Treatment

  • Culture microglial cells on sterile glass coverslips in a 24-well plate at an appropriate density to reach 70-80% confluency at the time of the experiment.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the this compound-treated wells.

  • (Optional) Pre-treat cells with an inflammatory stimulus such as Lipopolysaccharide (LPS) for a specified time before adding this compound.

  • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

  • Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO2 incubator.

2. Immunofluorescence Staining

  • After treatment, aspirate the medium and gently wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Dilute the primary antibodies to their optimal concentration in the blocking buffer.

  • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • The next day, wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer. Protect from light from this step onwards.

  • Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Counterstain the nuclei by incubating with DAPI (e.g., 300 nM in PBS) for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Seal the edges of the coverslips with nail polish and allow them to dry.

  • Store the slides at 4°C in the dark until imaging.

3. Image Acquisition and Analysis

  • Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., laser power, exposure time, gain) for all samples to allow for quantitative comparison.

  • For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the fluorescence intensity of the target proteins.

  • Outline individual cells (regions of interest, ROIs) based on a pan-cellular marker or DAPI staining.

  • Measure the mean fluorescence intensity of the specific markers (e.g., Iba1, CD68) within each ROI.

  • Subtract the background fluorescence from the measurements.

  • Normalize the fluorescence intensity to a control or reference marker if necessary.

  • Perform statistical analysis to determine the significance of any observed changes in protein expression or localization between treatment groups.

Conclusion

This compound is a powerful tool for investigating the role of VRAC in various cellular processes. The protocols and information provided in these application notes offer a comprehensive framework for designing and executing immunofluorescence experiments to study the effects of VRAC inhibition. By following these detailed methodologies, researchers can obtain reliable and quantifiable data on protein expression and localization, contributing to a deeper understanding of VRAC-mediated signaling in health and disease.

References

Application Notes and Protocols: Microdialysis for Measuring Glutamate Release with Dcpib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in numerous physiological processes. However, excessive extracellular glutamate levels are neurotoxic and implicated in various neurological disorders, including cerebral ischemia and traumatic brain injury.[1][2] One mechanism for non-vesicular glutamate release is through volume-regulated anion channels (VRACs), which are activated by cell swelling.[3][4][5] Dcpib (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid) has been identified as a blocker of VRACs and has been shown to potently suppress pathological glutamate release.[3][4][6] This document provides a detailed protocol for utilizing in vivo microdialysis to measure the effect of this compound on glutamate release in the rodent brain.

Mechanism of Action of this compound

This compound was initially identified as a selective blocker of VRACs.[3][4] These channels are permeable to small anions, including glutamate, and are activated under conditions of cell swelling, such as those occurring during stroke.[3][5] By blocking VRACs, this compound can reduce the pathological release of glutamate.[3][7][8] However, further research has revealed that this compound is not entirely specific to VRACs. It also exhibits inhibitory effects on other glutamate transport pathways.

Key molecular targets of this compound:

  • Volume-Regulated Anion Channels (VRACs): this compound potently inhibits glutamate release through VRACs.[3][4]

  • Connexin Hemichannels: this compound has been found to block glutamate release mediated by connexin hemichannels.[3][4][6]

  • Glutamate Transporter GLT-1: this compound can inhibit the uptake of glutamate by the glial glutamate transporter GLT-1.[3][4][6]

It is important to note that this compound does not directly affect vesicular glutamate release, the cystine/glutamate antiporter (system xc-), the astrocytic glutamate transporter GLAST, or the P2X7/pannexin permeability pathway.[3][4][6]

Data Presentation

The following tables summarize the reported effects of this compound on various glutamate transport pathways.

PathwayEffect of this compoundReference
Volume-Regulated Anion Channels (VRACs)Potent Inhibition[3][4]
Connexin HemichannelsPotent Inhibition[3][4][6]
GLT-1 (EAAT2) Glutamate TransporterInhibition[3][4][6]
Vesicular Glutamate ReleaseNo Direct Effect[3][4][6]
Cystine/Glutamate Antiporter (System xc-)No Direct Effect[3][4]
GLAST (EAAT1) Glutamate TransporterNo Effect[3][4][6]
P2X7/Pannexin PathwayNo Direct Blocking Effect[3][4][6]
ParameterValueConditionReference
IC50 for VRAC-mediated glutamate release ~1 µMHypoosmotic conditions in rat glial cells[3]
IC50 for Connexin-mediated glutamate release ~1 µMCalcium-free medium in rat glial cells[3]
Infarct Volume Reduction ~75%Intracisternal this compound in a rat MCAO model[7][8]
Extracellular Glutamate Reduction Statistically SignificantThis compound present in the microdialysis probe during ischemia[7]

Experimental Protocols

This section provides a detailed methodology for an in vivo microdialysis experiment to assess the effect of this compound on glutamate release in a rodent model.

I. Animal Preparation and Surgery
  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.[9] All procedures must be approved by the institutional animal care and use committee.

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).[9][10]

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.[10]

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull over the target brain region (e.g., striatum or cortex).

    • Implant a guide cannula to the desired coordinates and secure it to the skull with dental cement.[11]

II. Microdialysis Probe Insertion and Perfusion
  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.[11][12]

  • Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):

    • Prepare a sterile aCSF solution containing (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4.

    • For the experimental group, dissolve this compound in the aCSF to the desired concentration (e.g., 20 µM).[3][6]

  • Perfusion:

    • Connect the microdialysis probe to a syringe pump.

    • Perfuse the probe with aCSF (with or without this compound) at a constant flow rate, typically 1-2 µL/min.[9][13]

    • Allow the system to equilibrate for at least 1-2 hours before collecting baseline samples.

III. Sample Collection and Analysis
  • Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.[9]

    • Store samples at -80°C until analysis.

  • Glutamate Analysis:

    • The concentration of glutamate in the dialysate samples can be determined using various analytical techniques:

      • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a common and sensitive method that requires pre-column derivatization of glutamate with an agent like o-phthaldialdehyde (OPA).[14][15]

      • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and sensitivity for the quantification of glutamate.[16]

      • Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF): This technique is suitable for high temporal resolution monitoring of glutamate in small sample volumes.[13][17]

IV. Induction of Glutamate Release (Optional)

To study the effect of this compound on stimulated glutamate release, a stimulus can be applied after collecting baseline samples. This can be achieved by:

  • High Potassium Depolarization: Briefly switch the perfusion medium to an aCSF solution containing a high concentration of KCl (e.g., 100 mM).

  • Ischemia Model: Induce transient focal cerebral ischemia, for example, by middle cerebral artery occlusion (MCAO).[7][8]

Visualizations

Signaling Pathways and Experimental Workflow

Dcpib_Mechanism_of_Action cluster_cell Astrocyte cluster_extracellular Extracellular Space VRAC VRAC Glutamate_out Extracellular Glutamate VRAC->Glutamate_out Connexin Connexin Hemichannel Connexin->Glutamate_out GLT1 GLT-1 Transporter Glutamate_in Intracellular Glutamate GLT1->Glutamate_in Uptake Glutamate_in->VRAC Release Glutamate_in->Connexin Release This compound This compound This compound->VRAC Inhibits This compound->Connexin Inhibits This compound->GLT1 Inhibits

Caption: this compound's inhibitory effects on glutamate release and uptake pathways.

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Preparation & Anesthesia Surgery Stereotaxic Surgery & Cannula Implantation Animal_Prep->Surgery Probe_Insertion Microdialysis Probe Insertion Surgery->Probe_Insertion Perfusion Perfusion with aCSF +/- this compound Probe_Insertion->Perfusion Sample_Collection Dialysate Sample Collection Perfusion->Sample_Collection Glutamate_Analysis Glutamate Quantification (HPLC, LC-MS/MS, etc.) Sample_Collection->Glutamate_Analysis Data_Analysis Data Analysis & Interpretation Glutamate_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis with this compound.

References

Application of Dcpib in Traumatic Brain Injury Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Dcpib primarily exerts its neuroprotective effects by blocking VRACs.[3] In the context of TBI, this inhibition mitigates several downstream detrimental events:

  • Reduction of Cytotoxic Edema: By blocking VRACs, this compound helps to prevent the uncontrolled influx of chloride ions and water into neural cells, thereby reducing cell swelling (cytotoxic edema), a hallmark of early TBI.[5][6]

  • Inhibition of Excitotoxic Glutamate Release: VRACs are a significant pathway for non-vesicular glutamate release from astrocytes following injury.[1][7] this compound's blockade of these channels reduces the extracellular glutamate concentration, thus preventing the overstimulation of glutamate receptors on neurons and subsequent excitotoxic cell death.[3][8]

  • Anti-inflammatory Effects: this compound has been shown to attenuate the activation of microglia, the resident immune cells of the brain.[9] This effect is partly mediated by the inhibition of the MAPK signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[9][10]

  • Modulation of Potassium Channels: Some studies suggest that this compound can also activate two-pore-domain potassium (K2P) channels, specifically TREK-1 and TREK-2, which may contribute to its neuroprotective properties by promoting potassium efflux and hyperpolarizing neurons, making them less susceptible to excitotoxic injury.[4][5]

Key Applications in TBI Research

  • Investigating the role of VRACs in TBI-induced cerebral edema and neuronal injury.

  • Studying the contribution of VRAC-mediated glutamate release to excitotoxicity post-TBI.

  • Elucidating the role of neuroinflammation in secondary injury cascades and the anti-inflammatory potential of VRAC inhibition.

  • Screening and validation of potential neuroprotective compounds targeting VRACs for TBI treatment.

Data Presentation

In Vivo Efficacy of this compound in a Neonatal Hypoxic-Ischemic Brain Injury Model
Treatment GroupCorrected Infarct Volume (%)P-valueReference
Vehicle-Treated45.52 ± 1.45\multirow{2}{*}{<0.001}[11][12]
This compound-Treated (10 mg/kg, i.p.)26.65 ± 2.23[11][12]
In Vitro Efficacy of this compound on Oxygen-Glucose Deprivation (OGD)-Induced Cell Death
Treatment GroupCell Viability (%)P-valueReference
Control100-[11][12]
OGDSignificantly Reduced-[11][12]
OGD + this compound (10 µmol/L)Significantly Increased vs. OGD<0.001[11][12]
Pharmacological Profile of this compound
TargetActionIC₅₀Cell Type/TissueReference
VRAC / ICl,swellInhibition~2 µMRat pancreatic β-cells[3][6]
VRAC / ICl,swellInhibition4.1 µMCPAE cells[3][4]
TRESK K+ ChannelInhibition0.14 µMCOS-7 cells[4]
TRAAK K+ ChannelActivation-COS-7 cells[4]
TREK1 K+ ChannelActivation-COS-7 cells[4]

Experimental Protocols

In Vivo Model: Neonatal Hypoxic-Ischemic Brain Injury in Mice

This protocol is adapted from the Rice-Vannucci method.[11][12]

  • Animal Model: Use 7-day-old mouse pups.

  • This compound Administration: Administer this compound (10 mg/kg) or vehicle (e.g., DMSO followed by saline) via intraperitoneal (i.p.) injection prior to the induction of ischemia.

  • Surgical Procedure:

    • Anesthetize the pups.

    • Make a midline cervical incision and expose the left common carotid artery.

    • Ligate the artery with a suture.

    • Allow the pups to recover for 1-2 hours.

  • Hypoxic Challenge: Place the pups in a humidified chamber with 8% oxygen (balanced with nitrogen) for a specified duration (e.g., 90 minutes).

  • Post-Hypoxia Recovery: Return the pups to their dam.

  • Outcome Assessment (24 hours post-injury):

    • Sacrifice the animals.

    • Harvest the brains and section them coronally.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using an image analysis system.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This protocol simulates ischemic conditions in a cell culture model.[11][12]

  • Cell Culture: Culture PC12 cells in appropriate media and conditions.

  • OGD Induction:

    • Replace the normal culture medium with a glucose-free medium.

    • Place the cells in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for 4 hours.

  • This compound Treatment: Add this compound (10 µmol/L) to the culture medium during the OGD period or during the reoxygenation phase.

  • Reoxygenation: After the OGD period, return the cells to a normoxic incubator with normal glucose-containing medium for a specified duration (e.g., 18-24 hours).

  • Cell Viability Assessment:

    • Use a cell viability assay, such as the Cell Counting Kit-8 (CCK-8) or MTT assay, to quantify cell death.

    • Measure absorbance at the appropriate wavelength to determine the percentage of viable cells relative to the control group.

Visualizations

TBI_Pathophysiology_and_Dcpib_Intervention cluster_TBI Traumatic Brain Injury cluster_Cellular Cellular Response cluster_Downstream Downstream Effects cluster_Intervention Pharmacological Intervention TBI TBI Event CellSwelling Cell Swelling (Cytotoxic Edema) TBI->CellSwelling VRAC_Activation VRAC Activation (LRRC8) CellSwelling->VRAC_Activation GlutamateRelease Glutamate Release VRAC_Activation->GlutamateRelease MicrogliaActivation Microglia Activation VRAC_Activation->MicrogliaActivation Excitotoxicity Excitotoxicity GlutamateRelease->Excitotoxicity Neuroinflammation Neuroinflammation (MAPK Pathway) MicrogliaActivation->Neuroinflammation NeuronalDeath Neuronal Death Excitotoxicity->NeuronalDeath Neuroinflammation->NeuronalDeath This compound This compound This compound->VRAC_Activation Inhibits This compound->MicrogliaActivation Inhibits

Caption: this compound's mechanism in TBI.

Experimental_Workflow_In_Vivo start 7-day-old Mouse Pups step1 This compound (10 mg/kg, i.p.) or Vehicle Administration start->step1 step2 Left Common Carotid Artery Ligation step1->step2 step3 Hypoxic Challenge (8% O₂) step2->step3 step4 Recovery (24h) step3->step4 step5 Brain Harvesting and Sectioning step4->step5 step6 TTC Staining step5->step6 end Infarct Volume Quantification step6->end

Caption: In vivo experimental workflow.

Experimental_Workflow_In_Vitro start PC12 Cell Culture step1 Oxygen-Glucose Deprivation (OGD) (4 hours) start->step1 step2 Treatment with this compound (10 µM) or Vehicle step1->step2 During OGD or Reoxygenation step3 Reoxygenation (18-24 hours) step2->step3 end Cell Viability Assay (e.g., CCK-8) step3->end

Caption: In vitro experimental workflow.

Concluding Remarks

This compound serves as a critical tool for dissecting the role of VRACs in the complex pathophysiology of traumatic brain injury. Its ability to mitigate cytotoxic edema, excitotoxicity, and neuroinflammation underscores the therapeutic potential of targeting VRACs. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in their TBI studies. However, it is important to note that this compound has poor blood-brain barrier permeability, which should be a consideration in the design of in vivo experiments, often necessitating direct central nervous system administration for efficacy in adult models.[3] Further research into more brain-penetrant VRAC inhibitors is a promising avenue for the development of novel TBI therapeutics.

References

Application Notes and Protocols for Studying Cell Cycle Progression with Dcpib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dcpib (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid) is a potent and specific inhibitor of volume-regulated anion channels (VRACs).[1] Emerging research has highlighted its utility as a tool to investigate the role of VRACs in cellular processes, including cell cycle progression. This compound treatment has been shown to induce cell cycle arrest, primarily at the G1/S transition, in various cell types, including astrocytes.[1][2][3] This property makes this compound a valuable pharmacological agent for studying the signaling pathways that govern cell proliferation and for identifying potential therapeutic targets in diseases characterized by aberrant cell cycle control.

These application notes provide a comprehensive overview of the use of this compound in cell cycle studies, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

This compound exerts its effect on the cell cycle primarily by inhibiting VRACs. This inhibition triggers a signaling cascade that culminates in G1/S phase arrest. The key molecular events are:

  • Inhibition of VRAC: this compound directly blocks the activity of volume-regulated anion channels.

  • Modulation of the ERK Signaling Pathway: The inhibition of VRACs influences the Extracellular signal-regulated kinase (ERK) signaling cascade.[2][3]

  • Alteration of Cell Cycle Regulatory Proteins: This signaling modulation leads to a decrease in the expression of key G1 phase proteins, Cyclin D1 and Cyclin-dependent kinase 4 (CDK4), and an increase in the expression of the cyclin-dependent kinase inhibitor p27.[1][2][3]

  • G1/S Phase Arrest: The net effect of these changes is the arrest of the cell cycle at the G1/S checkpoint, preventing cells from entering the S phase of DNA synthesis.[1][2][3]

Data Presentation

The following table summarizes the expected quantitative effects of this compound treatment on cell cycle distribution in astrocytes, based on published findings.[1][2][3]

Cell TypeThis compound Concentration (µM)Treatment Duration (hours)% of Cells in G1 Phase (Approx.)% of Cells in S Phase (Approx.)% of Cells in G2/M Phase (Approx.)Reference
Primary Astrocytes0 (Control)2465%25%10%[1][2][3]
Primary Astrocytes102480%10%10%[1][2][3]
Primary Astrocytes202485%5%10%[1][2][3]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on cell cycle progression.

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured cells with this compound.

Materials:

  • Cultured cells of interest (e.g., primary astrocytes)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Sterile culture plates or flasks

Procedure:

  • Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and enter the exponential growth phase (typically 24 hours).

  • Prepare working solutions of this compound in complete culture medium from the stock solution. Ensure the final concentration of DMSO is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1%.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • After incubation, harvest the cells for downstream analysis (e.g., cell cycle analysis by flow cytometry or protein expression analysis by Western blot).

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol outlines the steps for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Harvested cells (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.

    • Fix the cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol details the procedure for examining the protein expression levels of Cyclin D1, CDK4, and p27 in this compound-treated cells.

Materials:

  • Harvested cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin D1, anti-CDK4, anti-p27, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the harvested cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of the lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1 at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Signaling Pathway of this compound-Induced G1/S Arrest

Dcpib_Signaling_Pathway cluster_effect Effect on Cell Cycle This compound This compound VRAC VRAC This compound->VRAC Inhibits ERK ERK Signaling VRAC->ERK Modulates CyclinD1_CDK4 Cyclin D1 / CDK4 ERK->CyclinD1_CDK4 Decreases p27 p27 ERK->p27 Increases G1_S_Progression G1/S Progression CyclinD1_CDK4->G1_S_Progression Promotes Arrest G1/S Arrest CyclinD1_CDK4->Arrest p27->G1_S_Progression Inhibits p27->Arrest

Caption: this compound signaling pathway leading to G1/S cell cycle arrest.

Experimental Workflow for this compound Cell Cycle Analysis

Dcpib_Workflow cluster_prep Cell Preparation cluster_analysis Analysis cluster_outcome Expected Outcome start Seed Cells treatment Treat with this compound (or Vehicle) start->treatment harvest Harvest Cells treatment->harvest flow Flow Cytometry (Propidium Iodide) harvest->flow Cell Cycle Profile western Western Blot (Cyclin D1, CDK4, p27) harvest->western Protein Expression g1_arrest Increased G1 Population flow->g1_arrest protein_change Decreased Cyclin D1/CDK4 Increased p27 western->protein_change

Caption: Workflow for analyzing this compound's effect on the cell cycle.

References

Application Notes and Protocols for Utilizing Dcpib in the Study of Mechanosensitive Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanosensitive ion channels are critical transducers of physical forces into biological signals, playing pivotal roles in a myriad of physiological processes including cellular volume regulation, hearing, touch, and blood pressure control. Dysregulation of these channels is implicated in various pathologies, making them attractive targets for therapeutic intervention. Dcpib (4-((2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)butanoic acid) has emerged as a valuable pharmacological tool for investigating the function of specific mechanosensitive ion channels, most notably the Volume-Regulated Anion Channel (VRAC). This document provides detailed application notes and experimental protocols for utilizing this compound to study mechanosensitive ion channels, along with visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound on Ion Channels

The following table summarizes the reported inhibitory and activating concentrations of this compound on various ion channels, providing a quick reference for experimental design.

Ion Channel TargetEffectCell TypeIC50 / EC50Reference(s)
Volume-Regulated Anion Channel (VRAC) / ICl,swell InhibitionRat pancreatic β-cells~ 2 µM[1]
InhibitionCalf pulmonary artery endothelial (CPAE) cells4.1 µM[1][2]
TREK-1 (K2P2.1) ActivationCOS-7 cells-[3][4][5]
TRAAK (K2P4.1) ActivationCOS-7 cells-[2]
TRESK (K2P18.1) InhibitionCOS-7 cells0.14 µM[2][6]
TASK-1 (K2P3.1) Inhibition-0.95 µM[2]
TASK-3 (K2P9.1) Inhibition-50.72 µM[2]

Signaling Pathways and Experimental Workflows

To facilitate the understanding of the molecular context in which this compound is studied, the following diagrams illustrate key signaling pathways and a general experimental workflow.

G cluster_workflow Experimental Workflow: Investigating this compound's Effect on Mechanosensitive Ion Channels prep Cell Culture (e.g., HEK293, astrocytes) stim Induce Mechanosensitive Channel Activity (e.g., hypotonic solution, shear stress) prep->stim 1. treat This compound Application (various concentrations) stim->treat 2. measure Measurement of Channel Activity treat->measure 3. patch Whole-Cell Patch Clamp measure->patch calcium Calcium Imaging measure->calcium analysis Data Analysis (e.g., current density, fluorescence intensity) patch->analysis 4a. calcium->analysis 4b.

A general experimental workflow for studying this compound's effects.

G cluster_vrac VRAC Signaling Pathway stim Cell Swelling (Hypotonic Stress) rho RhoA stim->rho pkc PKC stim->pkc rock ROCK rho->rock vrac VRAC (LRRC8) rock->vrac Modulates pkc->vrac Modulates efflux Anion Efflux (Cl-, osmolytes) vrac->efflux This compound This compound This compound->vrac Inhibits rvd Regulatory Volume Decrease efflux->rvd

Simplified VRAC signaling pathway and this compound's point of action.

G cluster_piezo1 Piezo1 Signaling Pathway stim Mechanical Stimulus (e.g., Shear Stress, Stretch) piezo1 Piezo1 stim->piezo1 ca_influx Ca2+ Influx piezo1->ca_influx cam Calmodulin (CaM) ca_influx->cam camkii CaMKII cam->camkii fak FAK camkii->fak src Src fak->src yap YAP (Dephosphorylation) src->yap gene Gene Expression (e.g., for cell proliferation, migration) yap->gene

A key signaling cascade initiated by the mechanosensitive channel Piezo1.

G cluster_trek1 TREK-1 Signaling Pathway stim Mechanical Stretch / Cell Swelling pld2 PLD2 stim->pld2 pa Phosphatidic Acid (PA) pld2->pa trek1 TREK-1 pa->trek1 Activates k_efflux K+ Efflux trek1->k_efflux dcpib_act This compound dcpib_act->trek1 Activates hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization nfkb NF-κB1 Signaling hyperpolarization->nfkb rig1 RIG-1 Signaling hyperpolarization->rig1 inflammation Modulation of Inflammation nfkb->inflammation rig1->inflammation

TREK-1 activation pathway and its influence on inflammatory signaling.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of VRAC Currents and Inhibition by this compound

This protocol is designed to measure volume-regulated anion currents (ICl,swell) and assess their inhibition by this compound in cultured cells.

Materials:

  • Cells: HEK293 cells, astrocytes, or other cell lines endogenously or exogenously expressing VRAC.

  • Recording Pipettes: Borosilicate glass capillaries (2-5 MΩ resistance).

  • Internal Solution (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH, osmolarity ~290 mOsm).

  • Isotonic Bath Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH, osmolarity ~310 mOsm).

  • Hypotonic Bath Solution (in mM): 100 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH, osmolarity ~230 mOsm).

  • This compound Stock Solution: 10 mM in DMSO.

  • Patch-Clamp Electrophysiology Setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Setup Preparation: Place a coverslip with cells in the recording chamber on the microscope stage. Perfuse the chamber with isotonic bath solution.

  • Pipette Filling: Fill a patch pipette with the internal solution and mount it on the micromanipulator.

  • Seal Formation: Approach a single, healthy-looking cell with the pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.

  • Baseline Recording: Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) every 10 seconds to record baseline currents in the isotonic solution.

  • Activation of ICl,swell: Switch the perfusion to the hypotonic bath solution to induce cell swelling and activate VRAC. Continue recording until the current reaches a stable, potentiated state (typically 5-10 minutes).

  • This compound Application: While continuously perfusing with the hypotonic solution, add this compound to the perfusion line at the desired final concentration (e.g., 1-20 µM). Record the current until a new stable, inhibited state is reached.

  • Washout: (Optional) Switch the perfusion back to the hypotonic solution without this compound to observe the reversibility of the inhibition.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) under baseline, activated, and inhibited conditions. Calculate the percentage of inhibition by this compound.

Protocol 2: Calcium Imaging to Assess Mechanosensitive Channel Activity and Modulation by this compound

This protocol allows for the visualization of changes in intracellular calcium concentration ([Ca2+]i) mediated by mechanosensitive cation channels like Piezo1 and the effect of this compound.

Materials:

  • Cells: Cell line of interest (e.g., expressing Piezo1) cultured on glass-bottom dishes.

  • Calcium Indicator: Fura-2 AM or Fluo-4 AM.

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Pluronic F-127: 20% solution in DMSO.

  • This compound Stock Solution: 10 mM in DMSO.

  • Mechanical Stimulation Device: A system to apply shear stress (e.g., perfusion system) or membrane stretch.

  • Fluorescence Microscopy Setup: Inverted microscope with an appropriate filter set for the chosen calcium indicator, a light source, and a sensitive camera for image acquisition.

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes 24-48 hours prior to the experiment.

  • Dye Loading:

    • Prepare a loading solution by adding Fura-2 AM (final concentration 2-5 µM) and a drop of Pluronic F-127 to the loading buffer.

    • Wash the cells once with loading buffer.

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with loading buffer to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Baseline Imaging:

    • Mount the dish on the microscope stage and perfuse with loading buffer.

    • Select a field of view with healthy cells.

    • Acquire baseline fluorescence images for 1-2 minutes.

  • Mechanical Stimulation and this compound Treatment:

    • Control: Apply a mechanical stimulus (e.g., initiate flow for shear stress) and record the resulting change in fluorescence intensity, indicating calcium influx.

    • This compound Treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) in the loading buffer for 5-10 minutes.

    • Apply the same mechanical stimulus in the presence of this compound and record the fluorescence changes.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the change in fluorescence intensity (or the ratio of emissions for Fura-2) over time.

    • Quantify the peak calcium response in the absence and presence of this compound to determine its effect.

Concluding Remarks

This compound is a potent and widely used tool for the pharmacological dissection of mechanosensitive ion channels, particularly VRAC. However, researchers should be mindful of its off-target effects, especially at higher concentrations, on channels such as TREK-1, TRAAK, TRESK, and TASK channels[2][3][4][5][6]. The provided protocols and signaling pathway diagrams offer a foundational framework for designing and interpreting experiments aimed at elucidating the role of mechanosensitive ion channels in cellular physiology and disease. Careful experimental design, including appropriate controls and concentration-response analyses, is crucial for obtaining robust and specific results.

References

Using DCPIB to Elucidate the Role of Volume-Regulated Anion Channels in Cellular Osmotic Stress

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular homeostasis is critically dependent on the maintenance of a stable intracellular environment, including the regulation of cell volume in response to osmotic fluctuations. A key player in this process is the Volume-Regulated Anion Channel (VRAC), which is activated by cell swelling and facilitates the efflux of chloride ions and organic osmolytes, leading to water outflow and restoration of normal cell volume in a process known as Regulatory Volume Decrease (RVD). The molecular identity of VRAC has been attributed to the Leucine-Rich Repeat-Containing 8 (LRRC8) family of proteins, with LRRC8A being an essential component.

DCPIB (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxybutyric acid) is a potent and selective inhibitor of VRAC, making it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of these channels.[1][2] By blocking VRAC, this compound allows researchers to dissect the specific contributions of this pathway in cellular responses to osmotic stress and to explore its involvement in various cellular processes such as apoptosis, cell migration, and proliferation.[3] These application notes provide a comprehensive guide to using this compound for studying osmotic stress in cells, including detailed protocols and data interpretation guidelines.

Mechanism of Action of this compound

This compound acts as a direct blocker of the VRAC pore. Cryo-electron microscopy studies have revealed that this compound binds to the extracellular vestibule of the LRRC8A channel, physically occluding the ion conduction pathway in a "cork-in-a-bottle" fashion.[4][5][6] This blockade is reversible and voltage-independent.[1][7]

While this compound is a highly effective VRAC inhibitor, it is crucial to be aware of its potential off-target effects to ensure accurate interpretation of experimental results. At concentrations typically used to inhibit VRAC, this compound has been shown to modulate other ion channels and transporters, including:

  • Potassium Channels: this compound can activate TREK-1 and TRAAK channels and inhibit TRESK, TASK1, and TASK3 channels.[1][8][9]

  • Glutamate Transporters: It can inhibit the glutamate transporter GLT-1.[10]

  • Mitochondrial Respiration: this compound can inhibit mitochondrial respiration in a manner independent of VRAC.[11][12]

Therefore, appropriate controls, such as using LRRC8A knockout cells or employing structurally different VRAC inhibitors, are recommended to validate findings.[11][12]

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound on VRAC from various cell types.

Cell TypeMeasured ParameterIC50 of this compoundReference
Calf Pulmonary Artery Endothelial (CPAE) cellsSwelling-induced Chloride Current (ICl,swell)4.1 µM[1][13]
Rat Pancreatic β-cellsVolume-Regulated Anion Channel (VRAC)~2 µM[7]
HEK293 cells expressing LRRC8/VRACVRAC-mediated Chloride Conductance4.8 ± 1.2 µM[14]
Guinea-pig atrial cardiomyocytesSwelling-induced Chloride Current (ICl,swell)Potent block at 10 µM[13]
PC3, HT29, and HeLa cellsVRAC activity4.15 ± 1.79 µM, 11.3 ± 4.13 µM, and 3.36 ± 1.04 µM, respectively[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of Regulatory Volume Decrease (RVD) and a general experimental workflow for studying the effects of this compound on osmotic stress.

RVD_Pathway cluster_cell Cell Hypotonic_Stress Hypotonic Stress Cell_Swelling Cell Swelling Hypotonic_Stress->Cell_Swelling VRAC_Activation VRAC (LRRC8) Activation Cell_Swelling->VRAC_Activation Ion_Efflux Efflux of Cl- and Organic Osmolytes VRAC_Activation->Ion_Efflux Water_Efflux Water Efflux Ion_Efflux->Water_Efflux RVD Regulatory Volume Decrease (RVD) Water_Efflux->RVD This compound This compound This compound->VRAC_Activation Inhibition

Caption: Signaling pathway of Regulatory Volume Decrease (RVD).

Experimental_Workflow cluster_measurements Measurement Techniques Start Start with Cultured Cells Induce_Stress Induce Hypotonic Stress Start->Induce_Stress Treat_this compound Treat with this compound or Vehicle Control Induce_Stress->Treat_this compound Measure_Response Measure Cellular Response Treat_this compound->Measure_Response Volume Cell Volume Measurement Measure_Response->Volume Current Patch-Clamp Electrophysiology Measure_Response->Current Efflux Osmolyte Efflux Assay Measure_Response->Efflux Analysis Data Analysis and Interpretation Volume->Analysis Current->Analysis Efflux->Analysis

Caption: General experimental workflow for studying osmotic stress.

Experimental Protocols

Here are detailed methodologies for key experiments to study the effects of this compound on osmotic stress.

Protocol 1: Measurement of Cell Volume Changes

This protocol describes how to measure changes in cell volume in response to hypotonic stress and the effect of this compound using a fluorescence exclusion method.[16]

Materials:

  • Cultured cells grown on glass-bottom dishes

  • Isotonic buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Hypotonic buffer (e.g., 50% HBSS diluted with distilled water)

  • This compound stock solution (in DMSO)

  • Fluorescent dye that is excluded from cells (e.g., a high molecular weight dextran conjugated to a fluorophore)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

  • Baseline Imaging: Replace the culture medium with isotonic buffer containing the fluorescent dye. Acquire baseline images of the cells.

  • Induction of Hypotonic Stress: Perfuse the cells with the hypotonic buffer containing the fluorescent dye. This will induce cell swelling.

  • This compound Treatment: For the experimental group, pre-incubate the cells with this compound in isotonic buffer for a specified time (e.g., 15-30 minutes) before switching to the hypotonic buffer containing this compound. The control group should be treated with a vehicle (DMSO).

  • Time-Lapse Imaging: Acquire time-lapse fluorescence images of the cells throughout the experiment. The volume of the cell is inversely proportional to the fluorescence intensity of the surrounding medium.

  • Data Analysis: Quantify the changes in cell volume over time by measuring the changes in the fluorescence exclusion area. Compare the rate and extent of RVD in control versus this compound-treated cells.

Protocol 2: Electrophysiological Recording of VRAC Currents

This protocol details the whole-cell patch-clamp technique to measure VRAC currents (ICl,swell) and their inhibition by this compound.[13][14]

Materials:

  • Cultured cells

  • Patch-clamp rig with an amplifier, data acquisition system, and microscope

  • Borosilicate glass capillaries for pulling patch pipettes

  • Isotonic and hypotonic extracellular solutions

  • Intracellular solution for the patch pipette

  • This compound stock solution

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

  • Solution Preparation: Prepare isotonic and hypotonic extracellular solutions. The intracellular solution should have a low chloride concentration to establish a chloride gradient.

  • Patch-Clamp Recording:

    • Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential (e.g., -70 mV) and apply voltage steps to elicit currents.

  • Activation of VRAC: Perfuse the cell with the hypotonic extracellular solution to induce cell swelling and activate VRAC currents.

  • Inhibition with this compound: Once a stable VRAC current is established, apply this compound to the extracellular solution and record the inhibition of the current. A dose-response curve can be generated by applying different concentrations of this compound.

  • Data Analysis: Measure the amplitude of the VRAC current before and after the application of this compound. Calculate the percentage of inhibition and, if applicable, the IC50 value.

Protocol 3: Measurement of Organic Osmolyte Efflux

This protocol describes a method to measure the release of organic osmolytes, such as taurine, using a radioactive tracer.[17][18]

Materials:

  • Cultured cells

  • Radioactive osmolyte (e.g., [3H]taurine)

  • Isotonic and hypotonic buffers

  • This compound stock solution

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Loading: Incubate the cells with the radioactive osmolyte in the culture medium for a sufficient time to allow for uptake (e.g., 1-2 hours).

  • Washing: Wash the cells thoroughly with isotonic buffer to remove extracellular radioactivity.

  • Experimental Treatment: Incubate the cells with either isotonic or hypotonic buffer, with or without this compound.

  • Sample Collection: At different time points, collect aliquots of the extracellular buffer.

  • Cell Lysis: At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

  • Radioactivity Measurement: Add the collected buffer samples and cell lysates to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the fractional efflux of the radioactive osmolyte at each time point. Compare the efflux rates between the different experimental conditions to determine the effect of this compound on osmolyte release.

Conclusion

This compound is a powerful tool for investigating the role of VRAC in cellular responses to osmotic stress. By utilizing the protocols and considering the potential off-target effects outlined in these application notes, researchers can effectively probe the intricate mechanisms of cell volume regulation and its implications in health and disease. Careful experimental design and data interpretation are paramount to leveraging the full potential of this compound as a pharmacological inhibitor of VRAC.

References

Application Note: Utilizing Dcpib in High-Throughput Screening for Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ion channels, integral membrane proteins that facilitate the passage of ions across cellular membranes, are critical regulators of numerous physiological processes. Their involvement in cellular signaling, volume regulation, and maintaining membrane potential makes them a significant class of drug targets. High-throughput screening (HTS) provides the necessary scalability to screen large compound libraries for modulators of these channels. Dcpib (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid) has emerged as a potent and widely used pharmacological tool, primarily for studying Volume-Regulated Anion Channels (VRACs). This document provides detailed application notes and protocols for using this compound in HTS assays to identify and characterize ion channel modulators.

Mechanism of Action of this compound

This compound is best characterized as a selective and reversible blocker of Volume-Regulated Anion Channels (VRACs).[1] VRACs are ubiquitously expressed in vertebrate cells and play a crucial role in maintaining cell volume.[2][3] Under hypotonic conditions, cells swell, activating VRACs. This activation allows the efflux of anions like chloride (Cl⁻) and organic osmolytes, followed by water, to restore normal cell volume.[2]

Cryo-electron microscopy studies have revealed that this compound physically occludes the VRAC pore. It binds to the extracellular selectivity filter, acting like a "cork in a bottle" to sterically block ion conduction.[2] This direct blockage prevents the efflux of osmolytes and the subsequent regulatory volume decrease.

While potent against VRAC, it is crucial for researchers to be aware of this compound's off-target effects. It has been shown to modulate several two-pore-domain potassium (K2P) channels, activating members of the TREK subfamily while inhibiting others like TRESK and TASK channels.[1][4] Furthermore, some studies indicate it can inhibit mitochondrial respiration independently of its action on VRAC.[5]

Signaling Pathway of VRAC and this compound Inhibition cluster_stimulus Cellular Stress cluster_response Cellular Response cluster_inhibitor Pharmacological Intervention Hypotonicity Hypotonic Stress CellSwelling Cell Swelling Hypotonicity->CellSwelling VRAC_Activation VRAC Activation CellSwelling->VRAC_Activation IonEfflux Anion & Osmolyte Efflux VRAC_Activation->IonEfflux VolumeRecovery Cell Volume Recovery IonEfflux->VolumeRecovery This compound This compound This compound->IonEfflux Blocks

VRAC activation pathway and its inhibition by this compound.

Quantitative Data: this compound Activity Profile

The potency of this compound can vary between cell types and channel subtypes. The following table summarizes key inhibitory and modulatory concentrations reported in the literature.

Target ChannelModulatory EffectCell Line/SystemIC₅₀ / ConcentrationCitation(s)
VRAC / ICl,swell InhibitionCalf pulmonary artery endothelial (CPAE) cells4.1 µM[1]
VRAC InhibitionRat pancreatic β-cells~2 µM
VRAC InhibitionHuman glioma LN215 cells3.45 µM[6]
TRESK (K2P18.1) InhibitionCOS-7 cells0.14 µM[1][4]
TASK1 (K2P3.1) InhibitionNot specified0.95 µM[1]
TASK3 (K2P9.1) InhibitionNot specified50.72 µM[1]
TREK1 (K2P2.1) ActivationCOS-7 cells10 µM (prominent activation)[1]
TRAAK (K2P4.1) ActivationCOS-7 cells10 µM (enhances currents)[1]
hERG K+ Channel InhibitionHEK293T cells11.4 µM[6]
CFTR InhibitionFRT cells71.7 µM[6]

Protocol: Fluorescence-Based HTS Assay for VRAC Modulators

This protocol describes a robust, cell-based HTS assay to identify VRAC inhibitors using a halide-sensitive Yellow Fluorescent Protein (YFP) quenching method.[6][7] The principle relies on the fact that iodide (I⁻), upon entering the cell through activated VRACs, quenches the fluorescence of the expressed YFP sensor. Inhibitors of VRAC will prevent this influx and thus prevent fluorescence quenching.

HTS Workflow for VRAC Modulator Screening cluster_prep 1. Preparation cluster_treatment 2. Compound Treatment cluster_assay 3. Assay Execution cluster_analysis 4. Data Analysis A Seed cells expressing YFP-halide sensor in 384-well plates B Wash cells with isotonic buffer A->B C Add test compounds or this compound (control) B->C D Induce VRAC activation with hypotonic solution C->D E Add iodide-containing hypotonic solution D->E F Measure YFP fluorescence decay over time E->F G Calculate rate of fluorescence quenching F->G H Determine % inhibition and generate dose-response curves G->H

Fluorescence-based HTS workflow using YFP quenching.
Materials and Reagents

  • Cell Line: A stable cell line endogenously or exogenously expressing VRAC (e.g., human glioma LN215) and stably transfected with a halide-sensitive YFP (e.g., YFP-F46L/H148Q/I152L).[6]

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS, antibiotics).

  • Assay Plates: 384-well, black, clear-bottom microplates suitable for fluorescence measurements.

  • Isotonic Buffer (e.g., HEPES-buffered saline): Containing (in mM): 135 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4. Osmolality ~300 mOsm.

  • Hypotonic Buffer: Similar to isotonic buffer but with reduced NaCl concentration to achieve the desired osmolality (e.g., 150 mOsm).[6]

  • Iodide (I⁻) Solution: Hypotonic buffer where NaCl is replaced with NaI (e.g., 70 mM NaI).[6]

  • Test Compounds: Dissolved in DMSO. This compound is used as a positive control.

  • Instrumentation: A fluorescence plate reader capable of kinetic reads (e.g., FLIPR®, VIPR®).[8][9]

Experimental Procedure
  • Cell Plating: Seed the YFP-expressing cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Compound Preparation: Prepare serial dilutions of test compounds and this compound control in isotonic buffer. The final DMSO concentration should be kept low (e.g., <0.5%).

  • Assay Execution: a. On the day of the assay, remove the culture medium from the plates and wash the cells gently with isotonic buffer. b. Add the prepared test compounds or control solutions to the wells and incubate for a specified time (e.g., 5-15 minutes) at room temperature.[6][10] c. Place the plate in the fluorescence reader to measure a baseline fluorescence reading. d. Initiate the reaction by adding the hypotonic, iodide-containing solution to all wells. This simultaneously activates VRAC and provides the quenching agent. e. Immediately begin kinetic fluorescence measurements, recording the YFP signal every 1-2 seconds for 5-10 minutes.

Data Analysis
  • Rate of Quenching: For each well, determine the initial rate of fluorescence decay (dF/dt).

  • Percent Inhibition: Calculate the percentage of inhibition for each compound concentration relative to the controls:

    • 0% Inhibition (Negative Control): Wells with DMSO/vehicle only, showing maximum quenching.

    • 100% Inhibition (Positive Control): Wells with a saturating concentration of this compound (e.g., 25 µM), showing minimal quenching.

  • Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for active compounds.

Selectivity and Off-Target Considerations

While this compound is the most widely used VRAC inhibitor, its promiscuity necessitates careful interpretation of results.[11] Secondary or counter-screening assays are essential to validate hits from a primary screen and rule out off-target effects.

Pharmacological Profile of this compound cluster_primary Primary Target cluster_offtarget Known Off-Targets This compound This compound VRAC VRAC / LRRC8 This compound->VRAC Inhibition K2P_activate TREK / TRAAK Channels This compound->K2P_activate Activation K2P_inhibit TRESK / TASK Channels This compound->K2P_inhibit Inhibition Mito Mitochondrial Respiration This compound->Mito Inhibition Other hERG, GLT-1, Connexins This compound->Other Modulation

Primary target and notable off-targets of this compound.

Key considerations for researchers:

  • Counter-Screening: Hits identified in a VRAC HTS should be tested against other ion channels known to be modulated by this compound, such as K2P and hERG channels.[4][6]

  • Orthogonal Assays: Validate findings using a different technology. For example, hits from fluorescence-based assays should be confirmed using automated patch-clamp electrophysiology, which provides more direct and detailed information about channel function.[9][12]

  • Mitochondrial Toxicity: Be aware that at concentrations used to inhibit VRAC (e.g., 10 µM), this compound can suppress mitochondrial respiration and ATP synthesis, which could confound results in assays measuring cell health or metabolism.[5]

This compound is an invaluable pharmacological tool for probing the function of VRACs in a high-throughput screening context. The YFP-halide quenching assay provides a robust and scalable method for identifying novel VRAC modulators. However, its utility is maximized when researchers remain cognizant of its known off-target activities. A well-designed screening cascade that includes counter-screening and orthogonal validation is paramount to ensure that newly identified compounds have the desired selectivity and to accurately interpret their biological effects.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dcpib Solubility Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Dcpib in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxybutyric acid) is a potent and selective blocker of volume-regulated anion channels (VRACs)[1][2]. It is a valuable tool for studying the physiological and pathological roles of these channels[3]. However, this compound is a hydrophobic molecule and is sparingly soluble in aqueous buffers, which can lead to precipitation and inaccurate concentrations in experiments[4].

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol[2][4][5]. Stock solutions are typically prepared at high concentrations (e.g., 10-100 mM) in these solvents and stored at -20°C[4].

Q3: Can I dissolve this compound directly in my aqueous experimental buffer?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low solubility, which can result in incomplete dissolution and precipitation of the compound[2][4].

Q4: What is the general procedure for preparing a working solution of this compound in an aqueous buffer?

A4: The recommended method is to first dissolve this compound in a suitable organic solvent, such as DMSO or ethanol, to create a concentrated stock solution. This stock solution is then serially diluted into the final aqueous experimental buffer to achieve the desired working concentration[4][6]. It is crucial to ensure thorough mixing during the dilution process.

Q5: My this compound solution precipitated after dilution into my aqueous buffer. What can I do?

A5: Precipitation upon dilution is a common issue. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Solution

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.

Step 1: Verify Stock Solution Integrity

  • Action: Ensure your this compound stock solution in DMSO or ethanol is fully dissolved and free of any visible precipitate. If crystals are present, gently warm the solution to 37°C and vortex or sonicate until fully dissolved[7].

  • Rationale: An incompletely dissolved stock solution is a primary cause of precipitation upon further dilution.

Step 2: Optimize the Dilution Process

  • Action: When diluting the stock solution into your aqueous buffer, add the stock solution dropwise while vigorously vortexing or stirring the buffer. Avoid adding the entire volume of the stock solution at once.

  • Rationale: Rapid dilution can create localized high concentrations of this compound that exceed its solubility limit in the mixed solvent, leading to precipitation. Gradual addition with agitation promotes better dispersion and dissolution.

Step 3: Reduce the Final Concentration of Organic Solvent

  • Action: Minimize the percentage of the organic solvent (e.g., DMSO) in your final working solution. Ideally, the final concentration of DMSO should be kept below 0.5% (v/v), as higher concentrations can have off-target effects in biological assays.

  • Rationale: While a small amount of organic solvent is necessary to maintain this compound solubility, excessive amounts can be toxic to cells or interfere with experimental outcomes.

Step 4: Employ Solubilizing Agents or Co-solvents

  • Action: If precipitation persists, consider using a formulation with solubilizing agents or co-solvents. These methods are designed to enhance the solubility of hydrophobic compounds in aqueous media.

  • Rationale: Co-solvents and solubilizing agents can create a more favorable environment for hydrophobic molecules like this compound, preventing their aggregation and precipitation[8][9].

Experimental Protocols

Protocol 1: Standard Preparation of this compound Working Solution

This protocol is suitable for many in vitro applications where a low final concentration of this compound is required.

Materials:

  • This compound powder

  • Anhydrous DMSO or Ethanol

  • Sterile aqueous buffer (e.g., PBS, HBSS, cell culture medium)

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO or ethanol to a final concentration of 10 mM.

    • Ensure the solution is clear and free of any visible precipitate. Gently warm and vortex if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Prepare the Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Serially dilute the stock solution in your pre-warmed aqueous buffer to the desired final concentration. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of buffer).

    • Add the stock solution dropwise while vortexing the buffer to ensure rapid and uniform mixing.

    • Visually inspect the final working solution for any signs of precipitation.

Protocol 2: Enhanced Solubility Formulation using Co-solvents

This protocol is adapted for higher concentrations of this compound or for in vivo applications where solubility is more challenging.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20.8 mg/mL this compound Stock Solution in DMSO:

    • Dissolve this compound in DMSO to a final concentration of 20.8 mg/mL[1].

  • Prepare the Co-solvent Formulation:

    • In a sterile tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO[1].

    • Add 400 µL of PEG300 and mix thoroughly[1].

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous[1].

    • Add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly[1].

    • This will result in a final this compound concentration of 2.08 mg/mL in a clear solution[1].

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO85198.89[2][5]
Ethanol85198.89[2][5]
Ethanol:PBS (1:4, pH 7.2)~0.20~0.47[4]
WaterInsolubleInsoluble[2]

Table 2: Example Formulations for Enhanced Aqueous Solubility

Formulation ComponentsFinal this compound ConcentrationResulting SolutionReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.08 mg/mLClear Solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mLClear Solution[1]
CMC-Na in water≥5 mg/mLHomogeneous Suspension[2][5]

Visualizations

Dcpib_Mechanism_of_Action This compound This compound VRAC Volume-Regulated Anion Channel (VRAC) (e.g., LRRC8A) This compound->VRAC Inhibits K2P K2P Channels (e.g., TREK1, TRAAK, TRESK) This compound->K2P Modulates Anion_Efflux Anion Efflux (Cl-, organic osmolytes) VRAC->Anion_Efflux Mediates K_Efflux K+ Efflux K2P->K_Efflux Mediates Cell_Volume_Regulation Cell Volume Regulation Anion_Efflux->Cell_Volume_Regulation Contributes to Membrane_Potential Membrane Potential Modulation K_Efflux->Membrane_Potential Contributes to

Caption: Mechanism of action of this compound.

Dcpib_Solubilization_Workflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation cluster_2 Troubleshooting Dcpib_Powder This compound Powder Stock_Solution Concentrated Stock Solution Dcpib_Powder->Stock_Solution Organic_Solvent Organic Solvent (DMSO or Ethanol) Organic_Solvent->Stock_Solution Working_Solution Final Working Solution Stock_Solution->Working_Solution Serial Dilution (Vortexing) Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Working_Solution Precipitation Precipitation Occurs Working_Solution->Precipitation If problem persists Use_Cosolvents Use Co-solvents/ Solubilizing Agents Precipitation->Use_Cosolvents

Caption: Workflow for preparing this compound aqueous solutions.

References

Mitigating the off-target effects of Dcpib in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dcpib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a specific focus on identifying and mitigating its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound?

A1: this compound is primarily known as a potent and specific blocker of Volume-Regulated Anion Channels (VRACs).[1][2] These channels are crucial for regulating cell volume in response to osmotic stress. The molecular components of VRAC are proteins from the LRRC8 family. This compound physically obstructs the channel pore, acting like a "cork in a bottle" to prevent the flow of anions like chloride and small organic osmolytes such as glutamate.[3]

Q2: What are the known off-target effects of this compound?

A2: Despite its specificity for VRAC over other chloride channels, this compound has several well-documented off-target effects.[4] These include, but are not limited to:

  • Modulation of Potassium Channels : It can activate TREK-1 and TRAAK K+ channels while inhibiting TRESK, TASK1, and TASK3 channels.[2][5]

  • Inhibition of Glutamate Transport : this compound can inhibit the glutamate transporter GLT-1 and glutamate release through connexin hemichannels.[6]

  • Suppression of Mitochondrial Function : At concentrations typically used to inhibit VRAC, this compound can suppress mitochondrial respiration by inhibiting complexes I, II, and III of the electron transport chain.[7][8] This effect is independent of its action on VRAC.[7]

  • Inhibition of VEGFR2 Signaling : this compound has been shown to inhibit angiogenesis by disrupting the VEGFR2 signaling pathway.[9]

  • Other Targets : It has also been reported to affect H+,K+-ATPase and inward rectifier potassium (Kir) channels.[4][7]

Q3: I'm observing effects in my experiment even at low this compound concentrations. Are these likely on-target or off-target?

A3: It depends on the specific effect and your experimental system. This compound can inhibit some off-target molecules, like the TRESK potassium channel, at concentrations lower than those required to fully block VRAC.[1][5] It is crucial to determine the dose-response curve for your intended VRAC-mediated effect and compare it to the known IC50 values for off-target interactions. Refer to the data summary table below for a comparison of potencies.

Q4: My results with this compound are inconsistent with the literature. What could be the issue?

A4: Inconsistent results can arise from several factors. A primary cause could be an uncharacterized off-target effect in your specific cell type or model system. Cells can have different expression levels of this compound's off-target proteins. Additionally, factors like experimental duration, this compound concentration, and the specific endpoint being measured can all influence the outcome. We recommend implementing rigorous controls, as outlined in the troubleshooting guide below.

Data Summary: On-Target vs. Off-Target Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for this compound on its primary target and various off-targets. This data is critical for designing experiments with concentrations that are as selective as possible for VRAC.

TargetActionReported IC50 / EC50Cell/System Context
VRAC / ICl,swell Inhibition ~2 - 4.1 µM Rat pancreatic β-cells, CPAE cells[1][2]
TRESK (K2P channel)Inhibition0.14 µMCOS-7 cells[5]
TASK1 (K2P channel)Inhibition0.95 µMCOS-7 cells[5]
Connexin HemichannelsInhibition~1 µMRat glial cells[6]
hERG K+ ChannelInhibition11.4 µMHeterologous expression system[10]
TASK3 (K2P channel)Inhibition50.72 µMCOS-7 cells[5]
TREK-1 / TREK-2 (K2P channels)Activation10 µM (concentration used for activation)Cultured astrocytes[11]
Mitochondrial RespirationInhibition10 µM (concentration used for inhibition)HAP-1 and HEK-293 cells[7][8]

Troubleshooting Guides

Issue: Unexpected Cell Death or Toxicity

If you observe cytotoxicity that cannot be explained by VRAC inhibition alone, it is highly probable that an off-target effect is responsible.

  • Hypothesis 1: Mitochondrial Toxicity. this compound is known to inhibit mitochondrial respiration, which can lead to decreased ATP production and subsequent cell death.[7][8]

    • Troubleshooting Step: Measure cellular ATP levels or perform a mitochondrial stress test (see protocol below) in the presence and absence of this compound.

    • Solution: If mitochondrial function is impaired, try using the lowest possible concentration of this compound that still effectively blocks VRAC in your system. Consider using a structurally unrelated VRAC inhibitor as a control.

  • Hypothesis 2: Disruption of Ion Homeostasis. Inhibition or activation of off-target ion channels (e.g., K+ channels) can severely disrupt the cellular membrane potential and ionic gradients, leading to toxicity.[4]

    • Troubleshooting Step: Use patch-clamp electrophysiology to determine if this compound alters other conductances besides VRAC in your cells.

    • Solution: If other channels are affected, a genetic approach (e.g., LRRC8A knockout) is the most definitive way to confirm that your primary phenotype of interest is VRAC-dependent.

Issue: Results Do Not Align with Genetic Knockdown/Knockout of VRAC

This is a strong indicator that the observed effect of this compound is off-target.

  • Hypothesis: The effect is VRAC-independent. this compound is acting on one of its other known targets (e.g., GLT-1, K2P channels, mitochondria) or an unknown target in your system.[6][7][12]

    • Troubleshooting Step: Review the list of known off-targets. Does your cell type express any of these? For example, in neurological studies, effects on GLT-1 or connexin hemichannels are highly relevant.[6]

    • Solution: This finding is critical. Your results should be interpreted as a VRAC-independent effect of this compound. It is essential to use genetic controls (siRNA, CRISPR/Cas9 knockout of LRRC8A) alongside pharmacological inhibitors to make definitive claims about the role of VRAC.[7]

Experimental Protocols & Workflows

Diagram: this compound Signaling Pathways (On-Target and Off-Target)

Dcpib_Pathways cluster_legend Legend This compound This compound VRAC VRAC (LRRC8A) This compound->VRAC Inhibits (On-Target) Mito Mitochondria (Complexes I, II, III) This compound->Mito Inhibits (Off-Target) K2P K2P Channels (TRESK, TASK, TREK) This compound->K2P Modulates (Off-Target) Glutamate Glutamate Transporters (GLT-1, Connexins) This compound->Glutamate Inhibits (Off-Target) VEGFR2 VEGFR2 Signaling This compound->VEGFR2 Inhibits (Off-Target) AnionEfflux Anion / Osmolyte Efflux VRAC->AnionEfflux Mediates CellVolume Cell Volume Regulation AnionEfflux->CellVolume Controls Respiration Mitochondrial Respiration Mito->Respiration Drives ATP ATP Production Respiration->ATP Drives IonHomeostasis Ion Homeostasis K2P->IonHomeostasis Maintains GlutamateTransport Glutamate Transport Glutamate->GlutamateTransport Mediates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes key_ontarget On-Target Effect key_offtarget Off-Target Effect

Caption: On-target vs. off-target pathways of this compound.

Diagram: Experimental Workflow for Mitigating Off-Target Effects

Workflow Start Start: Observe Phenotype with this compound DoseResponse 1. Perform Dose-Response Curve (e.g., 1-20 µM) Start->DoseResponse LowestConc 2. Use Lowest Effective Concentration DoseResponse->LowestConc ControlInhibitor 3. Use Structurally Unrelated VRAC Inhibitor LowestConc->ControlInhibitor GeneticControl 4. Use Genetic Control (e.g., LRRC8A KO/siRNA) LowestConc->GeneticControl Compare Compare Phenotypes ControlInhibitor->Compare PhenotypeAbolished Phenotype Abolished? Compare->PhenotypeAbolished Results Match? GeneticControl->PhenotypeAbolished OffTargetAssay 5. Perform Specific Off-Target Assays (e.g., Mitochondrial Respiration, K+ currents) PhenotypeAbolished->OffTargetAssay No OnTarget Conclusion: Phenotype is likely ON-TARGET PhenotypeAbolished->OnTarget Yes OffTarget Conclusion: Phenotype is likely OFF-TARGET OffTargetAssay->OffTarget

Caption: Workflow for validating this compound's mechanism of action.

Protocol: Assessing this compound's Off-Target Effects on Mitochondrial Respiration

This protocol is adapted from studies demonstrating this compound's inhibitory effect on the mitochondrial electron transport chain.[7][8] It utilizes a Seahorse XF Analyzer but can be adapted for other methods of measuring oxygen consumption rate (OCR).

Objective: To determine if the concentration of this compound used in your primary experiment also inhibits mitochondrial respiration in your cell model.

Materials:

  • Your mammalian cell line of interest (and an LRRC8A knockout version, if available).

  • Seahorse XF Cell Culture Microplates.

  • Seahorse XF Assay Medium.

  • This compound stock solution.

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.

Methodology:

  • Cell Seeding: Seed your cells in a Seahorse XF microplate at a density optimized for your cell type to achieve 80-90% confluency on the day of the assay. Include wells for a vehicle control and multiple this compound concentrations.

    • Critical Control: If available, seed both wild-type (WT) and LRRC8A-knockout (KO) cells to distinguish between VRAC-dependent and independent effects.

  • Pre-incubation with this compound: One hour before the assay, replace the culture medium with Seahorse XF assay medium containing either vehicle (e.g., DMSO) or the desired concentration of this compound (e.g., 10 µM). Incubate the plate at 37°C in a non-CO2 incubator.

  • Seahorse XF Analyzer Assay:

    • Load the prepared sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate ports.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Load the cell plate into the analyzer and run a mitochondrial stress test protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the drugs to measure key parameters of mitochondrial function.

  • Data Analysis:

    • Basal Respiration: Compare the initial OCR readings before any injections between vehicle-treated and this compound-treated cells. A significant decrease in OCR in the this compound group indicates inhibition of basal respiration.[7]

    • ATP-Linked Respiration: After the injection of oligomycin (which inhibits ATP synthase), the subsequent drop in OCR represents the respiration linked to ATP production. Compare this drop between the groups. This compound has been shown to significantly reduce ATP-linked respiration.[8]

    • Maximal Respiration: After the injection of FCCP (an uncoupling agent), OCR should increase to its maximum. Compare this maximal rate between groups.

    • Confirmation of Off-Target Effect: If this compound reduces basal and ATP-linked respiration in both WT and LRRC8A-KO cells, this confirms the effect is independent of VRAC and is therefore an off-target effect.[7]

References

Technical Support Center: Optimizing Intracisternal Injection of Dcpib for CNS Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Dcpib in central nervous system (CNS) research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures, troubleshoot common issues, and answer frequently asked questions related to the intracisternal delivery of this compound.

Troubleshooting Guides

This section provides solutions to potential problems you may encounter during your experiments.

Intracisternal Injection Procedure

Problem Possible Cause Suggested Solution
No Cerebrospinal Fluid (CSF) Reflux - Needle placement is incorrect (not in the cisterna magna).- The needle is clogged.- Carefully re-adjust the angle and depth of the needle. The cisterna magna is located in the depression between the occipital bone and the first cervical vertebra.[1][2]- Ensure the needle is not blocked before the procedure.
Resistance During Injection - Injection rate is too fast, causing a rapid increase in intracranial pressure.- Needle is not in the subarachnoid space.- Reduce the injection rate. A slow and steady infusion is crucial for successful delivery.[3]- Verify correct needle placement by observing for CSF reflux before injecting.
Animal Shows Signs of Distress (e.g., apnea, seizures) - Injection volume is too large.- Substance was injected too quickly.- Brainstem injury due to incorrect needle placement.- Use a smaller injection volume. For rats, 10 µl is a commonly used volume.[2]- Administer the injection slowly, for example, at a rate of 1 µl/s.[2]- Ensure the needle does not penetrate too deeply. The risk of brainstem injury is a known complication of cisterna magna injections.[4]
Suspected Epidural or Subdural Injection - Incorrect needle depth or angle.- The bevel of the needle should face outwards.[2] A slight "pop" may be felt when the dura is punctured. To confirm intrathecal administration, a laminectomy can be performed after injecting a dye like trypan blue in a pilot experiment to visualize the injection site.[4]
Reflux of the Injected Solution - The incision in the dura is too large.- The injection volume is too large for the space.- Use a smaller gauge needle to minimize the size of the dural puncture.- Reduce the total volume of the injectate.

Frequently Asked Questions (FAQs)

This compound Properties and Preparation

  • What is the recommended solvent for this compound for in vivo studies? this compound has poor water solubility. For intracisternal injections, it is commonly dissolved in dimethyl sulfoxide (DMSO).[5] Some protocols suggest further dilution with saline or other vehicles.[6]

  • How should I prepare a this compound solution for intracisternal injection? A stock solution of this compound can be prepared in DMSO. For a final concentration of 20 µg/kg in a 10 µl injection volume for a 300g rat, you would need a 0.6 mg/ml solution. It is recommended to prepare fresh solutions for each experiment.

  • What is the stability of this compound in solution? While specific stability data for prepared solutions is not readily available, it is best practice to use freshly prepared solutions for in vivo experiments to ensure potency. This compound as a solid should be stored at +4°C.[7]

Mechanism of Action and Specificity

  • What is the primary mechanism of action of this compound in the CNS? this compound is a potent and selective inhibitor of volume-regulated anion channels (VRACs).[8][9] In the CNS, particularly under ischemic conditions, VRACs are activated by cell swelling and mediate the release of excitatory amino acids like glutamate, contributing to excitotoxicity.[9][10] this compound's neuroprotective effects are largely attributed to its inhibition of this glutamate release.[9][11]

  • Does this compound have off-target effects? Yes, studies have shown that this compound can have effects on other channels and transporters. It has been found to inhibit the glutamate transporter GLT-1 and connexin hemichannels.[5][12] It can also modulate the activity of several potassium channels, including TREK, TASK, and TRESK channels.[6] Additionally, this compound has been shown to inhibit mitochondrial respiration independently of its effect on VRACs.[13] Researchers should consider these off-target effects when interpreting their results.

Experimental Design

  • Why is intracisternal injection preferred over intravenous injection for CNS delivery of this compound? this compound has poor penetration of the blood-brain barrier.[9][11] Intravenous administration, even at much higher doses, has been shown to be ineffective in reducing CNS injury in models of stroke, whereas intracisternal injection is highly effective.[8][9]

  • What is a typical effective dose of this compound for neuroprotection via intracisternal injection? In rat models of stroke, a dose of 20 µg/kg administered intracisternally has been shown to significantly reduce infarct volume and improve neurobehavioral scores.[8]

Quantitative Data Summary

Table 1: Neuroprotective Effects of Intracisternal this compound in a Rat Model of Stroke

Treatment GroupDoseMean Infarct Volume (mm³)Neurobehavioral ScoreReference
Vehicle (i.c.)N/A208.0 ± 38.315.3 ± 0.447[8]
This compound (i.c.)20 µg/kg68.5 ± 22.716.8 ± 0.4[8]
Vehicle (i.v.)N/A191.5 ± 86.8Not significantly different from vehicle[8]
This compound (i.v.)10 mg/kg178.6 ± 98.2Not significantly different from vehicle[8]

Table 2: IC₅₀ Values of this compound for Various Channels

Channel/TransporterIC₅₀Cell Type/SystemReference
VRAC (ICl,swell)~4.1 µMCPAE cells[6]
TRESK0.14 µMCOS-7 cells[6]
TRAAK0.95 µMCOS-7 cells[6]
TASK150.72 µMCOS-7 cells[6]
CFTR71.7 µMFRT cells[14]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intracisternal Injection

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the required amount of this compound based on the desired final concentration and injection volume.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to dissolve the this compound. Vortex thoroughly to ensure complete dissolution.

    • If further dilution is required, add the appropriate volume of sterile saline and vortex again to mix.

    • Prepare the solution fresh on the day of the experiment.

Protocol 2: Intracisternal Injection in Rats

  • Materials:

    • Anesthesia (e.g., isoflurane)

    • Stereotaxic frame

    • Hamilton syringe (25 µl) with a 25-gauge needle

    • Animal clippers

    • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

    • Prepared this compound solution

  • Procedure:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Place the animal in the stereotaxic frame with its head tilted downwards to expose the cisterna magna.[1]

    • Shave the fur over the back of the neck and clean the area with an antiseptic solution.

    • Palpate the depression between the occipital bone and the atlas (C1 vertebra) to locate the injection site.

    • Carefully insert the needle attached to the Hamilton syringe at a 45° angle through the skin and muscle into the cisterna magna.[2] A slight give or "pop" may be felt as the needle penetrates the dura mater.

    • Confirm correct needle placement by observing a small amount of clear CSF reflux into the syringe.

    • Inject the this compound solution slowly and steadily at a rate of approximately 1 µl/s.[2]

    • After the injection is complete, slowly withdraw the needle.

    • Remove the animal from the stereotaxic frame and monitor its recovery from anesthesia.

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_solution Prepare this compound Solution anesthetize Anesthetize Animal prep_solution->anesthetize position Position in Stereotaxic Frame anesthetize->position inject Intracisternal Injection position->inject recover Post-injection Recovery & Monitoring inject->recover behavioral Neurobehavioral Assessment recover->behavioral histology Histological Analysis (e.g., Infarct Volume) recover->histology

Caption: Experimental workflow for intracisternal this compound injection and subsequent analysis.

dcpib_moa cluster_stimulus Pathological Stimulus cluster_cellular Cellular Events cluster_intervention Pharmacological Intervention cluster_outcome Outcome ischemia Cerebral Ischemia swelling Astrocyte/Neuronal Swelling ischemia->swelling vrac_activation VRAC Activation swelling->vrac_activation glutamate_release Glutamate Release vrac_activation->glutamate_release excitotoxicity Excitotoxicity & Neuronal Damage glutamate_release->excitotoxicity neuroprotection Neuroprotection This compound This compound This compound->vrac_activation Inhibits This compound->neuroprotection

Caption: Proposed mechanism of this compound-mediated neuroprotection in cerebral ischemia.

troubleshooting_logic decision decision issue issue solution solution start Start Intracisternal Injection csf_reflux Observe CSF Reflux? start->csf_reflux resistance Feel Resistance During Injection? csf_reflux->resistance Yes issue_placement Incorrect Needle Placement csf_reflux->issue_placement No distress Animal Shows Distress? resistance->distress No issue_rate Injection Rate Too High resistance->issue_rate Yes success Successful Injection distress->success No issue_volume Volume Too Large or Brainstem Injury distress->issue_volume Yes solution_reposition Re-adjust Needle Position issue_placement->solution_reposition Action solution_reposition->csf_reflux solution_slow Slow Down Injection Rate issue_rate->solution_slow Action solution_slow->resistance solution_stop Stop Injection & Re-evaluate Protocol issue_volume->solution_stop Action

Caption: Troubleshooting decision tree for intracisternal injection.

References

Dcpib stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Dcpib (4-[(2,6-dichlorophenyl)carbamoyl]benzoic acid) in experimental conditions. The information is presented in a question-and-answer format to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound stock solutions?

A1: It is recommended to prepare this compound stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1][2][3] For example, a stock solution can be made by dissolving this compound in the solvent of choice, which should be purged with an inert gas.[3] Solubility in DMSO and ethanol is high, reaching up to 85 mg/mL (198.89 mM) and 30-42.74 mg/mL (100 mM) respectively.[1][2][3][4] To ensure accuracy, use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of this compound.[1]

Q2: How should I store this compound stock solutions to ensure stability?

A2: this compound stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[1]

Q3: What is the stability of this compound in aqueous solutions and cell culture media?

A3: this compound is sparingly soluble in aqueous buffers.[3] It is recommended to prepare fresh working solutions in aqueous media on the same day of use.[5] Storing this compound in aqueous solutions for more than one day is not recommended due to the potential for hydrolysis and precipitation.[3] For experiments, a final concentration of the organic solvent (like DMSO) should be kept low and consistent across all experimental conditions to avoid solvent-induced artifacts.

Q4: I observed precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?

A4: Precipitation upon dilution of a concentrated this compound stock into an aqueous buffer is a common issue due to its low aqueous solubility.[3] To mitigate this, you can try the following:

  • First, dissolve this compound in ethanol before diluting with the aqueous buffer of choice.[3]

  • Increase the final concentration of the co-solvent (e.g., ethanol or DMSO) in your final working solution, ensuring it does not exceed a level that affects your experimental system.

  • Use a gentle warming and/or sonication to aid dissolution, but be cautious as excessive heat can accelerate degradation.[5]

  • Prepare a more dilute stock solution to reduce the concentration jump upon dilution.

Q5: Are there any known degradation pathways for this compound?

A5: Specific degradation pathways for this compound under various experimental conditions have not been extensively published. However, based on its chemical structure, which contains an amide and a carboxylic acid functional group, potential degradation pathways under non-ideal conditions could include:

  • Hydrolysis: The amide bond could be susceptible to hydrolysis, especially under acidic or basic conditions, breaking the molecule into 2,6-dichloroaniline and terephthalic acid.

  • Oxidation: While less common for this structure, oxidative degradation could occur in the presence of strong oxidizing agents or under prolonged exposure to air and light.

Researchers should be mindful of these potential degradation routes and take precautions to minimize them.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity over time Degradation of this compound in working solutions.Prepare fresh working solutions for each experiment.[5] Ensure proper storage of stock solutions at -20°C or -80°C in aliquots.[1]
Inconsistent experimental results Incomplete dissolution or precipitation of this compound.Visually inspect your working solutions for any precipitates. Use sonication or gentle warming to ensure complete dissolution.[5] Consider the solubility limits in your experimental buffer.
Variability in the preparation of this compound solutions.Standardize your protocol for preparing this compound solutions, including the source and age of the solvent and the final concentration of the co-solvent.
Unexpected off-target effects Presence of degradation products.Use high-purity this compound and follow best practices for storage and handling to minimize degradation. If degradation is suspected, verify the purity of your compound using analytical methods like HPLC.
High concentration of solvent (e.g., DMSO).Ensure the final concentration of the solvent is below the threshold that affects your cells or experimental system and is consistent across all treatment groups, including controls.

Experimental Protocols

Protocol for Assessing this compound Stability in an Aqueous Buffer

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer.

1. Materials:

  • This compound powder
  • Anhydrous DMSO
  • Experimental aqueous buffer (e.g., PBS, pH 7.4)
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • C18 HPLC column
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • Formic acid or Trifluoroacetic acid (TFA)

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Preparation of Working Solution: Dilute the this compound stock solution to a final concentration of 100 µM in your pre-warmed experimental buffer. Ensure the final DMSO concentration is low (e.g., <1%).
  • Time-Point Sampling:
  • Immediately after preparation (T=0), take an aliquot of the working solution for HPLC analysis.
  • Incubate the remaining working solution at the desired experimental temperature (e.g., room temperature, 37°C).
  • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
  • Store the collected aliquots at -80°C until analysis.
  • HPLC Analysis:
  • Thaw the samples before analysis.
  • Set up an HPLC method to separate this compound from potential degradants. A typical method might involve a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
  • Inject a consistent volume of each sample.
  • Monitor the elution profile at a wavelength where this compound has strong absorbance (e.g., determined by a UV scan, with λmax at 225 and 272 nm).[3]
  • Data Analysis:
  • Measure the peak area of the this compound peak at each time point.
  • Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of this compound remaining.
  • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_work Dilute to 100 µM in aqueous buffer prep_stock->prep_work t0 T=0 (Immediate Sample) prep_work->t0 incubate Incubate at experimental temperature t0->incubate sampling Sample at time points (e.g., 1, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc data Quantify this compound peak area & identify new peaks hplc->data

Caption: Workflow for assessing this compound stability.

Hypothesized Hydrolytic Degradation of this compound

G cluster_products Potential Hydrolysis Products This compound This compound (4-[(2,6-dichlorophenyl)carbamoyl]benzoic acid) product1 2,6-Dichloroaniline This compound->product1 Amide Hydrolysis product2 Terephthalic Acid This compound->product2 Amide Hydrolysis

Caption: Potential hydrolytic degradation of this compound.

References

Identifying and minimizing artifacts in patch-clamp recordings with Dcpib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dcpib in patch-clamp experiments. The information is tailored for scientists and drug development professionals to help identify and minimize artifacts in their recordings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a selective and potent inhibitor of volume-regulated anion channels (VRACs), also known as swelling-induced chloride channels (ICl,swell).[1][2] It is widely used to study the physiological roles of these channels.

Q2: I'm observing changes in my recording that are inconsistent with VRAC inhibition. What could be the cause?

While this compound is a potent VRAC blocker, it has several well-documented off-target effects that can manifest as artifacts in patch-clamp recordings. These include the modulation of various potassium channels, glutamate transporters, and connexin hemichannels.[3][4] It is crucial to be aware of these potential off-target effects when interpreting your data.

Q3: What are the known off-target effects of this compound?

This compound has been shown to:

  • Activate two-pore domain potassium (K2P) channels of the TREK and TRAAK subfamilies.[3][5][6]

  • Inhibit other K2P channels, including TRESK, TASK1, and TASK3.[2][7][8]

  • Inhibit some inwardly rectifying potassium (Kir) channels.[9][10]

  • Inhibit the glial glutamate transporter GLT-1.[1][11][12]

  • Inhibit connexin hemichannels.[1][11]

  • Inhibit mitochondrial respiration, which can have broad, indirect effects on cell health and electrophysiology.[4]

Troubleshooting Guide for this compound-Related Artifacts

This guide will help you identify and address common artifacts observed during patch-clamp recordings with this compound.

Problem 1: Unexplained change in holding current and input resistance in voltage-clamp.
  • Symptom: Upon application of this compound, you observe a significant change in the holding current (often an outward current) and a decrease in the input resistance of the cell, even under isotonic conditions where VRACs are not expected to be active.

  • Potential Cause: Activation of TREK/TRAAK potassium channels. These channels contribute to the resting membrane potential, and their activation by this compound will lead to an outward potassium current at typical holding potentials (e.g., -60 mV to -80 mV), causing a decrease in input resistance.[3]

  • Troubleshooting Steps:

    • Perform a current-voltage (I-V) ramp: Before and after this compound application, apply a voltage ramp (e.g., from -120 mV to +60 mV). An increase in the outward current and a hyperpolarizing shift in the reversal potential towards the equilibrium potential for potassium (EK) would support the activation of a potassium conductance.[3]

    • Pharmacological controls: If your cell type is known to express TREK/TRAAK channels, you can test for the effects of other activators of these channels, such as arachidonic acid. The effect of this compound may occlude the effect of arachidonic acid.[3][5]

    • Vary extracellular potassium: Changing the extracellular potassium concentration will shift the reversal potential of the this compound-induced current if it is carried by potassium ions, confirming the identity of the activated channel.

Problem 2: Hyperpolarization of the resting membrane potential in current-clamp.
  • Symptom: In current-clamp mode, the application of this compound causes the cell to hyperpolarize.

  • Potential Cause: Activation of TREK/TRAAK potassium channels. The increased potassium conductance will drive the membrane potential closer to the equilibrium potential for potassium (EK), resulting in hyperpolarization.[3]

  • Troubleshooting Steps:

    • Monitor input resistance: Concurrently with the hyperpolarization, you should observe a decrease in the input resistance of the cell, which can be measured by injecting small hyperpolarizing current steps.

    • Pharmacological controls: As with the voltage-clamp scenario, use other known modulators of TREK/TRAAK channels to confirm their involvement.

Problem 3: Altered neuronal firing properties or synaptic transmission.
  • Symptom: You observe changes in action potential firing frequency, waveform, or synaptic event frequency/amplitude after applying this compound in neuronal recordings.

  • Potential Cause:

    • Modulation of potassium channels: Activation or inhibition of various K2P channels (TREK, TASK, TRESK) by this compound can significantly alter neuronal excitability.[7][8]

    • Inhibition of glutamate transporters: In recordings from glial cells or in brain slices, inhibition of the GLT-1 glutamate transporter can lead to an increase in extracellular glutamate levels, potentially affecting neuronal activity.[1][11]

    • Inhibition of connexin hemichannels: this compound can block connexin hemichannels, which are involved in intercellular communication and the release of signaling molecules like ATP and glutamate.[1][11]

  • Troubleshooting Steps:

    • Isolate the cell type: If possible, perform recordings in isolated neurons to eliminate confounding effects from glial cells.

    • Use specific antagonists for off-targets: If you suspect the involvement of a particular off-target, use a more specific antagonist for that target in a separate control experiment to see if it mimics or occludes the effect of this compound.

    • Consider the experimental preparation: Be mindful of the cell types present in your preparation (e.g., neurons and glia in brain slices) and their potential interactions.

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound's effects on its primary target and various off-targets.

Target Channel/Transporter Effect of this compound IC50 Value Cell Type Reference
Primary Target
Volume-Regulated Anion Channel (VRAC) / ICl,swellInhibition~2-4 µMVarious[3]
ICl,swellInhibition4.1 µMCPAE cells[2]
Off-Targets
TRESK (K2P)Inhibition0.14 µMCOS-7 cells[2][7]
TASK1 (K2P)Inhibition0.95 µMCOS-7 cells[2]
TASK3 (K2P)Inhibition50.72 µMCOS-7 cells[2]
GLT-1 (Glutamate Transporter)Inhibition~10 µMMicroglial cells[1]
Connexin HemichannelsInhibition~1 µMGlial cells[1]
Kir3.1/Kir3.4Inhibition22.1 µMXenopus oocytes[9]

Experimental Protocols

Protocol for Application of this compound in Patch-Clamp Recordings
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-50 mM). Store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution into your extracellular recording solution to the desired final concentration (typically 10-20 µM for VRAC inhibition). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

  • Control Recording: Obtain a stable whole-cell recording and record baseline activity for a sufficient period (e.g., 5-10 minutes) to ensure stability.

  • This compound Application: Perfuse the cell with the this compound-containing extracellular solution. Monitor the recording for changes in holding current, input resistance, resting membrane potential, or other relevant parameters.

  • Washout: After observing the effect of this compound, perfuse the cell with the control extracellular solution to check for reversibility of the effects.

Protocol for Control Experiments to Identify Off-Target Effects
  • Characterize the this compound-induced current:

    • In voltage-clamp, apply a series of voltage steps or a voltage ramp before and after this compound application to determine the I-V relationship of the this compound-sensitive current.

    • In current-clamp, measure the resting membrane potential and input resistance before and after this compound application.

  • Ionic Substitution: To identify the ions carrying the this compound-induced current, perform experiments where you alter the ionic composition of the extracellular or intracellular solution. For example, to test for potassium channel activation, vary the extracellular potassium concentration and observe the shift in the reversal potential of the this compound-sensitive current.

  • Pharmacological Controls:

    • To confirm the involvement of a suspected off-target, use a more specific blocker or activator for that target.

    • For example, if you suspect TREK channel activation, you can apply a known TREK channel blocker to see if it reverses the effect of this compound.

  • Use a structurally unrelated VRAC inhibitor: To confirm that the observed effect is due to VRAC inhibition and not an off-target effect of this compound, consider using a structurally different VRAC inhibitor as a control.

Visualizations

Dcpib_Troubleshooting_Workflow start Start Patch-Clamp Recording apply_this compound Apply this compound start->apply_this compound observe_effect Observe Electrophysiological Change apply_this compound->observe_effect is_vrac_inhibition Is the effect consistent with VRAC inhibition? observe_effect->is_vrac_inhibition artifact_check Suspect Artifact/ Off-Target Effect is_vrac_inhibition->artifact_check No conclusion Conclude Effect is Likely Due to VRAC Inhibition is_vrac_inhibition->conclusion Yes problem1 Problem 1: Change in Holding Current/ Input Resistance (VC) artifact_check->problem1 problem2 Problem 2: Hyperpolarization (CC) artifact_check->problem2 problem3 Problem 3: Altered Neuronal Activity artifact_check->problem3 cause1 Potential Cause: Activation of TREK/TRAAK K+ Channels problem1->cause1 cause2 Potential Cause: Activation of TREK/TRAAK K+ Channels problem2->cause2 cause3 Potential Causes: - K+ Channel Modulation - GLT-1 Inhibition - Connexin Block problem3->cause3 solution1 Troubleshooting: - I-V Ramp - Vary External K+ - Pharmacological Controls cause1->solution1 solution2 Troubleshooting: - Monitor Input Resistance - Pharmacological Controls cause2->solution2 solution3 Troubleshooting: - Isolate Cell Type - Specific Antagonists - Consider Preparation cause3->solution3 end Interpret Data with Consideration of Off-Target Effects solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for identifying this compound-related artifacts.

Dcpib_Signaling_Pathways cluster_inhibition Inhibition cluster_activation Activation This compound This compound vrac VRAC (ICl,swell) (Primary Target) This compound->vrac Inhibits tresk TRESK/TASK (K2P Channels) This compound->tresk Inhibits kir Kir Channels This compound->kir Inhibits glt1 GLT-1 (Glutamate Transporter) This compound->glt1 Inhibits connexin Connexin Hemichannels This compound->connexin Inhibits trek TREK/TRAAK (K2P Channels) This compound->trek Activates

Caption: this compound's primary and off-target molecular interactions.

References

Technical Support Center: Troubleshooting Unexpected Dcpib Results in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dcpib in their cell viability experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues that may arise during your research.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound, or 4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl)oxybutyric acid, is primarily known as a potent and reversible inhibitor of Volume-Regulated Anion Channels (VRACs).[1] VRACs are crucial for regulating cell volume, and their inhibition by this compound can impact various cellular processes. The inhibitory mechanism involves this compound acting like a "cork" that physically blocks the channel's pore.

2. I'm observing an unexpected increase in cell viability with this compound in my MTT assay. What could be the cause?

This is a counterintuitive but not unheard-of result. Several factors could contribute to this observation:

  • Off-target effects on mitochondrial respiration: The MTT assay relies on the activity of mitochondrial dehydrogenases. This compound has been shown to inhibit mitochondrial respiration, which can paradoxically lead to an accumulation of reducing equivalents (NADH and NADPH) that can enhance the reduction of MTT to formazan, giving a false-positive signal for increased viability.[2]

  • Induction of mitochondrial biogenesis: Some anti-cancer drugs have been shown to increase mitochondrial mass in surviving cells.[3] If this compound has a similar effect in your cell line, the increased number of mitochondria could lead to a higher MTT reduction, masking any actual cytotoxic effects.[3]

  • Direct interaction with formazan: While not specifically documented for this compound, some compounds can interact with the formazan product of the MTT assay, either by stabilizing it or having overlapping absorbance spectra, leading to inaccurate readings.[4]

3. My cell viability results with this compound are inconsistent across different assays (e.g., MTT vs. Annexin V/PI). Why?

This is a common issue and highlights the importance of using multiple, mechanistically distinct assays to assess cell viability. The discrepancy often arises from this compound's off-target effects:

  • Mitochondrial interference (MTT assay): As mentioned, this compound's impact on mitochondrial function can lead to misleading MTT results.[2]

  • Apoptosis vs. Necrosis: this compound can influence both apoptotic and necrotic pathways. An Annexin V/PI assay will distinguish between these, while an MTT assay primarily reflects metabolic activity and doesn't differentiate between modes of cell death. VRAC is involved in the early stages of apoptosis, specifically in a process called apoptotic volume decrease (AVD).[5] Inhibition of VRAC by this compound could therefore delay or alter the apoptotic process.

  • Assay-specific artifacts: Each assay has its own set of potential artifacts. For example, compounds can interfere with fluorescent dyes in the Annexin V/PI assay or with the enzymatic reactions in assays like LDH.

4. Can this compound's off-target effects influence my cell viability results?

Absolutely. This compound is known to interact with a variety of other ion channels and cellular components, which can significantly impact cell viability. It is crucial to be aware of these off-target effects when interpreting your data.

Troubleshooting Guides

Issue 1: Unexpected Increase in Viability (MTT Assay)
Possible Cause Troubleshooting Steps
This compound-induced mitochondrial dysfunction leading to MTT artifact. 1. Use an alternative viability assay: Switch to a non-mitochondrial-based assay like the LDH cytotoxicity assay (measures membrane integrity) or a real-time live/dead cell imaging assay. 2. Measure mitochondrial respiration directly: Use a Seahorse XF Analyzer or similar technology to directly assess the effect of this compound on your cells' oxygen consumption rate.[2] 3. Control for direct MTT reduction: Perform a cell-free control by incubating this compound with MTT and culture medium to see if it directly reduces the MTT.
Increased mitochondrial biogenesis. 1. Measure mitochondrial mass: Use a fluorescent dye like MitoTracker Green to quantify mitochondrial content in this compound-treated versus control cells.[2] 2. Normalize MTT data to cell number: Use a parallel method to count cells (e.g., trypan blue exclusion or a nuclear stain like Hoechst) and normalize your MTT absorbance readings to the actual cell number.
Interaction with formazan. 1. Spectrophotometric scan: After the MTT assay, perform a full absorbance scan of the dissolved formazan product in the presence and absence of this compound to check for any spectral shifts or unexpected peaks.
Issue 2: Discrepancies Between Different Viability Assays
Possible Cause Troubleshooting Steps
Different cellular processes being measured. 1. Use a multi-parametric approach: Combine assays that measure different aspects of cell death. For example, use Annexin V/PI to assess apoptosis and necrosis, a caspase activity assay to measure apoptotic pathway activation, and an LDH assay for membrane integrity. 2. Time-course experiment: Perform your viability assays at multiple time points to understand the kinetics of cell death induced by this compound.
Off-target effects of this compound. 1. Consult the IC50 table: Refer to the table of this compound's off-target effects below to see if the concentrations you are using are likely to affect other channels in your cell line. 2. Use a more specific VRAC inhibitor (if available): Research and consider using a more recently developed VRAC inhibitor with a better selectivity profile.
Assay-specific interference. 1. Run appropriate controls for each assay: For fluorescent assays, include a "this compound only" control to check for autofluorescence. For enzymatic assays, test if this compound inhibits or activates the enzyme in a cell-free system.
Issue 3: High Background or False Positives in Annexin V/PI Assay
Possible Cause Troubleshooting Steps
This compound autofluorescence. 1. Run an "unstained, this compound-treated" control: Analyze cells treated with this compound but without Annexin V or PI on the flow cytometer to determine if this compound itself is fluorescent in the channels you are using. 2. Use spectrally distinct fluorophores: If this compound autofluorescence is an issue, choose Annexin V and viability dye conjugates with emission spectra that do not overlap with this compound's fluorescence.
This compound-induced changes in intracellular pH or calcium. 1. Measure intracellular pH and calcium: Use fluorescent indicators like BCECF-AM for pH or Fura-2 AM for calcium to determine if this compound is altering these parameters in your cells. Changes in these ions can affect dye binding and overall cell health. 2. Use appropriate buffers: Ensure your binding buffer for the Annexin V assay has the correct calcium concentration, as Annexin V binding is calcium-dependent.
Synergistic effects with other treatments. 1. Test each compound individually: If you are co-treating with other drugs (e.g., cisplatin), make sure you have viability data for each compound alone at the same concentrations used in the combination treatment.

Quantitative Data Summary

This compound IC₅₀ Values for On-Target and Off-Target Effects
TargetActionIC₅₀ (µM)Cell Line/System
VRAC (ICl,swell) Inhibition 4.1 CPAE cells [1]
TRESK (K2P channel)Inhibition0.14COS-7 cells[1]
TASK1 (K2P channel)Inhibition0.95COS-7 cells[1]
TASK3 (K2P channel)Inhibition50.72COS-7 cells[1]
TREK1 (K2P channel)Activation-COS-7 cells
TRAAK (K2P channel)Activation-COS-7 cells

Note: This table is not exhaustive and IC₅₀ values can vary between cell types and experimental conditions.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and other compounds if applicable) and incubate for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with this compound as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, but be mindful of incubation time).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Signaling Pathways and Workflows

Dcpib_Troubleshooting_Workflow start Unexpected Cell Viability Result with this compound assay_type Which assay was used? start->assay_type mtt MTT Assay assay_type->mtt MTT other_assay Other (e.g., Annexin V, LDH) assay_type->other_assay Other mtt_increase Increased Viability? mtt->mtt_increase other_discrepancy Discrepancy with other assays? other_assay->other_discrepancy mtt_decrease Expected Decrease mtt_increase->mtt_decrease No mito_effect Potential Mitochondrial Artifact - this compound inhibits respiration - Increased mitochondrial biogenesis mtt_increase->mito_effect Yes mtt_increase_yes Yes mtt_increase_no No solution_mtt Solutions: 1. Use non-mitochondrial assay (LDH, Real-time imaging) 2. Measure mitochondrial respiration (e.g., Seahorse) 3. Normalize to cell number 4. Run cell-free controls mito_effect->solution_mtt formazan_interaction Potential Formazan Interaction formazan_interaction->solution_mtt off_target Consider Off-Target Effects: - K+ channels - Intracellular pH/Ca2+ - See IC50 Table other_discrepancy->off_target Yes other_discrepancy_yes Yes other_discrepancy_no No multi_parametric Solution: Use multi-parametric approach (Annexin V, Caspase, LDH) off_target->multi_parametric

Caption: A logical workflow for troubleshooting unexpected this compound results.

VRAC_Apoptosis_Pathway cluster_cell Cell cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular apoptotic_stimuli Apoptotic Stimuli (e.g., Staurosporine, Cisplatin) vroc VRAC (Volume-Regulated Anion Channel) apoptotic_stimuli->vroc Activates ca_release Intracellular Ca2+ Release (from ER) apoptotic_stimuli->ca_release cl_efflux Cl- Efflux vroc->cl_efflux This compound This compound This compound->vroc Inhibits avd Apoptotic Volume Decrease (AVD) caspase_activation Caspase Activation (Caspase-3/7, -8, -9) avd->caspase_activation water_efflux Water Efflux cl_efflux->water_efflux cell_shrinkage Cell Shrinkage water_efflux->cell_shrinkage cell_shrinkage->avd apoptosis Apoptosis caspase_activation->apoptosis ca_release->vroc Modulates

Caption: The role of VRAC in the intrinsic apoptosis pathway.

This technical support center provides a starting point for troubleshooting unexpected results with this compound. Remember that cell biology is complex, and the effects of any compound can be highly cell-type dependent. Always include proper controls and consider the multiple mechanisms of action of this compound when interpreting your data.

References

Dcpib On-Target Effect Validation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals validate the on-target effects of Dcpib, a potent inhibitor of Volume-Regulated Anion Channels (VRACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound and its mechanism of action?

A1: The primary on-target effect of this compound is the selective inhibition of Volume-Regulated Anion Channels (VRACs). VRACs are crucial for regulating cell volume in response to osmotic stress. This compound physically blocks the channel pore, preventing the outflow of chloride and other small organic osmolytes. This mechanism is often described as a "cork-in-a-bottle" model, where this compound binds to the outer vestibule of the channel, sterically occluding ion passage.[1]

Q2: I'm observing unexpected cellular effects after this compound treatment. What are the known off-target effects?

A2: this compound is known to have several off-target effects, which can complicate data interpretation. It is crucial to consider these when designing experiments and analyzing results. Known off-target effects include:

  • Modulation of Potassium Channels: this compound can activate TREK-1 and TRAAK channels while inhibiting TRESK, TASK1, and TASK3 potassium channels.[2][3][4][5][6][7]

  • Inhibition of Glutamate Transport: this compound can inhibit the glutamate transporter GLT-1 and glutamate release through connexin hemichannels.[8][9]

  • Inhibition of Mitochondrial Respiration: this compound can suppress mitochondrial function independently of its effect on VRAC.[10][11]

  • Inhibition of VEGFR2 Signaling: this compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway, suggesting anti-angiogenic properties.[12]

A summary of the inhibitory concentrations (IC₅₀) for on-target and major off-target effects is provided in the table below.

TargetEffectReported IC₅₀/ConcentrationCell Type/System
VRAC / ICl,swell Inhibition (On-Target) ~2 µM - 4.1 µM Rat pancreatic β-cells, CPAE cells
TRESK K+ ChannelInhibition (Off-Target)0.14 µMCOS-7 cells
TASK1 K+ ChannelInhibition (Off-Target)0.95 µMNot specified
Connexin HemichannelsInhibition (Off-Target)~1 µMRat glial cells
TASK3 K+ ChannelInhibition (Off-Target)50.72 µMNot specified
Mitochondrial RespirationInhibition (Off-Target)10 µM (suppression)HAP-1 and HEK-293 cells
VEGFR2 SignalingInhibition (Off-Target)5-20 µM (reduction in phosphorylation)HUVECs

This table summarizes data from multiple sources.[2][3][4][8][10][11][12][13] For detailed experimental conditions, please refer to the cited literature.

Troubleshooting Guides

Issue 1: How can I confirm that the observed physiological effect in my experiment is due to VRAC inhibition by this compound and not an off-target effect?

Solution: A multi-pronged approach is recommended to validate the on-target effects of this compound. This involves using negative controls, orthogonal approaches, and rescue experiments.

Experimental Workflow for On-Target Validation

cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 Genetic Validation (Gold Standard) cluster_3 Orthogonal Validation A Cellular Phenotype Observed with this compound Treatment B Measure VRAC Activity Directly (e.g., Patch Clamp, YFP Quenching) A->B Confirm target engagement D Use LRRC8A Knockout/Knockdown Cells A->D Test necessity of target G Use Structurally Unrelated VRAC Inhibitor A->G Confirm with different tool C Correlate Phenotype with VRAC Inhibition Dose-Response B->C Establish correlation E Treat with this compound D->E F Phenotype Abolished? E->F H Phenotype Replicated? G->H

Caption: Workflow for validating this compound's on-target effects.

Detailed Methodologies:

1. Genetic Validation using LRRC8A Knockout/Knockdown Cells:

This is the most definitive method to confirm the on-target effect of this compound. LRRC8A is an essential subunit of the VRAC channel.[14][15]

  • Protocol:

    • Culture wild-type (WT) and LRRC8A knockout (KO) or knockdown (KD) cells under identical conditions.

    • Treat both WT and LRRC8A KO/KD cells with a range of this compound concentrations.

    • Assess the cellular phenotype of interest (e.g., apoptosis, cell migration, cytokine release).

  • Expected Outcome: If the effect is on-target, it will be significantly diminished or completely absent in the LRRC8A KO/KD cells compared to the WT cells.[10][11][16][17][18][19]

2. Orthogonal Pharmacological Inhibition:

Use a structurally different VRAC inhibitor to see if it phenocopies the effect of this compound. This helps to rule out off-target effects specific to the chemical scaffold of this compound.

  • Examples of alternative VRAC inhibitors: Carbenoxolone, NPPB.[14]

  • Protocol:

    • Treat your cells with the alternative VRAC inhibitor at its known effective concentration.

    • Assess the cellular phenotype.

Issue 2: How can I directly measure the inhibition of VRAC activity by this compound in my cell type?

Solution: There are several biophysical and fluorescence-based methods to directly quantify VRAC activity.

Signaling Pathway of VRAC Activation and Inhibition

cluster_0 Stimulus cluster_1 Cellular Response cluster_2 Pharmacological Intervention HypotonicStress Hypotonic Stress CellSwelling Cell Swelling HypotonicStress->CellSwelling VRAC_Activation VRAC (LRRC8) Activation CellSwelling->VRAC_Activation IonEfflux Cl- & Osmolyte Efflux VRAC_Activation->IonEfflux RVD Regulatory Volume Decrease (RVD) IonEfflux->RVD This compound This compound This compound->VRAC_Activation Inhibition

Caption: VRAC activation by hypotonic stress and inhibition by this compound.

Detailed Methodologies:

1. Patch-Clamp Electrophysiology:

This is the gold-standard technique for measuring ion channel activity with high temporal and voltage resolution.[20][21][22][23][24]

  • Protocol (Whole-Cell Configuration):

    • Prepare intracellular and extracellular solutions. The extracellular solution will be switched from isotonic to hypotonic to induce cell swelling and activate VRACs.

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a series of voltage steps or ramps to measure membrane currents.

    • Perfuse the cell with a hypotonic solution to activate the swelling-induced chloride current (ICl,swell).

    • Once a stable ICl,swell is established, apply this compound to the extracellular solution.

    • Record the inhibition of ICl,swell.

  • Data Analysis: Plot the current-voltage (I-V) relationship before and after this compound application. The reduction in the outward-rectifying current is indicative of VRAC inhibition.

2. YFP-Quenching Assay:

This is a fluorescence-based assay suitable for higher-throughput screening of VRAC activity.[15][25][26] It relies on the principle that iodide, which can permeate VRACs, quenches the fluorescence of yellow fluorescent protein (YFP).

  • Protocol:

    • Use cells stably expressing a halide-sensitive YFP variant.

    • Plate the cells in a multi-well plate.

    • Replace the culture medium with an isotonic buffer.

    • Pre-incubate the cells with this compound or a vehicle control.

    • Induce VRAC activation by replacing the isotonic buffer with a hypotonic buffer containing iodide.

    • Measure the rate of YFP fluorescence quenching over time using a plate reader.

  • Data Analysis: A slower rate of fluorescence quenching in this compound-treated cells compared to control cells indicates inhibition of VRAC-mediated iodide influx.

Issue 3: How can I functionally assess the consequence of VRAC inhibition by this compound?

Solution: Since VRACs are critical for cell volume regulation, measuring changes in cell volume is a direct functional readout of VRAC activity.

Detailed Methodologies:

1. Cell Volume Measurement using Calcein-AM:

This method uses the fluorescent dye calcein-AM to measure relative changes in cell volume.

  • Protocol:

    • Load cells with calcein-AM. The esterase activity in live cells cleaves the AM group, trapping the fluorescent calcein inside.

    • Wash the cells and incubate with this compound or vehicle.

    • Induce cell swelling by applying a hypotonic solution.

    • Measure the fluorescence intensity of calcein over time. As the cell swells, the intracellular concentration of calcein decreases, leading to a reduction in fluorescence.

  • Data Analysis: In the presence of an effective VRAC inhibitor like this compound, the regulatory volume decrease (RVD) will be impaired, and the cells will either continue to swell or fail to return to their initial volume. This is observed as a more sustained decrease in fluorescence compared to control cells.[9]

2. Electronic Cell Sizing (Coulter Counter):

This technique measures cell volume by detecting changes in electrical resistance as cells pass through a small aperture.[27][28][29]

  • Protocol:

    • Prepare cell suspensions in isotonic buffer.

    • Treat the cells with this compound or vehicle.

    • Expose the cells to a hypotonic solution for a defined period.

    • Measure the cell volume distribution using a Coulter counter.

  • Data Analysis: Compare the cell volume histograms of treated and untreated cells. This compound-treated cells are expected to show a greater increase in mean cell volume under hypotonic stress due to the inhibition of RVD.

References

Technical Support Center: Navigating DCPIB Interference in Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference of the volume-regulated anion channel (VRAC) inhibitor, DCPIB, with fluorescent dyes in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound interferes with fluorescent dyes?

A1: The primary mechanism of interference is not direct interaction with the dye itself, but rather through this compound's off-target effects on cellular physiology. This compound is a known mitochondrial uncoupler, dissipating the mitochondrial membrane potential.[1] This directly affects the accuracy of fluorescent dyes that are sensitive to changes in mitochondrial health.

Q2: Which types of fluorescent dyes are most susceptible to interference by this compound?

A2: Dyes that measure mitochondrial membrane potential are highly susceptible to interference. Additionally, due to this compound's broad off-target effects on various ion channels and transporters, dyes measuring intracellular ion concentrations (e.g., Ca²⁺, pH) may also be affected, though direct evidence is less documented.[2][3][4]

Q3: Can this compound directly interfere with the fluorescence signal through spectral overlap?

A3: While the primary interference mechanism is physiological, the possibility of direct spectral overlap cannot be entirely ruled out without specific spectral data for this compound. However, there is currently limited information available on the absorbance and emission spectra of this compound itself. It is crucial to perform appropriate controls to account for any potential direct interference.

Troubleshooting Guide: this compound-Related Fluorescence Artifacts

This guide provides a step-by-step approach to identifying and mitigating potential artifacts in your fluorescence imaging experiments when using this compound.

Problem: Unexpected Changes in Fluorescence Signal Upon this compound Application

Possible Cause 1: Off-Target Mitochondrial Uncoupling

Many fluorescent dyes are sensitive to changes in mitochondrial membrane potential. This compound can cause a dose-dependent decrease in the fluorescence of such dyes, which may be misinterpreted as a specific experimental outcome.[1]

Affected Dyes (Examples):

  • Mitochondrial Membrane Potential Dyes: TMRE, TMRM, Rhodamine 123, JC-1, DiOC6(3)

Troubleshooting Steps:

  • Perform a Positive Control: Use a known mitochondrial uncoupler, such as FCCP or CCCP, at a concentration known to dissipate the mitochondrial membrane potential in your cell type. If this compound elicits a similar change in fluorescence as the positive control, it is highly likely that the observed effect is due to mitochondrial uncoupling.

  • Dose-Response Analysis: Perform a dose-response experiment with this compound. Off-target effects are often concentration-dependent. Use the lowest effective concentration of this compound for VRAC inhibition to minimize mitochondrial effects.[4][5][6]

  • Use Alternative Dyes: If possible, use a fluorescent dye that is less sensitive to changes in mitochondrial membrane potential to measure the parameter of interest.

  • Consider Alternative VRAC Inhibitors: Explore the use of more selective VRAC inhibitors with fewer off-target effects.[5][7][8][9]

Possible Cause 2: Alteration of Intracellular Ion Homeostasis

This compound has been shown to have off-target effects on various ion channels, which could alter intracellular ion concentrations and affect the readout of ion-sensitive dyes.[2][3]

Affected Dyes (Potential Examples):

  • Calcium Indicators: Fluo-4, Fura-2, Rhod-2

  • pH Indicators: BCECF, SNARF-1

Troubleshooting Steps:

  • Control for Off-Target Channel Activity: If you suspect interference with a specific ion channel, use a known inhibitor or activator of that channel as a control to see if it phenocopies the effect of this compound.

  • Validate with an Orthogonal Method: Whenever possible, confirm your findings using a non-fluorescence-based method to measure the ion concentration.

  • Thorough Literature Review: Investigate the known off-target effects of this compound on the specific ion channels present in your experimental system.

Possible Cause 3: Direct Spectral Interference

While less likely to be the primary cause, direct absorption of excitation light or emission of fluorescence by this compound could interfere with your measurements.

Troubleshooting Steps:

  • Measure this compound's Spectral Properties: If you have access to a spectrophotometer and a fluorometer, measure the absorbance and emission spectra of this compound in your experimental buffer. This will allow you to assess any potential overlap with your fluorescent dye's spectra.

  • No-Dye Control: Image cells treated with this compound but without the fluorescent dye to check for any intrinsic fluorescence of the compound under your imaging conditions.

  • In Vitro Assay: Perform a cell-free experiment by mixing your fluorescent dye with this compound in a cuvette or microplate well to see if there is any direct interaction or quenching of the dye's fluorescence.

Quantitative Data Summary

The following table summarizes the known off-target effects of this compound and other VRAC inhibitors, which can indirectly lead to interference with fluorescent dyes.

InhibitorTargetIC₅₀/EC₅₀Off-Target EffectsReferences
This compound VRAC2-5 µMMitochondrial uncoupling, inhibits K2P channels (TRESK, TASK1, TASK3), activates TREK1 and TRAAK K⁺ channels, inhibits hERG K⁺ channels, affects intracellular Ca²⁺ signaling.[2][3][4][5]
Tamoxifen VRACLow µM rangeNon-selective, also an estrogen receptor modulator.[6]
Carbenoxolone (CBX) VRAC15 µMAlso a gap junction/hemichannel inhibitor.[6]
Phloretin VRAC30 µMInhibits CFTR, various cation channels, aquaporins, and transporters.[6]
Pranlukast VRAC~3 µMCysteinyl leukotriene 1 (CysLT1) receptor antagonist.[5][6]
Zafirlukast VRAC~17 µMCysteinyl leukotriene 1 (CysLT1) receptor antagonist.[6]
VI-116 VRAC1.28 µMMinimal effect on ANO1 and hERG K⁺ channels, no effect on intracellular calcium signaling at 10 µM.[2]

Experimental Protocols

Protocol 1: Assessing this compound's Effect on Mitochondrial Membrane Potential using JC-1

This protocol allows for the ratiometric detection of mitochondrial membrane potential, providing a robust way to assess the off-target mitochondrial uncoupling effects of this compound.

Materials:

  • Cells of interest

  • This compound

  • FCCP (positive control)

  • JC-1 dye

  • Culture medium

  • Fluorescence microscope or plate reader with appropriate filters for green (monomers) and red (J-aggregates) fluorescence.

Procedure:

  • Cell Seeding: Seed cells in a suitable imaging plate or dish and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound, a vehicle control, and a positive control (e.g., 10 µM FCCP) for the desired duration.

  • JC-1 Staining:

    • Prepare a working solution of JC-1 in pre-warmed culture medium (typically 1-10 µg/mL).

    • Remove the compound-containing medium and add the JC-1 staining solution.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope.

    • Acquire images in both the green channel (Ex/Em ~485/535 nm for monomers) and the red channel (Ex/Em ~535/595 nm for J-aggregates).

  • Analysis:

    • Quantify the fluorescence intensity in both channels for each condition.

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: In Vitro Assay for Direct Dye-DCPIB Interaction

This protocol helps to determine if this compound directly quenches or enhances the fluorescence of your dye of interest in a cell-free system.

Materials:

  • Fluorescent dye of interest

  • This compound

  • Experimental buffer (e.g., PBS)

  • Fluorometer or microplate reader

Procedure:

  • Prepare Dye Solution: Prepare a solution of your fluorescent dye in the experimental buffer at the concentration you use in your imaging experiments.

  • Prepare this compound Solutions: Prepare a series of this compound solutions in the experimental buffer at concentrations ranging from below to above what is used in your cellular assays.

  • Mix and Measure:

    • In a cuvette or a microplate well, mix the dye solution with the different concentrations of the this compound solutions (and a vehicle control).

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your dye.

  • Analysis:

    • Plot the fluorescence intensity of the dye as a function of the this compound concentration.

    • A significant decrease in fluorescence suggests quenching, while an increase suggests enhancement.

Visualizations

DCPIB_Interference_Pathway This compound This compound VRAC VRAC This compound->VRAC Inhibition (Primary Target) Mitochondria Mitochondria This compound->Mitochondria Off-Target: Uncoupling IonChannels Other Ion Channels (e.g., K2P, TREK) This compound->IonChannels Off-Target: Modulation CellularResponse Observed Fluorescence Signal VRAC->CellularResponse Intended Biological Effect MitoDye Mitochondrial Membrane Potential Dye Mitochondria->MitoDye Affects IonDye Ion-Sensitive Dye IonChannels->IonDye Affects FluorescentDye Fluorescent Dye MitoDye->CellularResponse IonDye->CellularResponse

Caption: this compound's primary and off-target effects leading to fluorescence interference.

Troubleshooting_Workflow Start Unexpected Fluorescence Change with this compound IsMitoDye Is it a mitochondrial membrane potential dye? Start->IsMitoDye IsIonDye Is it an ion-sensitive dye? IsMitoDye->IsIonDye No MitoControl Run Mitochondrial Uncoupler Control (FCCP) IsMitoDye->MitoControl Yes SpectralCheck Potential Spectral Overlap? IsIonDye->SpectralCheck No IonControl Run Specific Ion Channel Modulator Control IsIonDye->IonControl Yes InVitroAssay Perform In Vitro Dye-DCPIB Interaction Assay SpectralCheck->InVitroAssay ConclusionMito Interference likely due to mitochondrial uncoupling. MitoControl->ConclusionMito ConclusionIon Interference likely due to off-target ion channel effects. IonControl->ConclusionIon ConclusionSpectral Direct spectral interference is possible. InVitroAssay->ConclusionSpectral Alternative Consider alternative VRAC inhibitors. ConclusionMito->Alternative ConclusionIon->Alternative

Caption: Troubleshooting workflow for this compound-induced fluorescence artifacts.

References

Technical Support Center: Accounting for DCPIB's Impact on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the off-target effects of the volume-regulated anion channel (VRAC) inhibitor, DCPIB, on mitochondrial respiration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects mitochondrial respiration?

A1: this compound impacts mitochondrial respiration through two primary off-target mechanisms, independent of its function as a VRAC inhibitor. Firstly, it acts as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane. Secondly, it directly inhibits Complexes I, II, and III of the electron transport chain (ETC)[1][2]. These actions lead to a decrease in mitochondrial membrane potential and a subsequent reduction in ATP production[1][2].

Q2: Are the mitochondrial effects of this compound dependent on its inhibition of VRAC?

A2: No, the effects of this compound on mitochondrial function are independent of its role as a VRAC inhibitor. Studies have demonstrated that this compound suppresses mitochondrial respiration and ATP production even in cells that lack the essential VRAC subunit LRRC8A[1][2]. This confirms that the impact on mitochondria is an off-target effect.

Q3: What are the observable effects of this compound on mitochondrial function in cellular assays?

A3: In cellular assays such as extracellular flux analysis (e.g., Seahorse XF assays), the application of this compound typically leads to a significant decrease in the oxygen consumption rate (OCR). Specifically, you can expect to see a reduction in basal respiration, ATP-linked respiration, and maximal respiration[1].

Q4: Besides mitochondria, what are other known off-target effects of this compound?

A4: this compound is known to have a range of off-target effects on various other channels and transporters. These include certain potassium channels (K2P, Kir), connexin hemichannels, and glutamate transporters[3][4][5]. It is crucial to consider these additional off-target effects when interpreting experimental data.

Troubleshooting Guide

Issue 1: Unexpected decrease in Oxygen Consumption Rate (OCR) after this compound treatment in a Seahorse XF Mito Stress Test.

  • Possible Cause: This is a known off-target effect of this compound. The compound inhibits multiple complexes of the electron transport chain and uncouples the mitochondrial membrane potential, leading to a reduction in OCR[1][2].

  • Troubleshooting Steps:

    • Acknowledge the Off-Target Effect: Recognize that the observed decrease in OCR is likely a direct consequence of this compound's impact on mitochondria and not necessarily related to VRAC inhibition.

    • Control Experiments:

      • Include a positive control for mitochondrial inhibition (e.g., rotenone/antimycin A) to ensure the assay is working correctly.

      • If possible, use a cell line that does not express the target VRAC (LRRC8A knockout) to isolate the mitochondrial-specific effects of this compound[1].

    • Data Interpretation: When analyzing your data, clearly state that the observed changes in mitochondrial respiration are, at least in part, attributable to the off-target effects of this compound.

Issue 2: Difficulty in distinguishing between VRAC-mediated effects and mitochondrial off-target effects.

  • Possible Cause: The multifaceted action of this compound makes it challenging to isolate its effects on a specific cellular process.

  • Troubleshooting Steps:

    • Use Alternative Inhibitors: Whenever possible, use other, structurally different VRAC inhibitors to see if they replicate the observed phenotype without the same mitochondrial liabilities. However, be aware that other inhibitors may also have their own off-target effects.

    • Genetic Knockdown/Knockout: The most definitive way to confirm the role of VRAC is to use genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of an essential VRAC subunit like LRRC8A[1]. Compare the effects of this compound in wild-type versus knockdown/knockout cells.

    • Dose-Response Curve: Perform a dose-response experiment with this compound. While not definitive, it may be possible to identify a concentration range where VRAC inhibition is achieved with minimal mitochondrial effects, although significant overlap is likely.

Data Presentation

Table 1: Summary of this compound's Quantitative Effects on Mitochondrial Respiration

ParameterEffect of this compound (typically at 10 µM)Reference
Basal Respiration Suppression[1]
ATP-Linked Respiration Suppression[1]
Mitochondrial Membrane Potential Dissipation / Reduction[1][2]
Complex I Activity Inhibition[1][2]
Complex II Activity Inhibition[2]
Complex III Activity Inhibition[1][2]
Mitochondrial ATP Production Suppression[2]

Experimental Protocols

Protocol 1: Assessing the Impact of this compound on Mitochondrial Respiration using Extracellular Flux Analysis (Seahorse XF)

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with a bicarbonate-free assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Preparation: Prepare stock solutions of this compound and other mitochondrial modulators (e.g., oligomycin, FCCP, rotenone/antimycin A). Dilute them to the final desired working concentrations in the assay medium.

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF sensor cartridge. Load the injection ports with the prepared compounds.

  • Assay Protocol:

    • Establish a baseline OCR measurement.

    • Inject this compound and measure the subsequent change in OCR.

    • For a full mitochondrial stress test in the presence of this compound, the injection strategy would be:

      • Port A: this compound

      • Port B: Oligomycin (to measure ATP-linked respiration)

      • Port C: FCCP (to measure maximal respiration)

      • Port D: Rotenone & Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption)

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity in the presence and absence of this compound.

Visualizations

DCPIB_Mitochondrial_Impact cluster_ETC Electron Transport Chain (ETC) cluster_Membrane Inner Mitochondrial Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP Production ATP Production ATP_Synthase->ATP Production Produces Proton_Gradient Proton Gradient (ΔΨm) Proton_Gradient->ATP_Synthase Drives This compound This compound This compound->ComplexI Inhibits This compound->ComplexII Inhibits This compound->ComplexIII Inhibits This compound->Proton_Gradient Dissipates (Uncouples)

Caption: this compound's off-target effects on mitochondrial respiration.

Experimental_Workflow_this compound Seed_Cells 1. Seed Cells in Seahorse Plate Prepare_Media 2. Prepare Assay Medium Seed_Cells->Prepare_Media Prepare_Compounds 3. Prepare this compound and Mito-Stress Compounds Prepare_Media->Prepare_Compounds Baseline 4. Measure Baseline OCR Prepare_Compounds->Baseline Inject_this compound 5. Inject this compound Baseline->Inject_this compound Measure_OCR1 6. Measure OCR Post-DCPIB Inject_this compound->Measure_OCR1 Inject_Modulators 7. Inject Other Mito Stress Modulators Measure_OCR1->Inject_Modulators Measure_OCR2 8. Measure Final OCR Inject_Modulators->Measure_OCR2 Normalize 9. Normalize Data Measure_OCR2->Normalize Analyze 10. Analyze Mitochondrial Parameters Normalize->Analyze

Caption: Workflow for assessing this compound's impact on mitochondrial respiration.

References

Best practices for long-term storage of Dcpib solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage and use of Dcpib (4-[(2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)methyl]benzoic acid) solutions.

Best Practices for Long-Term Storage

Proper storage of this compound, both as a solid and in solution, is critical for maintaining its stability and ensuring experimental reproducibility.

Solid this compound:

When stored as a solid powder, this compound is relatively stable. However, storage conditions can impact its long-term viability.

Storage ConditionDurationRecommendations
-20°CUp to 3 years[1][2][3]Recommended for long-term storage. Keep the vial tightly sealed to prevent moisture absorption.
+4°CSee manufacturer's dataSuitable for short-term storage.[4]
Room TemperatureUp to 4 years (per some suppliers)[5]While some data suggests stability, it is best practice to store refrigerated or frozen for long-term use.

This compound Stock Solutions:

The stability of this compound is significantly lower in solution. It is highly recommended to prepare fresh solutions for experiments, especially for sensitive in vivo studies.[6]

Storage ConditionSolventDurationRecommendations
-80°CDMSOUp to 2 years[6]Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][6]
-20°CDMSOUp to 1 year[1][6]A viable alternative to -80°C for shorter-term storage. Aliquotting is still strongly recommended.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution for in vitro use.

Materials:

  • This compound powder (Molecular Weight: ~427.37 g/mol , confirm batch-specific MW on vial)

  • Anhydrous or fresh, high-purity Dimethyl Sulfoxide (DMSO)[1]

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Methodology:

  • Pre-warming: Allow the this compound vial and DMSO to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[7]

  • Weighing: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.27 mg of this compound.

  • Dissolution: Add the weighed this compound to a sterile vial. Add the appropriate volume of fresh DMSO. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If precipitation occurs or the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.[6] Visually inspect for a clear solution.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store immediately at -20°C or -80°C.

Troubleshooting Guides

This section addresses common issues encountered during the storage and handling of this compound solutions.

Q1: My this compound solution has formed a precipitate after being stored at -20°C. What should I do?

A1: Precipitate formation upon freezing is a common issue.

  • Re-dissolving: Before use, allow the aliquot to thaw completely and equilibrate to room temperature. Vortex the vial thoroughly. If the precipitate persists, gentle warming (37°C) or sonication may be required to redissolve the compound.[6] Always visually inspect the solution to ensure it is clear before adding it to your experimental system.

  • Cause - Freeze-Thaw Cycles: This issue is often exacerbated by repeated freeze-thaw cycles. Ensure your stock solutions are aliquoted into single-use volumes to prevent this.[6]

  • Cause - Solvent Quality: The solubility of this compound can be reduced by moisture in the DMSO.[1] Always use fresh, anhydrous, or high-purity DMSO for preparing stock solutions.

Q2: I am observing unexpected or off-target effects in my experiment. Could this be related to the this compound solution?

A2: Yes, unexpected results can arise from both the compound's intrinsic properties and solution handling.

  • Off-Target Pharmacology: this compound is not entirely specific to Volume-Regulated Anion Channels (VRACs). It is known to modulate several two-pore domain potassium (K2P) channels, activating TREK1 and TRAAK while inhibiting TRESK, TASK1, and TASK3.[5][6] It can also inhibit mitochondrial respiration and ATP production independently of its action on VRACs.[8] Consider these off-target effects when interpreting your data.

  • Solution Degradation: If the solution was not stored properly (e.g., repeated freeze-thaws, long-term storage at +4°C), the compound may have degraded, leading to a loss of potency or the formation of confounding byproducts. It is best to use a fresh aliquot or prepare a new stock solution.

  • High Concentrations: Using excessively high concentrations of this compound can increase the likelihood of off-target effects. Whenever possible, perform a dose-response experiment to identify the minimum concentration required to achieve the desired effect on your primary target.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most common and recommended solvent for preparing high-concentration stock solutions of this compound is DMSO .[1][3] Ethanol is also a viable option.[3][4] this compound is insoluble in water.[2][3] For in vivo experiments, specific formulations involving co-solvents like PEG300, Tween-80, or corn oil are required to maintain solubility in aqueous solutions.[6]

Solubility Data Summary

SolventMaximum Concentration
DMSO~85 mg/mL (~199 mM)[1][3]
Ethanol~85 mg/mL (~199 mM)[3] or 100 mM[4]
DMF~30 mg/mL[5]
WaterInsoluble[2][3]
Ethanol:PBS (pH 7.2) (1:4)~0.20 mg/mL[5]

Q2: How should I prepare working solutions from my concentrated stock?

A2: Working solutions should be prepared by diluting the concentrated DMSO stock into your aqueous experimental buffer or cell culture medium immediately before use. Due to the poor aqueous solubility of this compound, it is crucial to ensure rapid and thorough mixing upon dilution to prevent precipitation. The final concentration of DMSO in your assay should be kept low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.

Q3: What are the primary molecular targets of this compound?

A3: this compound is best known as a potent blocker of Volume-Regulated Anion Channels (VRACs) , also referred to as ICl,swell, with an IC50 in the low micromolar range (~2-4 µM).[4][9] The essential pore-forming subunit of VRAC is LRRC8A.[8][10] However, it also exhibits activity at several other ion channels, which should be considered when designing experiments.[11]

Visualized Workflows and Pathways

G cluster_0 Preparation Workflow cluster_1 Experimental Use solid This compound Powder stock 10-100 mM Stock Solution in DMSO solid->stock dmso Anhydrous DMSO dmso->stock aliquot Aliquot into Single-Use Vials stock->aliquot storage Store at -80°C or -20°C aliquot->storage thaw Thaw Single Aliquot (Room Temp) storage->thaw For each experiment dilute Dilute into Aqueous Buffer (e.g., Cell Media) thaw->dilute experiment Add to Experiment (e.g., Cell Culture) dilute->experiment

Caption: Workflow for preparing and storing this compound stock solutions.

G cluster_primary Primary Target cluster_off_target Known Off-Targets / Other Effects This compound This compound VRAC VRAC / LRRC8A (Volume-Regulated Anion Channel) This compound->VRAC Inhibition (IC50 ~2-4 µM) K2P_activate TREK1 / TRAAK (K2P Channels) This compound->K2P_activate Activation K2P_inhibit TRESK / TASK1 / TASK3 (K2P Channels) This compound->K2P_inhibit Inhibition Mito Mitochondrial Respiration (Complexes I, II, III) This compound->Mito Inhibition

Caption: Signaling targets of the inhibitor this compound.

Caption: Troubleshooting logic for unexpected results with this compound.

References

Addressing batch-to-batch variability of Dcpib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dcpib. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and ensuring experimental reproducibility when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or 4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid, is a potent and selective inhibitor of Volume-Regulated Anion Channels (VRACs).[1] VRACs are crucial for regulating cell volume in response to osmotic stress. This compound blocks these channels, thereby inhibiting the flux of chloride ions and other small organic osmolytes.

Q2: What are the known off-target effects of this compound?

While this compound is a selective VRAC inhibitor, it has been shown to exert effects on other ion channels and transporters, which can contribute to experimental variability. These include:

  • Potassium Channels: this compound can modulate the activity of several two-pore domain potassium (K2P) channels, including activating TREK-1 and TREK-2, and inhibiting TASK-1, TASK-3, and TRESK channels.[2][3]

  • Glutamate Transporters: It has been found to inhibit the glial glutamate transporter GLT-1.[4][5]

  • Mitochondrial Respiration: this compound can inhibit mitochondrial respiration, which can have broad, confounding effects on cellular physiology.[6]

Q3: How should I prepare and store this compound solutions?

For optimal results and to minimize variability, it is critical to follow these guidelines:

  • Solvent: Use fresh, anhydrous dimethyl sulfoxide (DMSO) to prepare stock solutions.[7] Moisture in DMSO can affect the solubility and stability of this compound.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilution: When preparing working solutions, dilute the DMSO stock in your aqueous experimental buffer immediately before use. To avoid precipitation, it is recommended to make intermediate dilutions in DMSO before the final dilution in the aqueous medium.[8][9] The final DMSO concentration in your experiment should be kept low (typically ≤0.1%) and consistent across all conditions, including vehicle controls.

Q4: What can cause batch-to-batch variability with this compound?

Batch-to-batch variability can arise from several factors:

  • Chemical Purity: Although typically supplied at ≥98% purity, minor variations in impurities or byproducts from the synthesis process could exist between batches.

  • Solubility: As noted by some suppliers, there can be slight batch-to-batch variations in the solubility of the compound.[10]

  • Handling and Storage: Inconsistent handling, such as using old or wet DMSO, or improper storage of stock solutions, can lead to degradation of the compound and variable experimental outcomes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected inhibition of VRAC activity. 1. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Precipitation of this compound: The compound may have precipitated out of the aqueous solution. 3. Incorrect concentration: Calculation error or inaccurate weighing of the compound.1. Prepare fresh stock solutions from a new aliquot or vial. 2. Visually inspect the final working solution for any precipitate. If present, prepare a fresh solution, ensuring the final DMSO concentration is as low as possible while maintaining solubility. Consider making serial dilutions in DMSO before adding to the aqueous buffer.[8][9] 3. Double-check all calculations and ensure the balance is properly calibrated.
Unexpected or off-target effects observed in the experiment. 1. Modulation of potassium channels: this compound is known to affect several K2P channels.[2][3] 2. Inhibition of glutamate transporters: this compound can inhibit GLT-1.[4][5] 3. Inhibition of mitochondrial respiration: this compound can impact cellular energy metabolism.[6]1. If your experimental system expresses K2P channels, consider using a lower concentration of this compound or a structurally different VRAC inhibitor as a control. 2. In neuroscience studies, be aware of the potential confounding effects on glutamate transport. Use appropriate controls, such as other VRAC inhibitors or specific inhibitors of glutamate transporters. 3. For long-term experiments, consider the potential impact on cell viability and function due to mitochondrial inhibition. Monitor cell health and consider including controls to assess mitochondrial function.
High background or variable results between wells/dishes. 1. Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution. 2. Uneven distribution in the working solution: Inadequate mixing of the this compound stock into the final aqueous buffer.1. Ensure the this compound is completely dissolved in DMSO before making further dilutions. Gentle warming or vortexing may aid dissolution. 2. Mix the final working solution thoroughly before adding it to your experimental setup.

Quantitative Data Summary

Parameter Value Cell Type/Condition Reference
IC50 for VRAC (ICl,swell) 4.1 µMCalf pulmonary artery endothelial (CPAE) cells[1]
IC50 for TRESK 0.14 µM-[1]
IC50 for TASK1 0.95 µM-[1]
IC50 for TASK3 50.72 µM-[1]
Purity ≥98% (HPLC)-[11]
Solubility in DMSO 85 mg/mL (198.89 mM)-[7]
Solubility in Ethanol 85 mg/mL (198.89 mM)-[7]
Storage of Powder -20°C-
Storage of Stock Solution -20°C or -80°CIn anhydrous DMSO

Experimental Protocols

Protocol 1: In Vitro Inhibition of VRAC

This protocol describes a general procedure for assessing the inhibitory effect of this compound on VRAC activity in a cell-based assay.

Materials:

  • Cells expressing VRACs

  • Hypotonic and isotonic buffer solutions

  • This compound powder

  • Anhydrous DMSO

  • Assay-specific detection reagents (e.g., fluorescent indicators for ion flux)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to a final concentration of 20 mM. Aliquot and store at -80°C.

  • Cell Plating: Seed cells in a suitable plate format for your assay (e.g., 96-well plate) and allow them to adhere overnight.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in your experimental buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

  • Pre-incubation: Remove the cell culture medium and wash the cells with isotonic buffer. Add the this compound working solutions or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.

  • Induce VRAC Activity: To activate VRACs, replace the isotonic buffer containing this compound with a hypotonic buffer also containing the same concentrations of this compound or vehicle.

  • Measurement: Immediately measure the VRAC-mediated ion flux or cell volume change according to your specific assay protocol.

Protocol 2: Patch-Clamp Electrophysiology

This protocol outlines the use of this compound in whole-cell patch-clamp recordings to measure its effect on VRAC currents.

Materials:

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular and extracellular solutions (isotonic and hypotonic)

  • This compound stock solution (20 mM in DMSO)

Procedure:

  • Prepare Solutions: Prepare standard intracellular and extracellular recording solutions. The hypotonic extracellular solution is typically prepared by reducing the concentration of an impermeant solute like mannitol or sucrose.

  • Prepare this compound Working Solution: Dilute the this compound stock solution into the hypotonic extracellular solution to the desired final concentration immediately before the experiment.

  • Establish Whole-Cell Configuration: Obtain a gigaseal and establish a whole-cell recording configuration on a cell of interest.

  • Record Baseline Current: Record baseline currents in the isotonic extracellular solution.

  • Activate VRAC Current: Perfuse the cell with the hypotonic extracellular solution to induce cell swelling and activate VRAC currents.

  • Apply this compound: Once a stable VRAC current is established, perfuse the cell with the hypotonic extracellular solution containing this compound.

  • Record and Analyze: Record the current during this compound application and after washout with the hypotonic solution to assess the reversibility of the inhibition. Analyze the current amplitude and kinetics.[2]

Visualizations

Dcpib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound VRAC VRAC (Volume-Regulated Anion Channel) This compound->VRAC Inhibits K2P_channels K2P Channels (e.g., TREK, TASK) This compound->K2P_channels Modulates GLT1 GLT-1 (Glutamate Transporter) This compound->GLT1 Inhibits Mitochondrial_Respiration Mitochondrial Respiration This compound->Mitochondrial_Respiration Inhibits Cl_ion Cl- Efflux VRAC->Cl_ion Mediates K_ion K+ Efflux/Influx K2P_channels->K_ion Mediates Glutamate_uptake Glutamate Uptake GLT1->Glutamate_uptake Mediates Cell_Volume_Regulation Cell Volume Regulation Cl_ion->Cell_Volume_Regulation Affects

Caption: this compound's primary and off-target signaling pathways.

Dcpib_Troubleshooting_Workflow Start Experiment with this compound Inconsistent_Results Inconsistent or Unexpected Results? Start->Inconsistent_Results Check_Purity Check Certificate of Analysis for Purity Inconsistent_Results->Check_Purity Yes Expected_Results Expected Results Inconsistent_Results->Expected_Results No Check_Solubility Verify Complete Dissolution of this compound Check_Purity->Check_Solubility Check_Handling Review Solution Preparation and Storage Check_Solubility->Check_Handling Consider_Off_Target Consider Off-Target Effects Check_Handling->Consider_Off_Target Optimize_Protocol Optimize Experimental Protocol Consider_Off_Target->Optimize_Protocol Optimize_Protocol->Start Contact_Support Contact Technical Support Optimize_Protocol->Contact_Support

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Interpreting DCPIB Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

Q1: My DCPIB dose-response curve is not a classic sigmoidal shape. What could be the reason?

An atypical dose-response curve for this compound can be attributed to its multiple cellular targets.[1][2][3][4] At different concentrations, this compound can exert various effects, leading to a complex dose-response relationship that deviates from a simple inhibitory curve. Consider the following possibilities:

  • Biphasic or U-shaped curve: This may occur if this compound activates a compensatory pathway at certain concentrations while inhibiting the primary target (VRAC) at others. For instance, this compound is known to activate certain potassium channels (TREK-1, TREK-2, and TRAAK) which could counteract the expected cellular response to VRAC inhibition.[1][5][6][7]

  • A plateau at less than 100% inhibition: This could indicate that a portion of the measured response is insensitive to this compound or that this compound's inhibitory effect is counteracted by one of its off-target effects at higher concentrations.

  • Steep or shallow slope: The slope of the dose-response curve can be influenced by the complexity of the biological system and the interplay of this compound's various targets.

Troubleshooting Steps:

  • Validate with a more specific VRAC inhibitor: If available, compare your results with a more selective VRAC inhibitor to dissect the VRAC-specific component of the response.[8]

  • Use knockout/knockdown models: Employing cells with knocked-out or knocked-down expression of suspected off-target channels (e.g., specific K2P channels or connexins) can help clarify their contribution to the overall dose-response.[3][9]

  • Measure multiple endpoints: Simultaneously measure different cellular parameters (e.g., cell volume, membrane potential, specific ion fluxes) to gain a more comprehensive understanding of this compound's effects at each concentration.

Q2: I'm seeing significant cell toxicity at concentrations where I expect to see VRAC inhibition. How can I manage this?

This compound can induce cytotoxicity, which may be linked to its off-target effects, such as the inhibition of mitochondrial respiration.[3][9]

Troubleshooting Steps:

  • Determine the toxicity threshold: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your dose-response experiment to identify the concentration range where this compound is toxic to your specific cell type.

  • Optimize incubation time: Reduce the duration of this compound exposure to the minimum time required to observe the desired effect on VRAC.

  • Lower the concentration and look for synergistic effects: If possible, use a lower, non-toxic concentration of this compound in combination with another stimulus or inhibitor to achieve the desired biological outcome.

Q3: The IC50 value I obtained for this compound is different from published values. What could be the cause?

Variations in IC50 values for this compound are common and can be influenced by several factors:[8]

  • Cell type-specific expression of VRAC subunits and off-targets: Different cell types express varying levels of LRRC8 subunits (which form the VRAC) and the various off-target channels of this compound.[8] This differential expression can alter the overall sensitivity to the compound.

  • Experimental conditions: Factors such as temperature, pH, and ionic strength of the buffer can influence this compound's activity and its interaction with its targets.

  • Assay methodology: The specific assay used to measure the response (e.g., patch-clamp electrophysiology, YFP-based halide influx, cell volume measurement) can yield different IC50 values.

Troubleshooting Steps:

  • Standardize your experimental protocol: Ensure consistency in all experimental parameters between experiments.

  • Characterize the molecular players in your system: If feasible, quantify the expression levels of LRRC8 subunits and key known off-target channels in your cell model.

  • Report your experimental conditions in detail: When publishing your results, provide a thorough description of your methodology to allow for accurate comparison with other studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a potent inhibitor of the Volume-Regulated Anion Channel (VRAC).[5] It physically blocks the pore of the channel, preventing the flux of chloride and other small organic osmolytes.[10] The molecular basis of this blockage involves the this compound molecule acting like a "cork" in the channel's outer vestibule.[10]

Q2: What are the known major off-target effects of this compound?

This compound has a range of documented off-target effects that are crucial to consider when interpreting experimental data. These include:

  • Modulation of Potassium Channels: this compound can activate TREK-1, TREK-2, and TRAAK channels, while inhibiting TRESK, TASK1, and TASK3 channels.[1][5][6][7] It also inhibits inwardly rectifying potassium (Kir) channels.[2]

  • Inhibition of Glutamate Transport: It can inhibit the glutamate transporter GLT-1 and glutamate release through connexin hemichannels.[1][11]

  • Inhibition of Mitochondrial Respiration: this compound can suppress mitochondrial function by inhibiting complexes I, II, and III of the electron transport chain, independent of its effect on VRAC.[3][9]

  • Effects on other channels and transporters: this compound has also been shown to affect connexin hemichannels and the H+/K+-ATPase.[1][2]

Q3: What is the typical IC50 of this compound for VRAC inhibition?

The reported IC50 for this compound's inhibition of VRAC (measured as ICl,swell) is typically in the low micromolar range, with a commonly cited value being around 4.1 μM.[5][12] However, this can vary depending on the cell type and experimental conditions.[8]

Q4: How should I prepare and store this compound?

This compound is typically dissolved in DMSO to create a stock solution. For in vivo experiments, further dilution in a vehicle containing PEG300, Tween-80, and saline may be necessary.[5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5] For in vitro use, aliquoted stock solutions stored at -20°C or -80°C are generally stable.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound for Various Targets

TargetActionReported IC50Cell Type/SystemReference(s)
VRAC (ICl,swell) Inhibition4.1 µMCPAE cells[5][12]
VRAC (Glutamate Release) Inhibition~1 µMRat astrocytes[11]
Connexin Hemichannels Inhibition~1 µMRat astrocytes[11]
TRESK K+ Channel Inhibition0.14 µMCOS-7 cells[5][7]
TASK1 K+ Channel Inhibition0.95 µMCOS-7 cells[5]
TASK3 K+ Channel Inhibition50.72 µMCOS-7 cells[5]
CFTR Inhibition71.7 µMFRT cells[8]
hERG K+ Channel Inhibition11.4 µMHEK293T cells[8]

Note: IC50 values can vary significantly based on the experimental system.

Experimental Protocols

Detailed Methodology for Assessing VRAC Activity using YFP-based Halide Sensing

This method provides a high-throughput way to measure VRAC activity by monitoring the quenching of YFP fluorescence by iodide influx.

  • Cell Line Preparation:

    • stably transfect the cell line of interest (e.g., LN215 human glioma cells) with a halide-sensitive YFP construct (e.g., YFP-F46L/H148Q/I152L).[8]

    • Select and maintain a stable clone with robust YFP expression.

  • Assay Preparation:

    • Seed the YFP-expressing cells into a 96-well or 384-well black, clear-bottom plate.

    • Culture the cells until they reach a confluent monolayer.

    • On the day of the assay, wash the cells with a standard isotonic buffer (e.g., containing in mM: 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the isotonic buffer.

    • Add the this compound solutions to the respective wells and incubate for a specified period (e.g., 5-10 minutes) at room temperature.

  • VRAC Activation and Measurement:

    • Prepare a hypotonic buffer (e.g., by reducing the NaCl concentration to achieve a final osmolarity of ~150 mOsm) containing iodide (e.g., 70 mM NaI replacing NaCl).[8]

    • Use a fluorescence plate reader equipped with injectors to simultaneously add the hypotonic iodide-containing buffer to all wells.

    • Measure the YFP fluorescence intensity over time (e.g., every 2 seconds for 5-10 minutes) using appropriate excitation (~485 nm) and emission (~520 nm) wavelengths.

  • Data Analysis:

    • The rate of fluorescence quenching is proportional to the rate of iodide influx through VRAC.

    • Calculate the initial rate of quenching for each this compound concentration.

    • Normalize the rates to the control (no this compound) and plot the percentage of inhibition against the this compound concentration.

    • Fit the data to a dose-response equation to determine the IC50 value.

Visualizations

DCPIB_Signaling_Pathways cluster_this compound This compound cluster_Primary_Target Primary Target cluster_Off_Targets Off-Targets cluster_Cellular_Response Cellular Response This compound This compound VRAC VRAC (LRRC8) This compound->VRAC Inhibits K2P K2P Channels (TREK, TASK) This compound->K2P Modulates Kir Kir Channels This compound->Kir Inhibits Connexin Connexin Hemichannels This compound->Connexin Inhibits GLT1 GLT-1 This compound->GLT1 Inhibits Mito Mitochondrial Respiration This compound->Mito Inhibits Volume Cell Volume Regulation VRAC->Volume Regulates Potential Membrane Potential K2P->Potential Regulates Kir->Potential Regulates Glutamate Glutamate Homeostasis Connexin->Glutamate Mediates Release GLT1->Glutamate Mediates Uptake Energy Cellular Energy (ATP) Mito->Energy Produces

Caption: this compound's primary and off-target signaling pathways.

DCPIB_Troubleshooting_Workflow Start Start: Atypical Dose-Response Curve Check_Toxicity Is there cell toxicity at effective concentrations? Start->Check_Toxicity Toxicity_Yes Yes Check_Toxicity->Toxicity_Yes Yes Toxicity_No No Check_Toxicity->Toxicity_No No Check_Shape Is the curve shape non-sigmoidal? Shape_Yes Yes Check_Shape->Shape_Yes Yes Shape_No No Check_Shape->Shape_No No Check_IC50 Is the IC50 value unexpected? IC50_Yes Yes Check_IC50->IC50_Yes Yes IC50_No No Check_IC50->IC50_No No Action_Toxicity Perform viability assay Optimize incubation time Toxicity_Yes->Action_Toxicity Toxicity_No->Check_Shape Action_Shape Consider off-target effects Use more specific inhibitors Use knockout models Shape_Yes->Action_Shape Shape_No->Check_IC50 Action_IC50 Verify experimental conditions Characterize cell line Compare with appropriate literature IC50_Yes->Action_IC50 End Accurate Interpretation IC50_No->End Action_Toxicity->Check_Shape Action_Shape->Check_IC50 Action_IC50->End

Caption: Troubleshooting workflow for this compound dose-response curves.

References

Validation & Comparative

A Comparative Analysis of Dcpib and Tamoxifen Specificity for Volume-Regulated Anion Channels (VRACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Volume-Regulated Anion Channels (VRACs), essential for cellular volume homeostasis, have been implicated in a multitude of physiological and pathological processes, including apoptosis, cell proliferation, migration, and ischemic brain injury.[1][2] The development and characterization of specific pharmacological inhibitors are crucial for elucidating the precise roles of VRACs and for their potential as therapeutic targets. This guide provides a detailed comparison of two commonly used VRAC inhibitors, Dcpib and tamoxifen, focusing on their specificity, mechanisms of action, and off-target effects, supported by quantitative data and experimental methodologies.

Overview of this compound and Tamoxifen

This compound (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid) is a derivative of the diuretic ethacrynic acid and is widely regarded as a potent and selective VRAC inhibitor.[3][4] It has been instrumental in distinguishing VRAC-mediated functions from those of other chloride channels.

Tamoxifen , a selective estrogen receptor modulator (SERM), is primarily used in the treatment of estrogen receptor-positive breast cancer.[5] However, it has also been identified as a potent inhibitor of VRACs.[3][6] Its utility in VRAC research is often complicated by its numerous estrogen receptor-independent, or "off-target," effects.[4][7]

Mechanism of VRAC Inhibition

The molecular identification of the LRRC8 protein family as essential components of VRAC has enabled a deeper understanding of inhibitor mechanisms.[1][8]

  • This compound: Cryo-electron microscopy studies have revealed that this compound acts as a direct pore blocker.[1][8] It binds to a site in the extracellular vestibule of the LRRC8A channel subunit, physically occluding the ion conduction pathway in a "cork-in-a-bottle" fashion.[1][8] This blockade is steric and prevents the passage of anions.[1]

  • Tamoxifen: The precise mechanism of tamoxifen's inhibition of VRAC is less clear. While it effectively blocks VRAC currents, its action is likely not as a simple pore blocker in the same manner as this compound. Its lipophilic nature may allow it to intercalate into the plasma membrane, indirectly modulating channel function, but it is also known to interact with a wide array of other cellular proteins.[9][10]

cluster_this compound This compound Inhibition Mechanism cluster_Tamoxifen Tamoxifen's Multiple Targets This compound This compound VRAC_Pore VRAC Pore This compound->VRAC_Pore Binds to extracellular vestibule Block Steric Occlusion VRAC_Pore->Block Tamoxifen Tamoxifen VRAC VRAC Tamoxifen->VRAC Inhibits ER Estrogen Receptor (Primary Target) Tamoxifen->ER Modulates Other Other Off-Targets (PKC, nNOS, Na+ Channels, etc.) Tamoxifen->Other Interacts with

Caption: Mechanisms of VRAC inhibition by this compound and Tamoxifen.

Quantitative Comparison of Inhibitor Potency and Specificity

While both compounds inhibit VRACs in the low micromolar range, their specificity profiles differ significantly. This compound, although considered selective for VRAC over other chloride channels, exhibits activity against several potassium channels.[11][12] Tamoxifen's off-target effects are far more extensive, reflecting its diverse biological roles.[9][13]

TargetThis compound IC₅₀ (µM)Tamoxifen IC₅₀ (µM)Reference(s)
VRAC (ICl,swell) ~2 - 4.1 Low single-digit µM range [3][12][14]
TRESK (K2P Channel)0.14Not reported[11][12]
TASK1 (K2P Channel)0.95Not reported[12]
hERG (K+ Channel)11.4Not reported[15]
Voltage-gated Na+ ChannelsNot reportedPotent inhibition (low µM)[16]
Estrogen ReceptorsNot applicablePrimary target (high affinity)[5][9]
nNOSNot reportedInhibits[3]
Mitochondrial RespirationInhibitsNot directly reported for VRAC context, but affects mitochondria[17]

Note: IC₅₀ values can vary depending on the cell type and experimental conditions.

Off-Target Effects: A Critical Consideration

This compound: Despite its superior selectivity for VRACs compared to other chloride channels like CFTR and CaCCs, this compound is not perfectly specific.[18] It has been shown to:

  • Inhibit several two-pore domain potassium (K2P) channels, some with higher potency than for VRAC itself (e.g., TRESK IC₅₀ = 0.14 µM).[11][12]

  • Activate other K2P channels like TREK1 and TRAAK.[12]

  • Inhibit mitochondrial respiration through a VRAC-independent mechanism.[17]

  • Directly gate BK (KCa1.1) channels and increase intracellular calcium.[19]

  • Inhibit the human ether-a-go-go-related gene (hERG) potassium channel, a critical consideration for cardiotoxicity screening.[15]

Tamoxifen: Tamoxifen's off-target effects are extensive and well-documented.[4] Researchers using tamoxifen as a VRAC inhibitor must consider its potent modulation of:

  • Estrogen Receptors (ERα and ERβ): Its primary pharmacological function.[5]

  • Other Receptors: Including histamine, muscarinic, and dopamine receptors.[13]

  • Signaling Pathways: It can activate the PI3K/AKT/mTOR pathway and influence protein kinase C (PKC) activity and calcium homeostasis.[9][20][21]

  • Other Ion Channels: Notably, it is a potent inhibitor of voltage-gated sodium channels.[16]

  • Other Cellular Processes: It can act as an oxygen free radical scavenger and inhibit the acidification of organelles.[3][10]

Experimental Protocols

Accurate assessment of inhibitor specificity relies on robust experimental methods. The two most common techniques are whole-cell patch-clamp electrophysiology and high-throughput fluorescence-based assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through VRACs in the cell membrane, providing the gold standard for characterizing channel activity and inhibition.

Methodology:

  • Cell Culture: Culture cells of interest (e.g., HEK-293, HAP-1) on glass coverslips.[22]

  • Hypotonic Challenge: To activate VRACs, replace the isotonic extracellular solution with a hypotonic solution (e.g., by reducing NaCl concentration), inducing cell swelling.

  • Patching: Form a high-resistance seal (giga-seal) between a glass micropipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., 0 mV). Apply voltage ramps (e.g., -120 mV to +120 mV over 1 second) to elicit currents.[22]

  • Data Acquisition: Record the characteristic outwardly rectifying chloride current (ICl,swell) that develops in response to the hypotonic solution.

  • Inhibitor Application: Once the current reaches a steady state, perfuse the cells with the hypotonic solution containing the inhibitor (this compound or tamoxifen) at various concentrations.

  • Analysis: Measure the reduction in current amplitude to determine the dose-response relationship and calculate the IC₅₀ value.

A Cell Culture B Induce Swelling (Hypotonic Solution) A->B C Whole-Cell Patch Clamp B->C D Record Baseline VRAC Current (ICl,swell) C->D E Apply Inhibitor (this compound or Tamoxifen) D->E F Record Inhibited Current E->F G Calculate IC50 F->G

Caption: Workflow for Patch-Clamp Electrophysiology.

YFP-Based Halide Influx Assay

This is a cell-based, high-throughput screening method that uses a halide-sensitive Yellow Fluorescent Protein (YFP) to indirectly measure VRAC activity.

Methodology:

  • Cell Line: Use a cell line stably expressing a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L).

  • Plating: Plate cells in a multi-well format (e.g., 96- or 384-well plate).

  • Induction and Inhibition: Remove the isotonic buffer and add a hypotonic buffer containing the test compounds (this compound, tamoxifen) or a vehicle control (e.g., DMSO) to induce swelling and activate VRACs.[14]

  • Quenching: After a short incubation period, add an iodide-containing buffer. Iodide enters the cell through active VRACs and quenches the YFP fluorescence.[14]

  • Fluorescence Measurement: Monitor the rate of fluorescence quenching using a plate reader.

  • Analysis: A reduction in the rate and extent of YFP quenching in the presence of an inhibitor indicates a blockade of VRAC-mediated iodide influx. This allows for the determination of inhibitor potency.

Conclusion

The choice between this compound and tamoxifen for studying VRACs depends critically on the experimental context and the need for specificity.

  • This compound is the more specific VRAC inhibitor of the two. Its direct pore-blocking mechanism is well-characterized.[1][8] However, researchers must remain vigilant of its significant off-target effects on certain potassium channels and mitochondrial function, which can confound results, particularly in studies of cellular excitability or metabolism.[12][17]

  • Tamoxifen, while a potent VRAC blocker, is a non-specific tool for this purpose. Its primary activity as a SERM and its vast array of other off-target interactions make it difficult to attribute observed effects solely to VRAC inhibition without extensive controls.[3][4][9] Its use is generally discouraged in favor of more selective agents like this compound unless these pleiotropic effects are accounted for or are part of the investigation itself.

References

A Comparative Analysis of Dcpib and Carbenoxolone on Connexin Hemichannels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological agents Dcpib and carbenoxolone, focusing on their cross-reactivity and inhibitory effects on connexin hemichannels. The information presented is supported by experimental data to aid in the selection of appropriate tools for connexin research.

Introduction

Connexin hemichannels are transmembrane protein complexes that mediate communication between the cell's cytoplasm and the extracellular environment. Their activity is implicated in a variety of physiological and pathological processes. Pharmacological modulation of these channels is a key strategy in research and drug development. This guide focuses on two commonly used inhibitors: this compound, initially identified as a selective blocker of volume-regulated anion channels (VRACs), and carbenoxolone, a widely recognized inhibitor of gap junctions and hemichannels. Recent studies have revealed significant cross-reactivity of these compounds, highlighting the need for careful interpretation of experimental results.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound and carbenoxolone on various channels, including different connexin isoforms. This data is crucial for assessing the potency and selectivity of these inhibitors.

CompoundTarget ChannelIC50 ValueCell Type / SystemReference
This compound Volume-Regulated Anion Channel (VRAC)~ 2-5 µMRat Pancreatic β-cells, CPAE cells[1]
Connexin Hemichannels (General) Potent inhibition, specific IC50 not reportedRat Glial Cells[2]
Carbenoxolone Connexin 26 (Cx26) Hemichannel 21 µMXenopus laevis oocytes[3]
Connexin 38 (Cx38) Hemichannel 34 µMXenopus laevis oocytes[3]
Connexin 43 (Cx43) Gap Junctions Incomplete block even at high concentrationsVarious cell types
Pannexin 1 (Panx1) Channel2-5 µMHEK293 cells, Xenopus laevis oocytes[3]
Voltage-gated Ca2+ Channels48 µMRetina[3]
P2X7 Receptors175 nMCell lines[3]

Experimental Protocols

Detailed methodologies for key experiments used to assess the activity of connexin hemichannels are provided below.

Dye Uptake Assay for Hemichannel Activity

This protocol is used to measure the permeability of the cell membrane to fluorescent dyes, which is indicative of open hemichannels.

Materials:

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • HBSS without Ca2+ and Mg2+ (HC-opening solution)

  • Ethidium bromide (EtBr) or other suitable fluorescent dye (e.g., Lucifer Yellow)

  • This compound and/or carbenoxolone

  • Cultured cells expressing the connexin of interest

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and culture until they reach the desired confluency.

  • Pre-incubation with Inhibitors: Incubate the cells with the desired concentration of this compound or carbenoxolone in HBSS with Ca2+ and Mg2+ for a specified period (e.g., 15-30 minutes) at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.

  • Induction of Hemichannel Opening: Gently wash the cells with pre-warmed HBSS with Ca2+ and Mg2+. To open the hemichannels, replace the medium with pre-warmed HC-opening solution (HBSS without Ca2+ and Mg2+) containing the fluorescent dye (e.g., 5 µM EtBr) and the respective inhibitor or vehicle.

  • Dye Uptake: Incubate the cells for 10-15 minutes at 37°C to allow for dye uptake through open hemichannels.

  • Termination and Washing: Terminate the dye uptake by washing the cells three times with HBSS containing Ca2+ and Mg2+ to close the hemichannels and remove extracellular dye.

  • Imaging: Immediately acquire fluorescent images of the cells using a fluorescence microscope with appropriate filter sets.

  • Quantification: Measure the fluorescence intensity of individual cells using image analysis software. Compare the fluorescence intensity between control and inhibitor-treated groups to determine the extent of hemichannel inhibition.

Whole-Cell Patch-Clamp Electrophysiology for Hemichannel Currents

This technique allows for the direct measurement of ionic currents flowing through individual hemichannels.

Materials:

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 130 CsCl, 10 EGTA, 5 HEPES, 4 Mg-ATP, 0.5 Na-GTP, pH 7.2)

  • This compound and/or carbenoxolone

  • Cultured cells expressing the connexin of interest

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Place the coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Recording Hemichannel Currents:

    • Clamp the cell membrane potential at a holding potential where hemichannels are typically closed (e.g., -40 mV).

    • Apply a series of voltage steps or ramps (e.g., from -80 mV to +80 mV) to elicit hemichannel opening and record the resulting currents.

  • Pharmacological Testing:

    • After obtaining a stable baseline recording, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound or carbenoxolone.

    • Continue recording the hemichannel currents to observe the inhibitory effect of the compound.

    • A washout step, where the drug-containing solution is replaced with the control extracellular solution, can be performed to assess the reversibility of the inhibition.

  • Data Analysis: Analyze the recorded currents to determine parameters such as current amplitude, current-voltage relationship, and the extent of inhibition by the pharmacological agents.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and carbenoxolone and the general workflow for their comparative analysis.

Signaling_Pathways cluster_0 Pharmacological Inhibition cluster_1 Cellular Targets cluster_2 Downstream Effects This compound This compound VRAC VRAC This compound->VRAC Inhibits (Primary Target) Connexin_Hemichannels Connexin Hemichannels (e.g., Cx43, Cx26, Cx38) This compound->Connexin_Hemichannels Inhibits (Cross-reactivity) Carbenoxolone Carbenoxolone Carbenoxolone->VRAC Inhibits (Cross-reactivity) Carbenoxolone->Connexin_Hemichannels Inhibits (Primary Target) Other_Channels Other Channels (Pannexin-1, Ca2+ channels) Carbenoxolone->Other_Channels Inhibits (Off-target) Glutamate_Release Glutamate Release VRAC->Glutamate_Release Connexin_Hemichannels->Glutamate_Release ATP_Release ATP Release Connexin_Hemichannels->ATP_Release Ion_Flux Ion Flux (Ca2+, etc.) Connexin_Hemichannels->Ion_Flux cAMP_Signaling cAMP Signaling ATP_Release->cAMP_Signaling Experimental_Workflow start Start: Select Cell Line Expressing Connexin of Interest exp_design Experimental Design: - Dose-response curves - Time course analysis - Positive and negative controls start->exp_design dye_uptake Dye Uptake Assay (e.g., Ethidium Bromide) exp_design->dye_uptake electrophysiology Whole-Cell Patch-Clamp Electrophysiology exp_design->electrophysiology data_collection Data Collection: - Fluorescence intensity - Hemichannel currents dye_uptake->data_collection electrophysiology->data_collection analysis Data Analysis: - IC50 calculation - Statistical comparison data_collection->analysis conclusion Conclusion: Compare potency, selectivity, and off-target effects of this compound and Carbenoxolone analysis->conclusion

References

A Comparative Guide to DCPIB and Other VRAC Inhibitors in Cerebral Ischemia Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to VRAC Inhibition in Cerebral Ischemia

Volume-regulated anion channels (VRACs) are crucial for maintaining cell volume homeostasis.[1][2] In the context of cerebral ischemia, pathological conditions such as excitotoxicity and energy failure lead to cell swelling, which in turn activates VRACs.[3] This activation contributes to neuronal injury through several mechanisms, including the release of excitatory amino acids (EAAs) like glutamate, which exacerbates excitotoxicity, and the influx of chloride ions, which contributes to cytotoxic edema.[3] Consequently, inhibiting VRACs has emerged as a promising therapeutic strategy to mitigate ischemic brain damage.

This guide provides a comparative overview of 4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (DCPIB), a specific VRAC inhibitor, and other compounds with VRAC inhibitory activity in preclinical models of cerebral ischemia.

Comparative Efficacy of VRAC Inhibitors

The neuroprotective efficacy of various VRAC inhibitors has been evaluated in both in vivo and in vitro models of cerebral ischemia. The following tables summarize the key quantitative findings from these studies.

In Vivo Cerebral Ischemia Models
InhibitorAnimal ModelAdministration Route & DosageKey Efficacy EndpointsLimitations
This compound Rat, reversible Middle Cerebral Artery Occlusion (rMCAO)IntracisternalInfarct volume reduction of ~75%.[4][5][6] Improved neurobehavioral scores.[4][5]Poor blood-brain barrier (BBB) penetration; intravenous administration was ineffective.[4][5][6]
Neonatal Mouse, Hypoxic-Ischemic InjuryIntraperitoneal, 10 mg/kgInfarct volume reduced from 45.5% to 26.65%.[7] Improved functional recovery.[7]Efficacy of systemic administration may be limited to models with an immature BBB.[7]
Tamoxifen Rat, rMCAOIntravenous, 10 mg/kgInfarct volume reduction of >90% at 7 and 14 days post-ischemia.[8]Non-selective inhibitor with multiple mechanisms of action (e.g., antioxidant), complicating attribution of effects solely to VRAC inhibition.[9][10][11]
Rat, MCAOIntravenous, 5 mg/kgInfarct volume reduction of ~75%.[11]
Dicumarol Mouse, transient MCAO (tMCAO)Intracerebral infusion, 100 µMSignificant reduction in total infarct volume and hemispheric swelling.[12][13] Improved neurological deficit scores.[12][13]Poor BBB penetration, requiring direct intracerebral administration.[9]
Other Inhibitors
IAA-94, DIDS, NPPB, PhloretinVariousTypically in vitro or non-ischemia modelsHave been shown to block VRACs, but comprehensive in vivo efficacy data in cerebral ischemia models for direct comparison is limited.[9][14][15]Primarily characterized in vitro; in vivo neuroprotective efficacy and BBB permeability are not well-established for cerebral ischemia.
In Vitro Ischemia Models (Oxygen-Glucose Deprivation)
InhibitorCell ModelConcentrationKey Efficacy Endpoints
This compound PC12 cells10 µmol/LSignificantly attenuated cell death induced by 4 hours of OGD.[7]
PC12 cells20 µmol/LBlocked hypotonic-induced decrease in intracellular chloride concentration.[7]

Mechanism of Action: Signaling Pathways in Ischemic Neuronal Injury

Cerebral ischemia initiates a cascade of events leading to neuronal death. A key part of this cascade involves the activation of VRACs, contributing to excitotoxicity and cytotoxic edema. VRAC inhibitors like this compound intervene in this pathway to confer neuroprotection.

G Ischemia Cerebral Ischemia (Energy Failure) CellSwelling Cell Swelling (Cytotoxic Edema) Ischemia->CellSwelling VRAC_Activation VRAC Activation CellSwelling->VRAC_Activation Neuronal_Death Neuronal Death CellSwelling->Neuronal_Death Glutamate_Release Glutamate (EAA) Release VRAC_Activation->Glutamate_Release Chloride_Influx Chloride Influx VRAC_Activation->Chloride_Influx Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Chloride_Influx->CellSwelling Further Swelling Excitotoxicity->Neuronal_Death This compound This compound & Other VRAC Inhibitors This compound->VRAC_Activation

VRAC signaling pathway in cerebral ischemia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for key experiments cited in the comparison of VRAC inhibitors.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This in vivo model is widely used to mimic focal cerebral ischemia in humans.[16][17][18][19][20][21][22][23][24]

G start Start step1 1. Anesthetize Rat (e.g., isoflurane) start->step1 step2 2. Midline Neck Incision Expose common carotid artery (CCA) step1->step2 step3 3. Isolate Arteries Isolate and ligate external carotid artery (ECA) and pterygopalatine artery. step2->step3 step4 4. Insert Filament Introduce a silicon-coated monofilament into the internal carotid artery (ICA) via the ECA stump. step3->step4 step5 5. Occlude MCA Advance filament to occlude the origin of the middle cerebral artery (MCA). Confirm occlusion with Laser Doppler Flowmetry. step4->step5 step6 6. Induce Ischemia Maintain occlusion for a defined period (e.g., 90-120 minutes). step5->step6 step7 7. Reperfusion Withdraw the filament to allow blood flow to resume. step6->step7 step8 8. Post-operative Care Suture the incision and monitor the animal. step7->step8 step9 9. Outcome Assessment (24h - 14 days post-op) - Neurological scoring - Infarct volume analysis (TTC staining) step8->step9 end End step9->end

Workflow for the tMCAO model in rats.

Protocol Steps:

  • Anesthesia: The animal is anesthetized, typically with isoflurane, and its body temperature is maintained at 37°C.[16][25]

  • Surgical Preparation: A midline incision is made in the neck to expose the right common carotid artery (CCA) and its bifurcation.[20]

  • Vessel Isolation: The external carotid artery (ECA) is carefully isolated and ligated.[18]

  • Filament Insertion: A silicon-coated nylon monofilament is inserted through the ECA stump and advanced into the internal carotid artery (ICA).[18]

  • MCA Occlusion: The filament is advanced until it blocks the origin of the MCA. Successful occlusion is often confirmed by a significant drop (>70%) in cerebral blood flow, as measured by a laser Doppler flowmeter.[16][25]

  • Ischemia Duration: The filament is left in place for a specific duration, typically 60 to 120 minutes, to induce ischemia.[16][25]

  • Reperfusion: The filament is withdrawn to allow reperfusion of the ischemic territory.[16][25]

  • Closure and Recovery: The surgical wound is closed, and the animal is allowed to recover. Analgesics are administered for post-operative pain.[17]

  • Assessment: At various time points after surgery (e.g., 24 hours, 7 days), the animal's neurological deficits are scored, and the brain is harvested to measure the infarct volume, often using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[7][12]

Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture

The OGD model is a widely used in vitro method to simulate the ischemic conditions of a stroke at the cellular level.[1][26][27][28][29]

G start Start: Cultured Neuronal Cells step1 1. Medium Exchange Replace normal culture medium with glucose-free medium. start->step1 step2 2. Hypoxic Environment Place culture plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2). step1->step2 step3 3. OGD Incubation Incubate for a defined period (e.g., 1-24 hours). step2->step3 step4 4. Reperfusion (Optional) Return cells to normoxic conditions with glucose-containing medium. step3->step4 step5 5. Post-OGD Incubation Incubate for a further period (e.g., 24-72 hours). step4->step5 step6 6. Viability Assessment Measure cell death/viability using assays (e.g., LDH, MTT, Cell Counting Kit-8). step5->step6 end End step6->end

Workflow for the in vitro OGD model.

Protocol Steps:

  • Cell Culture: Neuronal cells (e.g., primary neurons or cell lines like PC12 or SH-SY5Y) are cultured under standard conditions.[1][7]

  • OGD Induction: The standard culture medium is replaced with a glucose-free balanced salt solution. The cells are then placed in a hypoxic incubator or chamber with a low oxygen concentration (e.g., 1% O2 or less).[1]

  • Duration of OGD: The cells are maintained in these ischemic-like conditions for a period ranging from 1 to 24 hours, depending on the cell type and desired severity of injury.[1][29]

  • Reperfusion: After the OGD period, the glucose-free medium is replaced with a standard, glucose-containing culture medium, and the cells are returned to a normoxic (normal oxygen) environment to simulate reperfusion.[1][28]

  • Assessment of Cell Death: Following a post-OGD incubation period (e.g., 24 hours), cell viability and death are quantified using various assays, such as measuring the release of lactate dehydrogenase (LDH) or using metabolic assays like MTT or CCK-8.[7]

Microdialysis for Glutamate Measurement

This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels, such as glutamate, in the brain during ischemia.[2][30][31][32][33]

Protocol Steps:

  • Probe Implantation: A microdialysis probe is stereotactically implanted into the target brain region (e.g., the cortical penumbra) of an anesthetized animal.[31]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2 µL/min).[31]

  • Sample Collection: The perfusate, now containing molecules that have diffused from the extracellular space across the dialysis membrane, is collected at regular intervals before, during, and after the ischemic event (e.g., tMCAO).[31]

  • Analysis: The collected dialysate samples are analyzed to determine the concentration of glutamate, typically using high-performance liquid chromatography (HPLC).[33]

Conclusion

This compound stands out as a potent and specific inhibitor of VRACs, demonstrating significant neuroprotective effects in preclinical models of cerebral ischemia, primarily when administered directly to the central nervous system.[4][5][6] Its major drawback is its inability to effectively cross the blood-brain barrier, limiting its therapeutic potential via systemic administration.[4][5][9]

Other inhibitors like tamoxifen and dicumarol also show robust neuroprotection.[8][9][10][11][12] Tamoxifen's utility as a research tool to specifically probe the role of VRACs is confounded by its multiple mechanisms of action.[9][10] Dicumarol, an FDA-approved drug, is a promising candidate, though it shares the limitation of poor BBB penetration with this compound.[9] For other potential VRAC inhibitors such as IAA-94, DIDS, and NPPB, more extensive in vivo studies in cerebral ischemia models are required to ascertain their comparative efficacy.

Future research in this field should focus on developing potent and selective VRAC inhibitors with improved pharmacokinetic properties, particularly the ability to cross the blood-brain barrier, to translate the therapeutic promise of VRAC inhibition into clinical applications for stroke.

References

Navigating Ion Channel Inhibition: A Comparative Off-Target Profile of Dcpib and Newer TRPM7 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of Dcpib versus emerging TRPM7 channel inhibitors, supported by experimental data and detailed methodologies.

In the quest for selective pharmacological tools to dissect cellular signaling and develop novel therapeutics, understanding the off-target profile of chemical inhibitors is paramount. This guide provides a comparative analysis of the off-target effects of 4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (this compound), a widely used inhibitor of volume-regulated anion channels (VRACs), against a newer class of inhibitors targeting the transient receptor potential melastatin 7 (TRPM7) channel. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this guide aims to equip researchers with the necessary information to make informed decisions in their experimental designs.

This compound: A Potent VRAC Inhibitor with a Broad Off-Target Landscape

This compound is a potent and specific blocker of VRACs, also known as volume-sensitive outwardly rectifying anion channels (VSORs), which play crucial roles in cell volume regulation, apoptosis, and cell proliferation.[1] While effective in inhibiting VRACs, numerous studies have revealed that this compound interacts with a range of other ion channels and cellular components. This promiscuity can lead to confounding experimental results and potential toxicity.

The following table summarizes the known on- and off-target activities of this compound, providing a quantitative overview of its selectivity profile.

TargetIC50Description
Primary Target
Volume-Regulated Anion Channel (VRAC)4.1 µMPotent and specific blocker of swelling-induced chloride current (ICl,swell).[2]
Off-Targets
TRESK (K2P18.1)0.14 µMA two-pore domain potassium channel.[2]
TASK1 (K2P3.1)0.95 µMA two-pore domain potassium channel.[2]
TASK3 (K2P9.1)50.72 µMA two-pore domain potassium channel.[2]
Connexin HemichannelsPotent InhibitionBlocks glutamate release via these channels.[3]
GLT-1 (Glutamate Transporter)Potent InhibitionInhibits glutamate uptake.[3]
Mitochondrial RespirationInhibitionSuppresses basal and ATP-linked respiration by inhibiting complexes I, II, and III of the electron transport chain.[4][5]
VEGFR2 SignalingInhibitionInhibits angiogenesis by modulating the vascular endothelial growth factor receptor 2 signaling pathway.[6]
ATP-inhibitable K+ channels (Kir6.2/SUR1)ActivationActivates these potassium channels.[4][5]

Newer TRPM7 Inhibitors: A Move Towards Greater Selectivity?

The TRPM7 channel, a bifunctional protein with both ion channel and kinase domains, has emerged as a promising therapeutic target in cancer, immunological disorders, and neurological diseases. This has spurred the development of novel inhibitors with improved selectivity profiles compared to first-generation compounds. Here, we assess the off-target profiles of several newer TRPM7 inhibitors.

InhibitorPrimary TargetKnown Off-Targets
VPC01091.4 & AAL-149 TRPM7These non-phosphorylatable FTY720 analogs are inert against Sphingosine-1-Phosphate Receptors (S1PRs), a major off-target of the parent compound FTY720.[7][8] However, they may have other molecular targets that are yet to be fully characterized.[8]
CCT128930 TRPM7 (IC50 = 0.63 - 0.86 µM)[9]Originally developed as an ATP-competitive inhibitor of AKT2 (IC50 = 6 nM). It also shows activity against PKA (IC50 = 168 nM) and p70S6K (IC50 = 120 nM).[9][10][11]
VER155008 TRPM7 (IC50 = 0.11 µM)[12]Also a potent inhibitor of the Hsp70 family of heat shock proteins (IC50 for Hsp70 = 0.5 µM).[12] It shows high selectivity over Hsp90.[12]
NS8593 TRPM7 (IC50 = 1.6 µM)Also a potent negative gating modulator of small-conductance Ca2+-activated K+ (SK) channels (SK1-3).[13]

Experimental Protocols

Accurate assessment of an inhibitor's off-target profile relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize the selectivity of this compound and the newer TRPM7 inhibitors.

Kinome Profiling for Off-Target Kinase Identification

Kinome profiling is a high-throughput method to assess the selectivity of an inhibitor against a large panel of kinases.

Experimental Protocol:

  • Compound Preparation: The test inhibitor (e.g., this compound, CCT128930) is serially diluted to a range of concentrations.

  • Kinase Panel: A large panel of purified recombinant kinases is utilized. Commercial services like KINOMEscan™ offer panels of over 400 kinases.

  • Binding Assay (e.g., KINOMEscan™):

    • Kinases are tagged with a DNA label and immobilized on a solid support.

    • The test inhibitor is incubated with the immobilized kinases in the presence of a proprietary ligand that binds to the ATP-binding site.

    • The amount of inhibitor bound to each kinase is quantified by measuring the amount of the proprietary ligand that is displaced, using quantitative PCR of the DNA tag.

  • Activity Assay (e.g., HotSpot™):

    • Each kinase is incubated with its specific substrate and radiolabeled ATP in the presence of the test inhibitor.

    • The incorporation of the radiolabel into the substrate is measured to determine the level of kinase inhibition.

  • Data Analysis: The results are typically expressed as the percentage of remaining kinase activity or binding compared to a vehicle control. IC50 or Kd values are calculated for significant interactions to quantify the potency of the off-target effect.

Electrophysiological Assessment of Ion Channel Activity

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the effect of an inhibitor on ion channel function.

Experimental Protocol:

  • Cell Preparation: Cells endogenously expressing the target ion channel or cells transiently or stably overexpressing the channel of interest (e.g., HEK293 cells expressing VRAC or TRPM7) are cultured on glass coverslips.

  • Pipette Preparation: Glass micropipettes with a tip diameter of 1-2 µm are fabricated and filled with an appropriate intracellular solution.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing electrical access to the entire cell.

  • Voltage-Clamp Recordings: The cell membrane potential is clamped at a specific voltage, and the resulting ionic currents flowing through the channels are recorded using a patch-clamp amplifier.

  • Inhibitor Application: The test inhibitor is applied to the extracellular solution via a perfusion system, and the change in current amplitude is measured to determine the inhibitory effect.

  • Data Analysis: The current inhibition is plotted against the inhibitor concentration to determine the IC50 value.

Cell Viability Assays for Assessing Cytotoxicity

Cell viability assays are used to determine the cytotoxic effects of an inhibitor, which can be an indicator of off-target activity. The MTT assay is a common colorimetric method.

Experimental Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 1-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 value is then determined.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

VRAC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Hypotonic_Stress Hypotonic Stress Cell_Swelling Cell Swelling Hypotonic_Stress->Cell_Swelling VRAC VRAC (LRRC8A-E) Anion_Efflux Anion Efflux (Cl-, Glutamate) VRAC->Anion_Efflux Mediates Apoptosis Apoptosis VRAC->Apoptosis Regulates Cell_Proliferation Cell Proliferation VRAC->Cell_Proliferation Regulates Cell_Swelling->VRAC Activates RVD Regulatory Volume Decrease (RVD) Anion_Efflux->RVD This compound This compound This compound->VRAC Inhibits

Caption: VRAC signaling pathway activated by hypotonic stress.

TRPM7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors (EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PLC PLC RTK->PLC TRPM7 TRPM7 Channel-Kinase Cation_Influx Cation Influx (Mg2+, Ca2+) TRPM7->Cation_Influx Kinase_Activity Kinase Activity TRPM7->Kinase_Activity PLC->TRPM7 Activates PI3K_AKT PI3K/AKT Pathway Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation MAPK MAPK Pathway MAPK->Cell_Proliferation Cation_Influx->PI3K_AKT Cation_Influx->MAPK Cell_Migration Cell Migration Kinase_Activity->Cell_Migration Newer_Inhibitors Newer Inhibitors Newer_Inhibitors->TRPM7 Inhibit

Caption: Simplified TRPM7 signaling pathway.

Off_Target_Profiling_Workflow Start Inhibitor Candidate Primary_Assay Primary Target Activity Assay Start->Primary_Assay Broad_Screen Broad Off-Target Screening (e.g., Kinome Scan) Primary_Assay->Broad_Screen Hit_Validation Hit Validation (Dose-Response) Broad_Screen->Hit_Validation Cellular_Assays Cell-Based Assays (Viability, Signaling) Hit_Validation->Cellular_Assays Profile Selectivity Profile Cellular_Assays->Profile

Caption: Experimental workflow for off-target profiling.

Conclusion: The Importance of a Well-Characterized Chemical Probe

The data presented in this guide underscore the critical importance of thoroughly characterizing the selectivity of any chemical inhibitor before its use in biological research. This compound, while a valuable tool for studying VRACs, exhibits significant off-target activity that must be considered when interpreting experimental outcomes. The newer TRPM7 inhibitors represent a step towards more selective pharmacological agents, although some, like CCT128930, retain activity against their original developmental targets. For inhibitors like VPC01091.4 and AAL-149, the absence of broad off-target screening data highlights a current knowledge gap that should be addressed to enable their confident application in research.

Researchers are encouraged to utilize the information and protocols within this guide to critically evaluate the suitability of these inhibitors for their specific research questions and to design experiments that account for potential off-target effects. The continued development and rigorous characterization of selective chemical probes will be essential for advancing our understanding of complex biological systems and for the successful development of new therapeutic agents.

References

A Comparative Analysis of Dcpib and Other K2P Channel Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the K2P channel modulator Dcpib with other notable alternatives. The following sections detail the performance of these compounds, supported by experimental data, and outline the methodologies for key experiments.

Two-pore domain potassium (K2P) channels are critical regulators of cellular excitability and are implicated in a variety of physiological and pathological processes. Their modulation presents a promising avenue for therapeutic intervention in neurological, cardiovascular, and inflammatory diseases. This guide focuses on a comparative analysis of this compound, a known modulator of K2P channels, with other significant modulators such as BL-1249 and ML365, providing a comprehensive overview of their activities and the experimental frameworks used for their characterization.

Data Presentation: A Quantitative Comparison of K2P Channel Modulators

The following tables summarize the quantitative data for this compound and other selected K2P channel modulators, detailing their potency on various K2P channel subtypes. This data has been compiled from multiple electrophysiological and fluorescence-based assay studies.

ModulatorTarget K2P ChannelMode of ActionIC50 / EC50 (µM)Reference
This compound TREK-1 (K2P2.1)Activator-[1]
TREK-2 (K2P10.1)Activator-[1]
TRAAK (K2P4.1)Activator-[2][3]
TRESK (K2P18.1)Inhibitor0.14[2][3]
TASK-1 (K2P3.1)Inhibitor0.95[2]
TASK-3 (K2P9.1)Inhibitor50.72[2]
BL-1249 TREK-1 (K2P2.1)Activator5.5[4]
TREK-2 (K2P10.1)Activator8.0[4]
ML335 TREK-1 (K2P2.1)Activator-[5]
TREK-2 (K2P10.1)Activator-[5]
ML365 TASK-1 (K2P3.1)Inhibitor0.004 (Thallium flux)[6][7]
0.016 (Electrophysiology)[6][7][8]
TASK-3 (K2P9.1)Inhibitor0.390 (Thallium flux)[9]
TWIK2Inhibitor4.07[10]

Note: A direct comparison of potency across different studies should be made with caution due to variations in experimental conditions. "-" indicates that a specific value was not provided in the referenced literature.

Experimental Protocols

The characterization of K2P channel modulators predominantly relies on two key experimental techniques: whole-cell patch-clamp electrophysiology and thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity in a single cell.

Objective: To measure the effect of a modulator on the ion currents flowing through specific K2P channels expressed in a heterologous expression system (e.g., HEK293 or COS-7 cells).

Materials:

  • HEK293 or COS-7 cells transiently or stably expressing the K2P channel of interest.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH).

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH).

  • Test compounds (this compound, other modulators) dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the extracellular solution to the final desired concentration.

Procedure:

  • Cell Preparation: Plate the cells expressing the target K2P channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Under microscopic observation, approach a single cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply a series of voltage steps or ramps to elicit channel currents.

  • Compound Application: Perfuse the bath with the extracellular solution containing the test modulator and record the changes in current amplitude and kinetics.

  • Data Analysis: Analyze the recorded currents to determine the effect of the modulator (activation or inhibition) and calculate parameters such as IC50 or EC50.

Thallium Flux Assay

This is a high-throughput fluorescence-based assay used to screen for modulators of potassium channels. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that a specific fluorescent dye increases its emission upon binding to intracellular Tl+.

Objective: To indirectly measure the activity of K2P channels by quantifying the influx of Tl+ into cells.

Materials:

  • Cells expressing the K2P channel of interest, plated in a multi-well plate (e.g., 96- or 384-well).

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Assay buffer and stimulus buffer containing Tl+.

  • Test compounds.

  • A fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in the multi-well plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: Add the test compounds to the wells and incubate for a specific period.

  • Thallium Stimulation: Add the Tl+-containing stimulus buffer to the wells.

  • Fluorescence Reading: Immediately measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the Tl+ influx and, therefore, to the activity of the K2P channels. Analyze the data to determine the effect of the modulators.

Mandatory Visualization

Signaling Pathways in K2P Channel Modulation

The activity of K2P channels is regulated by various intracellular signaling pathways, often initiated by the activation of G-protein coupled receptors (GPCRs). The following diagrams illustrate these regulatory mechanisms.

G_Protein_Coupled_Receptor_Signaling Ligand Ligand (e.g., Neurotransmitter) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (Gq/Gs) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_Protein->AC Activates (Gs) PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 K2P_Channel K2P Channel (e.g., TASK, TREK) DAG->K2P_Channel Inhibits (TASK) cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->K2P_Channel Inhibits (TREK) Modulation Channel Modulation (Inhibition/Activation) K2P_Channel->Modulation

Caption: GPCR-mediated signaling pathways modulating K2P channel activity.

Experimental Workflow for K2P Modulator Screening

The following diagram outlines a typical workflow for identifying and characterizing novel K2P channel modulators.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization HTS High-Throughput Screening (Thallium Flux Assay) Hit_Identification Hit Identification HTS->Hit_Identification Electrophysiology Whole-Cell Patch Clamp (Confirmation of activity) Hit_Identification->Electrophysiology Dose_Response Dose-Response & Potency (IC50/EC50 determination) Electrophysiology->Dose_Response Selectivity_Panel Selectivity Profiling (Panel of K2P channels) Dose_Response->Selectivity_Panel SAR Structure-Activity Relationship (SAR) Studies Selectivity_Panel->SAR ADMET ADMET Profiling SAR->ADMET

Caption: A typical experimental workflow for the discovery of K2P channel modulators.

Logical Relationship of this compound's Dual Activity

This compound exhibits a distinct dual modulatory effect on different subfamilies of K2P channels, acting as an activator for TREK channels and an inhibitor for TRESK and TASK channels.

Dcpib_Dual_Activity cluster_TREK TREK Subfamily cluster_TRESK_TASK TRESK/TASK Subfamilies This compound This compound TREK1 TREK-1 This compound->TREK1 Acts on TREK2 TREK-2 This compound->TREK2 Acts on TRAAK TRAAK This compound->TRAAK Acts on TRESK TRESK This compound->TRESK Acts on TASK1 TASK-1 This compound->TASK1 Acts on TASK3 TASK-3 This compound->TASK3 Acts on Activation Activation TREK1->Activation TREK2->Activation TRAAK->Activation Inhibition Inhibition TRESK->Inhibition TASK1->Inhibition TASK3->Inhibition

Caption: Dual modulatory effects of this compound on different K2P channel subfamilies.

References

Validating Dcpib's Anti-inflammatory Effects Using Cytokine Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of Dcpib, a potent and selective blocker of volume-regulated anion channels (VRACs), with other alternative anti-inflammatory agents. The supporting experimental data focuses on the modulation of key pro-inflammatory cytokines, providing a framework for validating the therapeutic potential of this compound in neuroinflammatory contexts.

Executive Summary

Inflammation, particularly within the central nervous system (neuroinflammation), is a critical component of numerous pathological conditions. Microglia, the resident immune cells of the brain, play a central role in initiating and propagating the inflammatory cascade through the release of signaling molecules known as cytokines. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are key mediators of this response.

This compound has emerged as a promising anti-inflammatory agent by attenuating microglial activation and the subsequent release of these pro-inflammatory cytokines.[1] Its mechanism of action is linked to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical pathway for microglial activation.[1] Furthermore, recent studies suggest that this compound may promote the polarization of pro-inflammatory M1 microglia towards an anti-inflammatory M2 phenotype.[2] This guide presents a comparative analysis of this compound's efficacy in modulating cytokine release, benchmarked against other known anti-inflammatory compounds.

Comparative Analysis of Anti-inflammatory Agents on Cytokine Release

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in Microglia

CompoundCell TypeStimulantTarget CytokineObserved EffectReference
This compound MicrogliaOGD/LPSTNF-α, IL-1βSignificant inhibition of cytokine secretion.[1]
This compound MicrogliaIschemia/ReperfusionInflammatory CytokinesSignificantly inhibited the inflammatory response.[2]

Note: OGD (Oxygen-Glucose Deprivation) is an in vitro model of ischemia.

Table 2: Comparative Efficacy of Alternative Anti-inflammatory Agents on Cytokine Release in Microglia

CompoundCell TypeStimulant (Concentration)Target CytokineBaseline Level (pg/mL)Level with Compound (pg/mL)% InhibitionReference
Minocycline BV-2 MicrogliaLPS (10 ng/mL)IL-6~1500~500 (at 200 µg/mL)~67%[3][4]
Minocycline BV-2 MicrogliaLPS (10 ng/mL)IL-1β(Data not specified)Significant reduction-[3]
Dexamethasone Mouse Macrophages (RAW264.7)LPSTNF-α~1546 (in vivo)~291 (in vivo)~81%[5]
Dexamethasone Mouse Macrophages (RAW264.7)LPSIL-6~647 (in vivo)~241 (in vivo)~63%[5]

Baseline levels are approximate values from representative studies and may vary based on experimental conditions.

Experimental Protocols

In Vitro Model of Neuroinflammation and Cytokine Assay

This protocol outlines a standard method for inducing an inflammatory response in microglial cells and subsequently quantifying the release of pro-inflammatory cytokines.

1. Cell Culture:

  • The BV-2 immortalized murine microglial cell line is a commonly used model.

  • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Induction of Inflammatory Response:

  • To induce an inflammatory response, BV-2 cells are stimulated with lipopolysaccharide (LPS) from E. coli.

  • A typical working concentration of LPS is 100 ng/mL to 1 µg/mL.

  • Cells are treated with LPS for a specified duration, commonly ranging from 4 to 24 hours, to allow for cytokine production and secretion.

3. Treatment with Anti-inflammatory Compounds:

  • To test the efficacy of an anti-inflammatory agent like this compound, cells are pre-treated with the compound for a period (e.g., 1 hour) before the addition of LPS.

  • A range of concentrations of the test compound should be used to determine a dose-response relationship.

4. Quantification of Cytokines:

  • After the incubation period, the cell culture supernatant is collected.

  • The concentrations of secreted cytokines (TNF-α, IL-1β, IL-6) in the supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Bio-Plex).

  • These assays utilize specific antibodies to capture and detect the target cytokines, providing a quantitative measurement, typically in picograms per milliliter (pg/mL).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in microglial activation and the general workflow of a cytokine release assay.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Activates NFkB NF-κB MAPK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription This compound This compound This compound->MAPK Inhibits

Caption: this compound's inhibition of the MAPK signaling pathway.

G cluster_1 Start Seed Microglia Pretreat Pre-treat with this compound or Alternative Compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (4-24h) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Assay Cytokine Assay (ELISA) Collect->Assay Analyze Data Analysis Assay->Analyze

Caption: Experimental workflow for cytokine release assay.

Conclusion

The available evidence strongly supports the anti-inflammatory properties of this compound, primarily through its ability to suppress microglial activation and the subsequent release of key pro-inflammatory cytokines. While further studies are needed to provide precise quantitative comparisons under standardized conditions, the consistent reports of significant inhibition of TNF-α and IL-1β position this compound as a compelling candidate for further investigation in the development of therapies for neuroinflammatory disorders. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to validate and contextualize the anti-inflammatory efficacy of this compound and other novel compounds.

References

A Comparative Analysis of Dcpib's Efficacy: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro and in vivo efficacy of Dcpib, a potent inhibitor of Volume-Regulated Anion Channels (VRACs). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective performance assessment of this compound against relevant alternatives in the context of neuroprotection and other potential therapeutic applications.

Executive Summary

This compound has emerged as a significant research tool for studying the physiological and pathological roles of VRACs. Its efficacy in mitigating cellular damage in in vitro models of ischemia and reducing infarct size in in vivo animal models of stroke highlights its neuroprotective potential. This guide delves into the quantitative data supporting these findings, details the experimental methodologies, and visually represents the signaling pathways modulated by this compound. Furthermore, it draws comparisons with other compounds exhibiting similar therapeutic aims, such as Tamoxifen, IAA-94, and Dicumarol, to provide a comprehensive overview for researchers.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives.

Table 1: In Vitro Efficacy of this compound and Alternatives

CompoundTarget/MechanismCell Line(s)AssayEndpointIC50 / Effective ConcentrationCitation(s)
This compound VRAC InhibitionCPAE, COS-7, BV2Patch Clamp, Cell Viability, MAPK ActivationInhibition of ICl,swell, Increased Cell Survival, Reduced MAPK ActivationIC50: 4.1 µM (ICl,swell)[1]
This compound VEGFR2 InhibitionHUVECsWestern BlotReduced VEGFR2 Phosphorylation5-20 µM[2]
Tamoxifen SERM, VRAC InhibitionMCF-7, PANC1Cell ViabilityGrowth InhibitionIC50: 21.8 - 33.8 µM (cancer cell lines)[3]
IAA-94 Chloride Channel InhibitionBovine Kidney Microsomes, Primary Cortical NeuronsBinding Assay, Cell ViabilityChannel Binding, Increased Cell SurvivalKi: 1 µM (binding), 50 µM (neuroprotection)[4]
Dicumarol Vitamin K Epoxide Reductase InhibitionNot specified in neuroprotection contextNot specifiedNot specifiedNot specified

Table 2: In Vivo Efficacy of this compound and Alternatives in Stroke Models

CompoundAnimal ModelAdministration RouteDosagePrimary OutcomeEfficacyCitation(s)
This compound Rat (MCAO)IntracisternalNot specifiedInfarct Volume Reduction~75% reduction[5]
Tamoxifen Rat (MCAO)Intravenous5 mg/kgInfarct Volume Reduction~75% reduction[6]
Tamoxifen Canine (Endovascular Stroke Model)Intravenous5 mg/kgInfarct Volume Reduction40% reduction
Dicumarol Mouse (tMCAO)Intracerebral100 µMInfarct Volume ReductionSignificant reduction[7]
IAA-94 Rat (Myocardial Infarction)Perfusion50 µmol/LIncreased Myocardial InfarctionIncreased infarct size[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the cited data.

In Vitro: Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound or alternative compounds for the desired duration. Include vehicle-treated and untreated controls.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. The absorbance is directly proportional to the number of viable cells.

In Vivo: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

The tMCAO model is a widely used method to mimic focal cerebral ischemia in rodents.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

  • Heating pad to maintain body temperature

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Protocol:

  • Anesthesia and Preparation: Anesthetize the rat and secure it in a supine position. Maintain body temperature at 37°C.

  • Surgical Exposure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the CCA.

  • Arteriotomy: Make a small incision in the ECA stump.

  • Filament Insertion: Introduce the nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.

  • Occlusion Period: Maintain the filament in place for the desired duration of ischemia (e.g., 60-120 minutes).

  • Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.

  • Closure: Close the incision and allow the animal to recover from anesthesia.

  • Outcome Assessment: Assess neurological deficits at various time points and determine the infarct volume at the end of the experiment using methods like TTC staining.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental processes.

Dcpib_Signaling_Pathway cluster_1 This compound Action cluster_2 Downstream Effects Cell Swelling Cell Swelling VRAC VRAC (LRRC8A) Cell Swelling->VRAC Activates This compound This compound This compound->VRAC Inhibits ('cork-in-bottle') VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits Glutamate Release Glutamate Release VRAC->Glutamate Release Mediates ERK Phosphorylation ERK Phosphorylation VEGFR2->ERK Phosphorylation Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Excitotoxicity Excitotoxicity Glutamate Release->Excitotoxicity Neuronal Death Neuronal Death Excitotoxicity->Neuronal Death Astrocyte Proliferation Astrocyte Proliferation ERK Phosphorylation->Astrocyte Proliferation

Caption: this compound's dual inhibitory action on VRAC and VEGFR2 pathways.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell Culture Cell Culture Compound Treatment (this compound/Alternatives) Compound Treatment (this compound/Alternatives) Cell Culture->Compound Treatment (this compound/Alternatives) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment (this compound/Alternatives)->Cell Viability Assay (MTT) Data Analysis (IC50) Data Analysis (IC50) Cell Viability Assay (MTT)->Data Analysis (IC50) Animal Model (tMCAO) Animal Model (tMCAO) Compound Administration Compound Administration Animal Model (tMCAO)->Compound Administration Neurological Assessment Neurological Assessment Compound Administration->Neurological Assessment Infarct Volume Measurement (TTC) Infarct Volume Measurement (TTC) Compound Administration->Infarct Volume Measurement (TTC) Data Analysis Data Analysis Neurological Assessment->Data Analysis Infarct Volume Measurement (TTC)->Data Analysis

Caption: Workflow for assessing this compound's in vitro and in vivo efficacy.

References

Cross-Validation of Dcpib's Effects with Orthogonal Experimental Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of Dcpib, a potent inhibitor of Volume-Regulated Anion Channels (VRACs). We delve into its on-target and off-target activities, presenting supporting experimental data from orthogonal approaches to validate its cellular impact.

This compound (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxybutyric acid) is widely utilized as a selective blocker of VRACs, also known as swelling-activated chloride channels (ICl,swell).[1] These channels are critical for regulating cell volume in response to osmotic stress and are implicated in various physiological and pathological processes, including apoptosis, cell proliferation, and migration.[2][3] However, a comprehensive understanding of this compound's cellular effects requires cross-validation through diverse experimental methodologies to account for potential off-target interactions.[4][5][6]

This guide compares the outcomes of key experimental approaches used to characterize this compound's activity: electrophysiology for direct channel modulation, cell volume assays to assess functional outcomes, and apoptosis assays to investigate its role in programmed cell death.

On-Target and Off-Target Effects of this compound

While this compound is a potent VRAC inhibitor, studies have revealed a broader pharmacological profile. Understanding these off-target effects is crucial for interpreting experimental results accurately.

Table 1: Summary of this compound's On-Target and Off-Target Effects

Target/ProcessEffect of this compoundReported IC50/ConcentrationReferences
On-Target
Volume-Regulated Anion Channel (VRAC)Inhibition~2-5 µM
Off-Target
TREK-1, TREK-2, TRAAK (K2P Potassium Channels)Activation10 µM (activation)[4]
TRESK, TASK1, TASK3 (K2P Potassium Channels)InhibitionTRESK: 0.14 µM, TASK1: 0.95 µM[7]
Inward Rectifier Potassium (Kir) ChannelsInhibition-[5]
Connexin HemichannelsInhibition-[4]
GLT-1 (Glutamate Transporter)Inhibition-[4]
Mitochondrial Respiration (Complexes I, II, III)Inhibition10 µM[6][8]
VEGFR2 SignalingInhibition of phosphorylation and expression5-20 µM[2][9]

Orthogonal Experimental Approaches for Validation

To provide a robust validation of this compound's effects, it is essential to employ multiple, independent experimental techniques that measure different aspects of cellular function.

Electrophysiology: Direct Measurement of Ion Channel Activity

Patch-clamp electrophysiology is the gold standard for directly measuring the activity of ion channels like VRAC.[10][11][12] This technique allows for precise control of the cellular environment and direct observation of ion flow across the cell membrane.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of VRAC Currents

  • Cell Preparation: Culture cells known to express VRACs (e.g., HEK293, HeLa) on glass coverslips.

  • Solutions:

    • External Solution (Isotonic): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; adjusted to ~300 mOsm.

    • External Solution (Hypotonic): Same as isotonic, but with reduced NaCl to achieve ~240 mOsm to induce cell swelling and activate VRACs.

    • Internal (Pipette) Solution: Contains (in mM): 130 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; adjusted to ~290 mOsm.

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -40 mV).

    • Apply voltage ramps or steps to elicit currents.

  • VRAC Activation and Inhibition:

    • Perfuse the cell with the hypotonic external solution to activate VRAC currents, observable as an outwardly rectifying chloride current.

    • Once the current reaches a stable maximum, apply this compound at various concentrations to the external solution to determine its inhibitory effect and calculate the IC50.

Table 2: Comparison of VRAC Inhibitors using Electrophysiology

InhibitorReported IC50 (VRAC)Key Off-Target EffectsReferences
This compound ~5 µM K2P channels, Kir channels, Mitochondrial Respiration, VEGFR2 [2][4][5][13]
Niflumic Acid (NFA)~55 µMCa2+-activated Cl- channels (CaCCs)[13]
GlyH-101~10 µMCFTR[13]
PPQ-102~20 µMCFTR[13]
T16Ainh-A01~6 µMANO1 (CaCC)[13]

Diagram 1: Experimental Workflow for Patch-Clamp Analysis of this compound on VRAC

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture VRAC-expressing cells giga_seal Form Giga-seal cell_culture->giga_seal whole_cell Establish Whole-Cell giga_seal->whole_cell voltage_clamp Voltage Clamp (-40 mV) whole_cell->voltage_clamp hypo_perf Perfuse with Hypotonic Solution voltage_clamp->hypo_perf vrac_active VRAC Current Activation hypo_perf->vrac_active dcpib_app Apply this compound vrac_active->dcpib_app inhibition Measure Current Inhibition dcpib_app->inhibition ic50 Calculate IC50 inhibition->ic50

Caption: Workflow for assessing this compound's inhibitory effect on VRAC using patch-clamp.

Cell Volume Measurement: Assessing Functional Outcomes

A direct functional consequence of VRAC inhibition is the impairment of regulatory volume decrease (RVD) following osmotic swelling. The calcein self-quenching assay is a fluorescence-based method to monitor changes in cell volume in real-time.[14][15]

Experimental Protocol: Calcein Self-Quenching Assay for Cell Volume

  • Cell Loading:

    • Incubate cells with Calcein-AM (acetoxymethyl ester), a membrane-permeable dye.

    • Intracellular esterases cleave the AM group, trapping the fluorescent calcein inside the cell. At high concentrations, calcein fluorescence is self-quenched.

  • Assay Procedure:

    • Place the calcein-loaded cells in a fluorescence plate reader.

    • Establish a baseline fluorescence reading in isotonic buffer.

    • Induce cell swelling by rapidly replacing the isotonic buffer with a hypotonic buffer. This causes an initial decrease in intracellular calcein concentration and a corresponding increase in fluorescence.

    • As cells undergo RVD, water exits, the intracellular volume decreases, calcein concentration increases, and fluorescence is quenched (decreases).

  • This compound Treatment:

    • Pre-incubate cells with this compound before inducing hypotonic stress.

    • In the presence of an effective VRAC inhibitor like this compound, RVD will be impaired, and the fluorescence quenching will be significantly reduced or absent.

Table 3: Representative Data from Calcein-Quenching Assay

ConditionChange in Fluorescence Intensity after Hypotonic ShockInterpretation
Control (no inhibitor)Initial increase followed by a significant decrease (quenching)Normal Regulatory Volume Decrease (RVD)
This compound (10 µM) Initial increase with minimal subsequent decrease Inhibition of RVD
Other VRAC InhibitorVariable, depending on potencyComparison of RVD inhibition

Diagram 2: Principle of the Calcein Self-Quenching Cell Volume Assay

G cluster_0 Isotonic cluster_1 Hypotonic Shock cluster_2 Regulatory Volume Decrease (RVD) cluster_3 RVD with this compound iso Cell in Isotonic Buffer Normal Volume Quenched Calcein Fluorescence hypo Cell Swells in Hypotonic Buffer Increased Volume De-quenched (Increased) Fluorescence iso->hypo Add Hypotonic Buffer rvd Water and Ions Exit via VRAC Volume Restored Re-quenched (Decreased) Fluorescence hypo->rvd VRAC Activation This compound VRAC Blocked by this compound RVD Impaired Fluorescence Remains High hypo->this compound VRAC Blocked

Caption: The calcein-quenching assay principle for measuring cell volume changes.

Apoptosis Assays: Investigating Programmed Cell Death

VRACs are known to play a role in the apoptotic volume decrease, a key morphological change during apoptosis.[16] Therefore, investigating the effect of this compound on apoptosis provides another layer of validation for its cellular activity. Annexin V and caspase activity assays are common methods to detect apoptosis.[1][17]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Induce Apoptosis: Treat cells with a known apoptotic stimulus (e.g., staurosporine) in the presence or absence of this compound.

  • Staining:

    • Harvest the cells and wash with a binding buffer.

    • Incubate the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

    • PI is a fluorescent nuclear stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Protocol: Caspase Activity Assay

  • Cell Lysis: Treat cells as described above and then lyse them to release intracellular contents.

  • Assay:

    • Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.

    • Activated caspases in apoptotic cells will cleave the substrate, releasing a chromophore (pNA) or fluorophore.

  • Detection: Measure the absorbance or fluorescence of the cleaved product, which is proportional to the caspase activity.

Table 4: Expected Outcomes of Apoptosis Assays with this compound

AssayConditionExpected ResultInterpretation
Annexin V/PI Apoptotic Stimulus + This compound Reduced percentage of Annexin V-positive cells This compound inhibits apoptosis
Caspase Activity Apoptotic Stimulus + This compound Reduced caspase activity This compound inhibits the apoptotic cascade

Diagram 3: this compound's Impact on Apoptosis and VEGFR2 Signaling

G cluster_apoptosis Apoptosis Pathway cluster_vegfr VEGFR2 Signaling Apop_Stim Apoptotic Stimulus VRAC_Apop VRAC Activation Apop_Stim->VRAC_Apop AVD Apoptotic Volume Decrease VRAC_Apop->AVD Caspase Caspase Activation AVD->Caspase Apoptosis Apoptosis Caspase->Apoptosis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Downstream Downstream Signaling (ERK, STAT3) pVEGFR2->Downstream Angiogenesis Angiogenesis, Proliferation Downstream->Angiogenesis This compound This compound This compound->VRAC_Apop Inhibits This compound->pVEGFR2 Inhibits

Caption: this compound can inhibit apoptosis by blocking VRAC and also impairs VEGFR2 signaling.

Conclusion

The cross-validation of this compound's effects using orthogonal experimental approaches provides a more complete picture of its cellular activities. While electrophysiology confirms its direct inhibitory effect on VRAC, functional assays such as cell volume measurement corroborate this by demonstrating an impairment in RVD. Furthermore, apoptosis assays reveal the downstream consequences of VRAC inhibition on programmed cell death.

References

Navigating the Current: A Comparative Guide to Inhibitors of Volume-Regulated Anion Channels Beyond DCPIB

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the crucial roles of volume-regulated anion channels (VRACs), the limitations of the widely-used inhibitor DCPIB necessitate a careful consideration of alternative pharmacological tools. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data, detailed methodologies, and visual representations of key cellular processes to aid in the selection of the most appropriate inhibitor for specific research needs.

Volume-regulated anion channels, primarily formed by heteromers of the LRRC8 protein family, are fundamental to cell volume regulation, and are also implicated in a variety of other physiological and pathophysiological processes including apoptosis, cell proliferation, migration, and intercellular communication.[1][2][3] The indanyloxyacetic acid derivative this compound has long been a staple for studying VRACs due to its relatively high potency.[4][5] However, a growing body of evidence highlights its significant off-target effects, which can confound experimental interpretation. This compound has been shown to affect other ion channels such as K2P and Kir potassium channels, as well as glutamate transporters and mitochondrial respiration, independent of VRAC inhibition.[6][7][8]

This guide explores a selection of alternative VRAC inhibitors, presenting their known potencies, selectivities, and potential liabilities in a clear, comparative format.

Comparative Analysis of VRAC Inhibitors

The selection of an appropriate VRAC inhibitor is critical for the accuracy and reliability of experimental findings. The following table summarizes the quantitative data for this compound and several promising alternatives, focusing on their potency against VRACs and their activity at other common off-target channels.

CompoundVRAC IC₅₀ (µM)ANO1 InhibitionANO2 InhibitionOther Notable Off-Target EffectsKey References
This compound 2 - 5SignificantNot reportedActivates TREK1/2 and TRAAK K⁺ channels; inhibits TRESK, TASK1/3 K⁺ channels, GLT-1 glutamate transporter, and mitochondrial respiration.[6][7][8][9][4][5][10][11][12]
VI-116 1.27 ± 0.18Minimal at 10 µMMinimal at 10 µMMinimal effect on hERG K⁺ channels and intracellular calcium signaling.[1][2][3][1][2][3]
Pranlukast ~3 (50% efficacy)Not reportedNot reportedCysteinyl leukotriene 1 (CysLT1) receptor antagonist.[5][4][5]
Zafirlukast ~17Not reportedNot reportedCysteinyl leukotriene 1 (CysLT1) receptor antagonist.[5][4][5]
NS3728 0.4Affects Ca²⁺-activated Cl⁻ channelsNot reportedAn acidic di-aryl urea compound.[5][13][5][13]
Dicumarol Potent inhibitor (IC₅₀ not specified in snippets)Not reportedNot reportedFDA-approved drug.[14][15][14][15]
T16Ainh-A01 6 ± 1Potent inhibitor (IC₅₀ ~1 µM)Not reportedPrimarily known as a specific inhibitor of calcium-activated Cl⁻ conductance (CaCC).[10][11][16][10][11][16]
GlyH-101 10 ± 1Not reportedNot reportedKnown CFTR inhibitor.[10][11][16][10][11][16]
PPQ-102 20 ± 1Not reportedNot reportedKnown CFTR inhibitor.[10][11][16][10][11][16]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors are used, the following diagrams illustrate the canonical VRAC activation pathway and a standard experimental workflow for inhibitor screening.

VRAC_Activation_Pathway cluster_stimulus Cellular Stress cluster_channel VRAC Complex cluster_response Cellular Response Hypotonic\nSwelling Hypotonic Swelling VRAC\nActivation VRAC Activation Hypotonic\nSwelling->VRAC\nActivation Low Intracellular\nIonic Strength Low Intracellular Ionic Strength Low Intracellular\nIonic Strength->VRAC\nActivation LRRC8A LRRC8A LRRC8A->VRAC\nActivation LRRC8B-E LRRC8B-E LRRC8B-E->VRAC\nActivation Anion Efflux\n(Cl⁻, organic osmolytes) Anion Efflux (Cl⁻, organic osmolytes) VRAC\nActivation->Anion Efflux\n(Cl⁻, organic osmolytes) Regulatory\nVolume Decrease (RVD) Regulatory Volume Decrease (RVD) Anion Efflux\n(Cl⁻, organic osmolytes)->Regulatory\nVolume Decrease (RVD)

Caption: VRAC Activation Signaling Pathway.

Inhibitor_Screening_Workflow Cell Culture\n(e.g., HEK293 expressing YFP) Cell Culture (e.g., HEK293 expressing YFP) Hypotonic Buffer\n+ Test Compound/DMSO Hypotonic Buffer + Test Compound/DMSO Cell Culture\n(e.g., HEK293 expressing YFP)->Hypotonic Buffer\n+ Test Compound/DMSO Induce Cell Swelling\n& VRAC Activation Induce Cell Swelling & VRAC Activation Hypotonic Buffer\n+ Test Compound/DMSO->Induce Cell Swelling\n& VRAC Activation Iodide-Containing Buffer Iodide-Containing Buffer Induce Cell Swelling\n& VRAC Activation->Iodide-Containing Buffer Measure YFP Quenching\n(Iodide Influx) Measure YFP Quenching (Iodide Influx) Iodide-Containing Buffer->Measure YFP Quenching\n(Iodide Influx) Data Analysis\n(IC₅₀ Determination) Data Analysis (IC₅₀ Determination) Measure YFP Quenching\n(Iodide Influx)->Data Analysis\n(IC₅₀ Determination)

Caption: YFP Quenching Assay Workflow.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments commonly used to characterize VRAC inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through VRACs in the cell membrane, providing a gold-standard assessment of inhibitor potency and mechanism of action.

  • Cell Preparation:

    • HEK-293 cells are cultured to 70-80% confluency on glass coverslips.

    • Prior to recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.

    • The chamber is perfused with an isotonic extracellular solution containing (in mM): 90 NaCl, 2 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, and 100 mannitol (pH 7.4).

  • Recording:

    • Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an intracellular solution containing (in mM): 95 CsCl, 10 HEPES, 1 MgCl₂, 1 EGTA, 2 Mg-ATP (pH 7.2).

    • A giga-seal is formed with a target cell, and the whole-cell configuration is established.

    • Cells are held at a holding potential of -60 mV.

    • To activate VRAC currents, the extracellular solution is switched to a hypotonic solution of the same composition but lacking mannitol.

    • Once a stable VRAC current is established, the test compound is perfused at various concentrations to determine the dose-dependent inhibition.

    • Current-voltage (I-V) relationships are determined by applying voltage steps from -100 mV to +100 mV.

YFP-Based Halide Quenching Assay for High-Throughput Screening

This fluorescence-based assay is suitable for screening large compound libraries to identify potential VRAC modulators.

  • Cell Line:

    • HEK-293 cells stably expressing a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L) are used.

  • Assay Procedure:

    • Cells are seeded in 96- or 384-well black, clear-bottom plates.

    • The growth medium is replaced with an isotonic buffer (e.g., PBS).

    • A baseline fluorescence reading is taken using a plate reader.

    • Cells are treated with a hypotonic buffer containing the test compounds or a vehicle control (e.g., DMSO) to induce cell swelling and VRAC activation.[4]

    • After a short incubation, an iodide-containing buffer is added. The influx of iodide through activated VRACs quenches the YFP fluorescence.[4]

    • The rate and extent of YFP quenching are measured over time. Inhibitors of VRAC will reduce the rate of quenching.

Cell Volume Measurement (Calcein-AM Assay)

This assay assesses the ability of a compound to inhibit the regulatory volume decrease (RVD) that follows hypotonic cell swelling, a key physiological function of VRACs.

  • Principle:

    • The fluorescent dye calcein is self-quenching at high intracellular concentrations. As cells swell, the dye concentration decreases, leading to an increase in fluorescence. During RVD, as the cell volume recovers, the fluorescence decreases.

  • Procedure:

    • Cells are loaded with Calcein-AM, which is cleaved by intracellular esterases to the fluorescent calcein.

    • After washing, the cells are exposed to a hypotonic solution in the presence or absence of the test inhibitor.

    • Changes in calcein fluorescence, corresponding to changes in cell volume, are monitored over time using a fluorescence microscope or plate reader.

    • Effective VRAC inhibitors will prevent or reduce the RVD, resulting in a sustained high level of fluorescence.

Conclusion

While this compound remains a useful tool for studying VRACs, its off-target effects warrant caution and the exploration of alternatives. Compounds like VI-116 show promise with improved selectivity, offering a cleaner pharmacological profile for dissecting the specific roles of VRACs.[1][2][3] The cysteinyl leukotriene receptor antagonists Pranlukast and Zafirlukast, and the FDA-approved drug Dicumarol, also represent interesting and readily available alternatives.[4][5][15]

The choice of inhibitor should be guided by the specific experimental question and the potential for off-target effects to influence the results. It is recommended to validate key findings with at least two structurally and mechanistically different inhibitors to ensure that the observed effects are indeed mediated by VRAC inhibition. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and to design rigorous and reproducible experiments in the expanding field of VRAC research.

References

A Head-to-Head Comparison of Dcpib and Other Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective neuroprotective strategies against ischemic stroke and other neurodegenerative diseases, numerous compounds with diverse mechanisms of action are under investigation. This guide provides an objective comparison of Dcpib, a selective blocker of Volume-Regulated Anion Channels (VRACs), with other notable neuroprotective agents. The comparison is based on available preclinical experimental data, with a focus on studies utilizing the widely accepted middle cerebral artery occlusion (MCAO) model of ischemic stroke.

Executive Summary

This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke, primarily by inhibiting VRAC-mediated glutamate release and subsequent excitotoxicity, as well as modulating neuroinflammation. While direct head-to-head comparative trials with other classes of neuroprotective agents are limited, this guide juxtaposes data from highly similar preclinical studies to offer insights into the relative efficacy of this compound. The primary comparator chosen is Edaravone, a potent free radical scavenger, due to the availability of robust preclinical data in similar stroke models.

Data Presentation: this compound vs. Edaravone in Preclinical Stroke Models

The following table summarizes quantitative data from separate preclinical studies on this compound and Edaravone. It is crucial to note that these results are not from a direct head-to-head comparison and should be interpreted with consideration for potential inter-study variability.

CompoundAnimal ModelAdministration Route & DosePrimary Outcome MeasureResultsReference
This compound Rat (rMCAO)Intracisternal; 20 µg/kgInfarct Volume~75% reduction vs. vehicle (Vehicle: 208.0 mm³; this compound: 68.5 mm³)[1][2]
Neurobehavioral ScoreSignificant improvement vs. vehicle[1][2]
Edaravone Rat (tMCAO)Intravenous; 3 mg/kg (x2 doses)Infarct VolumeSignificant reduction vs. vehicle[3]
Brain SwellingSignificant reduction vs. vehicle[3]
This compound Mouse (neonatal hypoxic-ischemic)Intraperitoneal; 10 mg/kgInfarct Volume~41% reduction vs. vehicle (Vehicle: 45.52%; this compound: 26.65%)[4][5][6]
Functional RecoveryImproved activity at 4 and 24h post-injury[4][5][6]
Edaravone Rat (MCAO)Oral; 30 mg/kgInfarct AreaSignificant reduction vs. model group[2][7]
Neurological Deficit ScoreSignificant improvement vs. model group[2][7]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and Edaravone are mediated through distinct signaling pathways.

This compound: Inhibition of Volume-Regulated Anion Channels (VRACs)

This compound is a specific antagonist of VRACs.[1][2] Under ischemic conditions, cytotoxic edema leads to cell swelling and the opening of VRACs. This channel opening has several detrimental effects, including the release of the excitatory amino acid glutamate, which contributes to excitotoxicity and neuronal death. This compound's primary neuroprotective mechanism involves blocking these channels.[1][2] More recent studies suggest that this compound also attenuates neuroinflammation by modulating microglial activation and polarization.

Dcpib_Signaling_Pathway Ischemia Ischemia CellSwelling Cell Swelling Ischemia->CellSwelling Microglia_Activation Microglia Activation (M1) Ischemia->Microglia_Activation VRAC_Activation VRAC Activation CellSwelling->VRAC_Activation Glutamate_Release Glutamate Release VRAC_Activation->Glutamate_Release Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death This compound This compound This compound->VRAC_Activation Inhibits This compound->Microglia_Activation Modulates Neuroinflammation Neuroinflammation Microglia_Activation->Neuroinflammation Neuroinflammation->Neuronal_Death

This compound's neuroprotective mechanism of action.
Edaravone: Free Radical Scavenging

Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in ischemic stroke.[3][7] It effectively scavenges various reactive oxygen species (ROS), thereby protecting cell membranes from lipid peroxidation and reducing neuronal death.[8] Some studies also suggest that Edaravone can modulate inflammatory responses.[3]

Edaravone_Signaling_Pathway Ischemia_Reperfusion Ischemia/ Reperfusion ROS_Generation Reactive Oxygen Species (ROS) Generation Ischemia_Reperfusion->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage Edaravone Edaravone Edaravone->ROS_Generation Scavenges Experimental_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Animal_Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Drug_Prep Drug Preparation (this compound/Edaravone/Vehicle) Randomization->Drug_Prep MCAO_Surgery MCAO Surgery (Filament Insertion) Drug_Prep->MCAO_Surgery Drug Administration (pre- or peri-ischemia) Anesthesia Anesthesia Anesthesia->MCAO_Surgery Ischemia Ischemia (e.g., 90 min) MCAO_Surgery->Ischemia Reperfusion Reperfusion (Filament Withdrawal) Ischemia->Reperfusion Neurobehavioral_Testing Neurobehavioral Testing (24h post-MCAO) Reperfusion->Neurobehavioral_Testing Euthanasia Euthanasia & Brain Collection Neurobehavioral_Testing->Euthanasia TTC_Staining TTC Staining Euthanasia->TTC_Staining Infarct_Analysis Infarct Volume Analysis TTC_Staining->Infarct_Analysis

References

Safety Operating Guide

Proper Disposal of Dcpib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (Dcpib) in a laboratory setting. This document provides procedural steps to minimize risk and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

This compound is a chemical compound that requires careful handling due to its toxicological profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as toxic if swallowed, causes serious eye damage, and may cause long-lasting harmful effects to aquatic life.[1][2] Adherence to strict safety protocols is mandatory to prevent accidental exposure and environmental contamination.

Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent serious eye damage.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: If handling the powder outside of a fume hood, a properly fitted respirator is necessary.

Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Formula C₂₂H₂₈Cl₂O₄
Molecular Weight 427.36 g/mol [3]
Appearance White to beige powder[3]
Solubility Insoluble in water. Soluble in DMSO (85 mg/mL) and Ethanol (85 mg/mL).[4]
Storage Temperature -20°C[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste is critical to ensure the safety of laboratory personnel and to protect the environment. The following step-by-step procedure should be followed for all this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • All this compound waste must be segregated from non-hazardous waste at the point of generation.

  • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with chlorinated organic compounds.

  • The label on the waste container must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (this compound)"

    • The associated hazards (Toxic, Corrosive, Environmental Hazard)

    • The date of accumulation

2. Handling of Solid this compound Waste:

  • Carefully transfer any solid this compound waste into the designated hazardous waste container using a dedicated scoop or spatula.

  • Avoid generating dust. If any dust is created, gently wipe the area with a damp paper towel and dispose of the towel as hazardous waste.

3. Handling of this compound Solutions:

  • Aqueous solutions containing this compound should not be disposed of down the drain due to its aquatic toxicity.

  • Pour this compound solutions directly into the designated hazardous waste container.

  • Since this compound is an acidic compound, it should not be mixed with basic waste in the same container to avoid chemical reactions. While in-lab neutralization of acidic waste can sometimes be an option, given the multiple hazards of this compound, it is safer to dispose of it through a certified hazardous waste management service without attempting neutralization.

4. Disposal of Contaminated Labware:

  • Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in the solid hazardous waste container.

  • Reusable glassware should be decontaminated. A triple rinse with a suitable solvent (such as ethanol, in which this compound is soluble) is recommended. The rinsate must be collected and disposed of as hazardous chemical waste. After the solvent rinse, the glassware can be washed with soap and water.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.

  • Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

6. Final Disposal:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Dcpib_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_final_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood SolidWaste Solid this compound Waste WasteContainer Labeled Hazardous Waste Container SolidWaste->WasteContainer Segregate LiquidWaste This compound Solutions LiquidWaste->WasteContainer ContaminatedLabware Contaminated Labware ContaminatedLabware->WasteContainer EHS Contact EHS for Pickup WasteContainer->EHS Store Securely Disposal Licensed Hazardous Waste Disposal EHS->Disposal

Caption: Logical workflow for the safe disposal of this compound waste.

Signaling Pathway of this compound Hazards

The following diagram illustrates the relationship between this compound exposure and its associated health and environmental hazards.

Dcpib_Hazard_Pathway This compound Hazard Pathway cluster_routes Routes of Exposure cluster_effects Adverse Effects This compound This compound Exposure Ingestion Ingestion This compound->Ingestion EyeContact Eye Contact This compound->EyeContact EnvironmentalRelease Environmental Release This compound->EnvironmentalRelease Toxicity Acute Toxicity (Toxic if Swallowed) Ingestion->Toxicity EyeDamage Serious Eye Damage EyeContact->EyeDamage AquaticToxicity Aquatic Ecotoxicity (Long-lasting Harmful Effects) EnvironmentalRelease->AquaticToxicity

Caption: Relationship between this compound exposure and resulting hazards.

References

Personal protective equipment for handling Dcpib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling DCPIB, a selective and potent inhibitor of volume-regulated anion channels (VRAC).[1][2][3][4] Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment

This compound presents several hazards that necessitate the use of appropriate personal protective equipment (PPE). The compound is classified as toxic if swallowed and can cause serious eye damage.[5] It may also have long-lasting harmful effects on aquatic life.[5]

Recommended Personal Protective Equipment (PPE) for Handling this compound:

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or chemical goggles, and a face shield.To protect against splashes and prevent serious eye damage.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[5] No specific glove type is mentioned, but nitrile gloves are a common standard for chemical protection in laboratories.[6]
Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, a chemical-resistant apron or coveralls should be considered.To protect skin from accidental exposure.[5][6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. In case of dust or aerosol formation, or during spill cleanup, a self-contained breathing apparatus (SCBA) is recommended.To avoid inhalation of the compound.[5]

Operational and Disposal Plans

Standard Handling Procedures:

  • Avoid contact with eyes, skin, and clothing.[5]

  • Do not breathe dust or aerosols.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

  • Use only in a well-ventilated area, such as a chemical fume hood.[5]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Recommended storage temperature is -20°C for long-term stability.[4][5]

Disposal:

  • Dispose of contents and container in accordance with local, state, and federal regulations.[5]

  • Avoid release to the environment.[5]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[5]

  • Protect: Wear full personal protective equipment, including a self-contained breathing apparatus.[5]

  • Absorb: Use a liquid-binding material (e.g., diatomite, universal binders) to absorb the spill.[5]

  • Decontaminate: Scrub the affected surfaces and equipment with alcohol.[5]

  • Dispose: Collect the contaminated material in a suitable container for disposal according to regulations.[5]

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

This compound Spill Response Workflow

The following diagram outlines the procedural flow for responding to a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Procedures Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate WearPPE Don Full PPE (including SCBA) Ventilate->WearPPE Contain Contain Spill WearPPE->Contain Absorb Absorb with Inert Material Contain->Absorb Decontaminate Decontaminate Surfaces with Alcohol Absorb->Decontaminate Collect Collect Contaminated Waste Decontaminate->Collect Dispose Dispose of Waste (per regulations) Collect->Dispose Report Report Incident Dispose->Report

Caption: Workflow for this compound spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.